Methylprednisolone Succinate
Beschreibung
A water-soluble ester of methylprednisolone used for cardiac, allergic, and hypoxic emergencies.
METHYLPREDNISOLONE HEMISUCCINATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1959 and has 8 approved and 29 investigational indications.
A water-soluble ester of METHYLPREDNISOLONE used for cardiac, allergic, and hypoxic emergencies.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBXEJJVJRTNOW-XYMSELFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2375-03-3 (mono-hydrochloride salt) | |
| Record name | Methylprednisolone Hemisuccinate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80183466 | |
| Record name | 6-Methylprednisolone hemisuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2921-57-5 | |
| Record name | Methylprednisolone succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2921-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylprednisolone Hemisuccinate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylprednisolone hemisuccinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14644 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Methylprednisolone hemisuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxy-6α-methylpregna-1,4-diene-3,20-dione 21-(hydrogen succinate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLPREDNISOLONE HEMISUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GMR90S4KN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on Methylprednisolone Succinate and Glucocorticoid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylprednisolone (B1676475) succinate (B1194679) is a synthetic glucocorticoid widely utilized for its potent anti-inflammatory and immunosuppressive properties.[1][2] Its therapeutic efficacy is primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3][4][5] This technical guide provides a comprehensive overview of the binding affinity of methylprednisolone to the glucocorticoid receptor, details the experimental protocols for its determination, and illustrates the associated signaling pathways.
Methylprednisolone succinate is a prodrug that is rapidly hydrolyzed in the body to its active form, methylprednisolone.[6][7][8] The binding of methylprednisolone to the GR initiates a cascade of molecular events that ultimately modulate the transcription of target genes, leading to the desired physiological and pharmacological effects.[3][4][9] Understanding the quantitative aspects of this binding interaction is crucial for drug development, dose optimization, and the design of novel glucocorticoid receptor modulators.
Quantitative Analysis of Glucocorticoid Receptor Binding Affinity
The binding affinity of a ligand to its receptor is a critical parameter that dictates its potency and efficacy. For glucocorticoids, this is often expressed as the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value signifies a higher binding affinity. The following table summarizes the relative binding affinities of methylprednisolone and other key glucocorticoids to the glucocorticoid receptor. It is important to note that these values can vary depending on the specific experimental conditions, cell type, and assay format used.[10]
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Dissociation Constant (Kd) / Inhibitory Constant (Ki) | Anti-inflammatory Potency (approx.) |
| Dexamethasone | 100 | ~2.0 - 9.8 nM[11][12][13] | 25[14] |
| Methylprednisolone | ~110-120 | k(on): 0.23 L/nmole per hr, k(off): 4.74 hr-1 [15] | 5 [14][16] |
| Prednisolone | ~50-60 | ~27 nM[13] | 4[14][16] |
| Triamcinolone Acetonide | ~180-200 | - | 5[14] |
| Budesonide | ~930 | - | - |
| Mometasone Furoate | ~2200 | - | - |
| Fluticasone Propionate | ~1700 | KD of 0.5 nM[17] | - |
| Cortisol (Hydrocortisone) | ~10 | ~61 nM[13] | 1[14] |
| Aldosterone | <1 | ~92 nM[13] | 0.8 |
Note: Relative binding affinities are often determined in competitive binding assays with [3H]dexamethasone as the radioligand. The anti-inflammatory potency is a relative measure with cortisol typically set as 1.
Experimental Protocols
The determination of glucocorticoid receptor binding affinity relies on precise and reproducible experimental methodologies. The most common technique is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., methylprednisolone) to compete with a radiolabeled ligand (typically [3H]dexamethasone) for binding to the glucocorticoid receptor.[10]
Materials:
-
Receptor Source: Cytosolic extracts from cells or tissues expressing GR (e.g., human A549 lung carcinoma cells, rat liver, or recombinant human GR).[10]
-
Radioligand: [3H]dexamethasone.
-
Test Compound: Methylprednisolone and other unlabeled glucocorticoids for comparison.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) often containing molybdate (B1676688) to stabilize the receptor.
-
Separation Medium: Dextran-coated charcoal or a filtration apparatus to separate bound from free radioligand.[10]
-
Scintillation Cocktail and Counter.
Procedure:
-
Receptor Preparation: A cytosolic fraction is prepared from the chosen cell or tissue source through homogenization and ultracentrifugation.[10] The protein concentration of the cytosol is then determined.
-
Assay Setup: A fixed concentration of the GR-containing cytosol is incubated with a fixed concentration of [3H]dexamethasone.[10]
-
Competition: Increasing concentrations of the unlabeled test compound (methylprednisolone) are added to the mixture.[10] Control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone) are also prepared.[10][12]
-
Incubation: The mixture is incubated, typically at 0-4°C, for a sufficient duration to reach equilibrium (e.g., 18-24 hours).[10]
-
Separation: The receptor-bound radioligand is separated from the free radioligand using dextran-coated charcoal or filtration.[10]
-
Quantification: The radioactivity of the bound ligand is measured using a liquid scintillation counter.[10]
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding is plotted against the log concentration of the competitor to generate a dose-response curve. Non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). The Ki can then be calculated using the Cheng-Prusoff equation.[10]
Fluorescence Polarization Assay
An alternative to radioligand binding assays is the fluorescence polarization (FP) assay. This method uses a fluorescently labeled glucocorticoid ligand. When the fluorescent ligand is bound to the larger GR protein, it tumbles slower in solution, resulting in a higher fluorescence polarization value. A competitor compound that displaces the fluorescent ligand will cause a decrease in the polarization value.[18][19] This method offers a non-radioactive, high-throughput screening alternative.[18][20]
Signaling Pathways and Mechanism of Action
The biological effects of methylprednisolone are initiated by its binding to the cytoplasmic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its activation and translocation into the nucleus.
Classical Genomic Signaling Pathway
The most well-characterized mechanism of glucocorticoid action is the genomic pathway, which involves the regulation of gene transcription.
-
Ligand Binding and Receptor Activation: In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs).[4] The binding of methylprednisolone to the ligand-binding domain (LBD) of the GR induces a conformational change, causing the dissociation of the HSPs.[4]
-
Nuclear Translocation: The activated GR-ligand complex then translocates into the nucleus.[4][5]
-
Gene Regulation: In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3] This binding can either activate (transactivation) or repress (transrepression) gene transcription.[3][21]
-
Transactivation: The GR-GRE complex recruits coactivators, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The GR can interfere with the function of other transcription factors, such as NF-κB and AP-1, which are key players in the inflammatory response.[22] This is a major mechanism for the anti-inflammatory effects of glucocorticoids.
-
Caption: Glucocorticoid Receptor Genomic Signaling Pathway
Non-Genomic Signaling Pathways
In addition to the classical genomic pathway, glucocorticoids can also exert rapid, non-genomic effects. These actions are independent of gene transcription and protein synthesis and are thought to be mediated by membrane-bound GR or through interactions with other signaling molecules in the cytoplasm.[3][5]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound like methylprednisolone.
Caption: Workflow of a Competitive GR Binding Assay
Conclusion
This compound, through its active metabolite methylprednisolone, exerts its potent anti-inflammatory and immunosuppressive effects by binding with high affinity to the glucocorticoid receptor. The quantitative characterization of this binding is essential for understanding its pharmacological profile and for the development of new therapeutic agents. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals working in this field. The continued investigation into the nuances of glucocorticoid receptor binding and signaling will undoubtedly lead to the development of more selective and effective therapies with improved safety profiles.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid Receptors: Their Mechanisms of Action and Glucocorticoid Resistance | Clinical Gate [clinicalgate.com]
- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disposition of methylprednisolone and its sodium succinate prodrug in vivo and in perfused liver of rats: nonlinear and sequential first-pass elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pilot study of the pharmacokinetics of methylprednisolone after single and multiple intravenous doses of methylprednisolone sodium succinate and methylprednisolone suleptanate to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. benchchem.com [benchchem.com]
- 11. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Corticosteroid Conversion Calculator - ClinCalc.com [clincalc.com]
- 15. Receptor-mediated methylprednisolone pharmacodynamics in rats: steroid-induced receptor down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Steroid Conversion Chart - Internal Medicine Residency Handbook [vim-book.org]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. PolarScreen™ Glucocorticoid Receptor Competitor Assay Kit, Red 400 x 20 μL assays [thermofisher.com]
- 21. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 22. atsjournals.org [atsjournals.org]
The Core Mechanisms of Methylprednisolone Succinate in the Regulation of Inflammatory Gene Transcription: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylprednisolone (B1676475) succinate (B1194679), a synthetic glucocorticoid, is a cornerstone in the therapeutic management of a wide spectrum of inflammatory and autoimmune diseases. Its potent anti-inflammatory and immunosuppressive effects are primarily attributed to its profound ability to modulate the expression of a vast array of genes involved in the inflammatory cascade. This technical guide provides an in-depth exploration of the core mechanisms by which methylprednisolone succinate regulates inflammatory gene transcription, intended for researchers, scientists, and professionals in drug development. The guide will delve into the intricate signaling pathways, present quantitative data on gene expression changes, and provide detailed experimental protocols for key assays used to elucidate these mechanisms.
Mechanisms of Action: A Multi-Faceted Approach to Inflammation Control
The anti-inflammatory actions of this compound are mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1] Upon entering the cell, methylprednisolone binds to the cytoplasmic GR, which is part of a multiprotein complex. This binding triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated GR into the nucleus.[2][3] Once in the nucleus, the GR modulates gene expression through several key mechanisms:
-
Transactivation: The activated GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3] This interaction typically leads to the upregulation of anti-inflammatory genes, such as annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[4]
-
Transrepression: A major component of the anti-inflammatory effect of methylprednisolone involves the repression of pro-inflammatory gene transcription. This is primarily achieved through a mechanism known as "tethering," where the GR, without directly binding to DNA, physically interacts with and inhibits the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][6] By interfering with the function of these critical transcription factors, the GR effectively shuts down the expression of a wide range of inflammatory cytokines, chemokines, and adhesion molecules.
-
Epigenetic Modifications: Glucocorticoids can also influence chromatin structure, making it less accessible to transcription factors. The GR can recruit histone deacetylases (HDACs), which remove acetyl groups from histones, leading to a more condensed chromatin state and repression of gene transcription.
Data Presentation: Quantitative Effects of Methylprednisolone on Inflammatory Gene Expression
The following tables summarize the quantitative effects of methylprednisolone on the expression of key inflammatory genes from various in vitro and in vivo studies.
Table 1: Effect of Methylprednisolone on Cytokine Gene Expression
| Cytokine | Cell/System Type | Methylprednisolone Concentration/Dose | Change in Expression | Reference |
| TNF-α | Rat model of spinal cord injury | 30 mg/kg, i.v. | 55% reduction in TNF-α expression | [7] |
| Children with bronchopneumonia | Not specified | Significant decrease in serum TNF-α | [8] | |
| IL-1β | Human monocytes | Not specified (Dexamethasone) | Dose-dependent decrease in IL-1β mRNA | [9] |
| IL-6 | Children with bronchopneumonia | Not specified | Significant decrease in serum IL-6 | [8] |
| Human monocytes | Not specified (Dexamethasone) | Potent inhibition of IL-1-induced IL-6 expression | [9] | |
| IL-8 (CXCL8) | Asthmatic airway mucosa | 40 mg/day (oral) | Significant increase in epithelial expression | [10] |
| IL-10 | Patients undergoing cardiopulmonary bypass | 30 mg/kg, i.v. | Significant increase in perfusing IL-10 levels | [11] |
| IL-17A | Mitogen-stimulated rat lymph node cells | 0.1 - 100 ng/ml | Dose-dependent inhibition of IL-17 production | [12] |
| IFN-γ | Mitogen-stimulated rat lymph node cells | 0.1 - 100 ng/ml | Dose-dependent inhibition of IFN-γ production | [12] |
Table 2: Effect of Methylprednisolone on Chemokine Gene Expression
| Chemokine | Cell/System Type | Methylprednisolone Concentration/Dose | Change in Expression | Reference |
| CCL2 (MCP-1) | Patients with active multiple sclerosis | 500 mg/day for 5 days (i.v.) | CSF concentrations modified toward normal values | [13] |
| CXCL10 (IP-10) | Patients with active multiple sclerosis | 500 mg/day for 5 days (i.v.) | CSF concentrations modified toward normal values | [13] |
| Asthmatic airway mucosa | 40 mg/day (oral) | Significant increase in epithelial expression | [10] | |
| Eotaxin (CCL11) | Asthmatic airway mucosa | 40 mg/day (oral) | Reduction in mRNA-positive cells | [10] |
Table 3: Effect of Methylprednisolone on Other Inflammatory Gene Expression
| Gene | Cell/System Type | Methylprednisolone Concentration/Dose | Change in Expression | Reference |
| COX-2 | Human monocytes | Nanomolar concentrations | Suppression of LPS-induced PGE2 biosynthesis | [3] |
| Cardiomyocytes | 10 nM | Induction of COX-2 protein | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and a typical experimental workflow for studying the effects of this compound.
Caption: Signaling pathway of this compound.
Caption: Workflow for analyzing gene expression changes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effect on inflammatory gene transcription.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genome-wide binding sites of the glucocorticoid receptor (GR) and its interaction with other transcription factors like NF-κB.
Protocol Outline:
-
Cell Culture and Treatment: Culture relevant cells (e.g., A549 lung epithelial cells, primary macrophages) to ~80-90% confluency. Treat cells with this compound at the desired concentration and for the specified duration. An inflammatory stimulus (e.g., TNF-α, LPS) can be co-administered to study transrepression mechanisms.
-
Cross-linking: Fix protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-GR, anti-p65 for NF-κB).
-
Immune Complex Capture: Add protein A/G beads to the antibody-chromatin mixture and incubate to capture the immune complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of enrichment.
Quantitative Real-Time PCR (qPCR)
Objective: To quantify the mRNA expression levels of specific inflammatory genes.
Protocol Outline:
-
Cell Culture and Treatment: As described in the ChIP-seq protocol.
-
RNA Extraction: Harvest the cells and extract total RNA using a TRIzol-based method or a commercial RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing the cDNA template, gene-specific forward and reverse primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.
-
qPCR Amplification and Detection: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal in real-time as the DNA is amplified.
-
Data Analysis: Determine the cycle threshold (Ct) value for each gene. Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, β-actin) to calculate the relative gene expression using the ΔΔCt method.
Luciferase Reporter Assay
Objective: To measure the transcriptional activity of NF-κB or AP-1 in response to this compound.
Protocol Outline:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a multi-well plate. Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple NF-κB or AP-1 response elements, and a control plasmid expressing Renilla luciferase for normalization.
-
Treatment: After 24 hours, treat the cells with an inflammatory stimulus (e.g., TNF-α for NF-κB, PMA for AP-1) in the presence or absence of different concentrations of this compound.
-
Cell Lysis: After the desired incubation period, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate. Subsequently, measure the Renilla luciferase activity after adding the appropriate substrate.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold change in reporter activity relative to the untreated control.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To detect the binding of transcription factors, such as GR, NF-κB, or AP-1, to specific DNA sequences.
Protocol Outline:
-
Nuclear Extract Preparation: Treat cells as desired and then harvest them to prepare nuclear extracts containing the transcription factors.
-
Probe Labeling: Synthesize and label a short double-stranded DNA oligonucleotide containing the consensus binding site for the transcription factor of interest (e.g., GRE, NF-κB binding site) with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, fluorescent dye).
-
Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding. For competition assays, an excess of unlabeled specific probe is added to the reaction. For supershift assays, an antibody specific to the transcription factor is added.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or by chemiluminescence or fluorescence imaging (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.
Conclusion
This compound exerts its potent anti-inflammatory effects through a sophisticated and multi-pronged regulation of inflammatory gene transcription. By activating the glucocorticoid receptor, it initiates a cascade of events that lead to both the upregulation of anti-inflammatory genes and the potent repression of a wide array of pro-inflammatory mediators. The primary mechanism of this repression involves the "tethering" and inhibition of key inflammatory transcription factors, NF-κB and AP-1. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the intricate molecular mechanisms of glucocorticoid action and to develop novel anti-inflammatory therapies. A thorough understanding of these core principles is essential for the rational design and application of glucocorticoids in the treatment of inflammatory diseases.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Corticosteroids induce COX-2 expression in cardiomyocytes: role of glucocorticoid receptor and C/EBP-β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The human pharmacology of monocyte cyclooxygenase 2 inhibition by cortisol and synthetic glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Cyclooxygenase-2 Expression in Human T Cells by Glucocorticoid Receptor-Mediated Transrepression of Nuclear Factor of Activated T Cells [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Methylprednisolone inhibition of TNF-alpha expression and NF-kB activation after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral corticosteroids decrease eosinophil and CC chemokine expression but increase neutrophil, IL-8, and IFN-gamma-inducible protein 10 expression in asthmatic airway mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methylprednisolone prevents inflammatory reaction occurring during cardiopulmonary bypass: effects on TNF-alpha, IL-6, IL-8, IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of the treatment with methylprednisolone on the cerebrospinal fluid and serum levels of CCL2 and CXCL10 chemokines in patients with active multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Signaling Pathways of Methylprednisolone Succinate in Neurons
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core cellular signaling pathways modulated by methylprednisolone (B1676475) succinate (B1194679) (MPS) in neurons. MPS, a synthetic glucocorticoid, exerts a complex and multifaceted influence on neuronal function, encompassing both genomic and non-genomic mechanisms with significant implications for neuroprotection, neuroinflammation, and neuronal apoptosis. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex pathways through diagrams to facilitate a deeper understanding for research and drug development applications.
Core Signaling Mechanisms: Genomic and Non-Genomic Pathways
Methylprednisolone's effects on neurons are broadly categorized into two primary mechanisms of action: genomic and non-genomic.
Genomic Actions: The classical genomic pathway involves the diffusion of methylprednisolone across the cell membrane and its binding to cytosolic glucocorticoid receptors (GR).[1][2][3][4] Upon binding, the GR translocates to the nucleus, where it acts as a ligand-dependent transcription factor, either upregulating or downregulating the transcription of specific genes by binding to glucocorticoid response elements (GREs) on the DNA.[1][2][4] This process is relatively slow, with effects manifesting over hours to days, and is responsible for many of the long-term anti-inflammatory and immunosuppressive actions of the drug.[1][5]
Non-Genomic Actions: Methylprednisolone can also elicit rapid, non-genomic effects that are independent of gene transcription and protein synthesis.[2][6][7] These actions are often initiated at the cell membrane through interactions with membrane-associated glucocorticoid receptors (mGRs), which may be coupled to G-proteins.[2][3][8][9] These rapid responses can influence neuronal excitability, ion channel conductance, and neurotransmitter release within seconds to minutes.[7][10]
Key Signaling Pathways in Neurons
Methylprednisolone modulates several critical intracellular signaling cascades that determine neuronal fate, particularly in the context of injury and inflammation.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial regulator of cellular processes including proliferation, differentiation, and apoptosis. The influence of methylprednisolone on this pathway in neurons can be context-dependent.
In models of chronic neuroinflammation, such as experimental autoimmune encephalomyelitis (EAE), high-dose methylprednisolone has been shown to suppress the phosphorylation of MAPK.[6][11] This inhibition of a key neuroprotective pathway can lead to an increase in neuronal apoptosis.[6][11][12] This pro-apoptotic effect appears to be mediated through a non-genomic, calcium-dependent mechanism.[6][11] Conversely, other studies suggest that methylprednisolone can activate the ERK1/2 MAPK pathway through membrane-bound GRs, highlighting the complexity of its action.[3] The p38 MAPK signaling cascade, which is implicated in neurodegenerative processes, is another potential target for glucocorticoid modulation.[13]
References
- 1. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-genomic and genomic effects of steroids on neural activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylprednisolone Increases Neuronal Apoptosis during Autoimmune CNS Inflammation by Inhibition of an Endogenous Neuroprotective Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Frontiers | Genomic and Non-genomic Action of Neurosteroids in the Peripheral Nervous System [frontiersin.org]
- 9. jneurosci.org [jneurosci.org]
- 10. Frontiers | Non-genomic Actions of Methylprednisolone Differentially Influence GABA and Glutamate Release From Isolated Nerve Terminals of the Rat Hippocampus [frontiersin.org]
- 11. Methylprednisolone increases neuronal apoptosis during autoimmune CNS inflammation by inhibition of an endogenous neuroprotective pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]
Methylprednisolone Succinate: A Technical Guide to its Anti-inflammatory and Immunosuppressive Dichotomy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylprednisolone (B1676475) succinate (B1194679), a potent synthetic glucocorticoid, is a cornerstone in the management of a wide spectrum of inflammatory and autoimmune disorders. Its therapeutic efficacy stems from a complex interplay of genomic and non-genomic signaling pathways that culminate in profound anti-inflammatory and immunosuppressive effects. This technical guide provides an in-depth exploration of these dual actions, delineating the molecular mechanisms, dose-dependent characteristics, and the experimental methodologies used to elucidate them. By presenting quantitative data in a structured format and visualizing key signaling cascades, this document aims to equip researchers and drug development professionals with a comprehensive understanding of methylprednisolone succinate's multifaceted pharmacological profile.
Introduction
Glucocorticoids, like this compound, exert their effects by binding to the intracellular glucocorticoid receptor (GR).[1][2] This interaction triggers a cascade of molecular events that modulate the expression of a vast array of genes and interfere with key signaling pathways, ultimately suppressing inflammation and attenuating immune responses.[3][4] While often used interchangeably, the anti-inflammatory and immunosuppressive effects of this compound can be distinguished by the cellular processes they target and their dose-dependency. Broadly, its anti-inflammatory actions involve the inhibition of pro-inflammatory mediators and the recruitment of inflammatory cells to sites of injury, whereas its immunosuppressive effects entail the modulation of lymphocyte function, including proliferation and apoptosis.[2][3]
Molecular Mechanisms of Action
The biological activities of this compound are primarily mediated through the glucocorticoid receptor, which operates through both genomic and non-genomic mechanisms.
Genomic Mechanisms
The genomic actions of the methylprednisolone-GR complex are responsible for the majority of its long-term effects and involve the regulation of gene transcription. These can be broadly categorized into transactivation and transrepression.
-
Transactivation: The activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding enhances the transcription of anti-inflammatory genes, such as those encoding for annexin (B1180172) A1 (lipocortin-1), mitogen-activated protein kinase phosphatase-1 (MKP-1), and inhibitor of nuclear factor-kappa B (IκBα).[5] Annexin A1, for instance, inhibits phospholipase A2, thereby blocking the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.
-
Transrepression: A key mechanism for the anti-inflammatory and immunosuppressive effects of methylprednisolone is the inhibition of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[6][7] The activated GR can physically interact with these transcription factors, preventing their binding to DNA and subsequent activation of pro-inflammatory genes encoding cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[6][7]
Non-Genomic Mechanisms
This compound can also elicit rapid effects that are independent of gene transcription and protein synthesis. These non-genomic actions are mediated by both membrane-bound GR and cytosolic GR.[1][8]
-
Membrane-Bound GR (mGR): A subpopulation of GR is localized to the plasma membrane.[8] Upon binding methylprednisolone, mGR can rapidly modulate the activity of intracellular signaling kinases, such as Src, leading to downstream effects on cellular function.[9]
-
Cytosolic GR-Mediated Non-Genomic Effects: The cytosolic GR, apart from its genomic functions, can directly interact with and modulate the activity of various signaling molecules in the cytoplasm. For instance, it can interfere with the signaling cascades of kinases like phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt).[1]
Quantitative Data: Anti-inflammatory vs. Immunosuppressive Effects
The distinction between the anti-inflammatory and immunosuppressive effects of this compound is often dose-dependent, with lower concentrations typically sufficient for anti-inflammatory actions and higher concentrations required for significant immunosuppression. The following tables summarize quantitative data from various in vitro studies.
| Anti-inflammatory Effects: Cytokine Inhibition | ||||
| Cytokine | Cell Type | Stimulant | Methylprednisolone Concentration | Inhibition (%) |
| IL-17 | Human PBMC + RA Synoviocytes | PHA | 10⁻⁹ M | ~50% |
| IL-6 | Human PBMC + RA Synoviocytes | PHA | 10⁻⁹ M | ~60% |
| IL-1β | Human PBMC + RA Synoviocytes | PHA | 10⁻⁹ M | ~70% |
| IFN-γ | Human PBMC + RA Synoviocytes | PHA | 10⁻⁹ M | ~55% |
| TNF-α | Human Monocytes | LPS | 10⁻⁷ M | Significant |
Data compiled from a study by Noack et al. (2014).[10]
| Immunosuppressive Effects: Lymphocyte Proliferation & Apoptosis | |||
| Assay | Cell Type | Stimulant | IC50 (ng/mL) |
| Lymphocyte Proliferation | Human PBMCs | Concanavalin (B7782731) A | 12.6 ± 18.4 |
| Apoptosis Induction | Murine T-cell line (CTLL-2) | - | Dose-dependent |
IC50 values for lymphocyte proliferation are from a comparative study on prednisolone (B192156) and methylprednisolone.[11] Apoptosis data is qualitative, showing a dose-dependent effect.
Experimental Protocols
Assessment of Anti-inflammatory Effects: Cytokine Measurement by ELISA
Objective: To quantify the in vitro effect of this compound on the production of pro-inflammatory cytokines by immune cells.
Methodology:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
-
Cell Stimulation: PBMCs are cultured in the presence of a stimulant, such as lipopolysaccharide (LPS) for monocytes or phytohemagglutinin (PHA) for lymphocytes, to induce cytokine production.
-
Drug Treatment: Various concentrations of this compound are added to the cell cultures prior to or concurrently with the stimulant.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
The plate is blocked to prevent non-specific binding.
-
The collected supernatants and a series of known cytokine standards are added to the wells.
-
A biotinylated detection antibody, also specific for the cytokine, is added.
-
Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: A standard curve is generated from the absorbance values of the known cytokine standards. The concentration of the cytokine in the experimental samples is then interpolated from this curve. The percentage of inhibition by this compound is calculated relative to the stimulated control without the drug.[5][12][13][14][15]
Assessment of Immunosuppressive Effects: Lymphocyte Proliferation Assay
Objective: To measure the in vitro effect of this compound on the proliferation of lymphocytes.
Methodology:
-
Cell Isolation: PBMCs are isolated from whole blood.
-
Mitogen Stimulation: Lymphocytes within the PBMC population are stimulated to proliferate using a mitogen, such as phytohemagglutinin (PHA) or concanavalin A (ConA).
-
Drug Treatment: Different concentrations of this compound are added to the cultures.
-
Proliferation Measurement (³H-Thymidine Incorporation Assay):
-
After a period of incubation (typically 48-72 hours), tritiated thymidine (B127349) (³H-thymidine) is added to the cell cultures.
-
Proliferating cells will incorporate the radioactive thymidine into their newly synthesized DNA.
-
The cells are harvested onto a filter mat, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The counts per minute (CPM) are proportional to the degree of lymphocyte proliferation. The inhibitory concentration 50 (IC50), the concentration of this compound that inhibits proliferation by 50%, is calculated.[16][17][18]
Assessment of Immunosuppressive Effects: Apoptosis Assay
Objective: To determine the ability of this compound to induce apoptosis in lymphocytes.
Methodology:
-
Cell Culture and Treatment: Lymphocytes or a lymphoid cell line are cultured and treated with various concentrations of this compound for a defined period.
-
Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining):
-
Cells are harvested and washed.
-
The cells are stained with Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicative of late apoptosis or necrosis.
-
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive) can be quantified.[3][19][20][21][22]
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of this compound.
References
- 1. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in glucocorticoid-induced apoptosis in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoids suppress T cell function by upregulating microRNA 98 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. physoc.org [physoc.org]
- 7. Glucocorticoid ligands specify different interactions with NF-kappaB by allosteric effects on the glucocorticoid receptor DNA binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bowdish.ca [bowdish.ca]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. mabtech.com [mabtech.com]
- 15. benchchem.com [benchchem.com]
- 16. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hanc.info [hanc.info]
- 18. thekingsleyclinic.com [thekingsleyclinic.com]
- 19. Glucocorticoid-induced apoptosis of lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Glucocorticoid-induced apoptosis in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamic Landscape of Methylprednisolone Succinate in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of methylprednisolone (B1676475) succinate (B1194679) in preclinical animal models. It is designed to be a core resource for researchers, scientists, and drug development professionals working with this widely used corticosteroid. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental designs to facilitate a deeper understanding of its preclinical effects.
Core Pharmacodynamic Effects
Methylprednisolone, a synthetic glucocorticoid, exerts its effects through its active form, methylprednisolone (MPL). As a corticosteroid, it is primarily recognized for its potent anti-inflammatory and immunosuppressive properties.[1][2] These effects are mediated by its interaction with intracellular glucocorticoid receptors (GR), which leads to the modulation of gene expression.[3][4] This interaction can either upregulate the transcription of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes, such as those for cytokines and chemokines.[1][3]
Key pharmacodynamic actions observed in preclinical models include the suppression of the hypothalamic-pituitary-adrenal (HPA) axis, evidenced by the reduction of endogenous corticosterone (B1669441) levels, and a significant decrease in circulating lymphocytes (lymphocytopenia).[5] Furthermore, methylprednisolone has been shown to inhibit the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-17 (IL-17), and Interferon-gamma (IFN-γ).[6][7][8]
Quantitative Pharmacodynamic Data
The following tables summarize the quantitative data from various preclinical studies, providing insights into the dose-response relationships and efficacy of methylprednisolone succinate in different animal models.
Table 1: Pharmacodynamic Parameters of Methylprednisolone in Rats
| Parameter | Value | Animal Model | Dosing | Source |
| Corticosterone Suppression | ||||
| IC50 | 23.4 ng/mL | Normal Wistar Rats | 50 mg/kg IM | [5] |
| Lymphocytopenia | ||||
| Onset | Decrease from 8 K/µL to 1 K/µL within 8 h | Normal Wistar Rats | 50 mg/kg IM | [5] |
| Recovery | Return to a new baseline at half the original level | Normal Wistar Rats | 50 mg/kg IM | [5] |
| Helper T Cell Suppression | ||||
| IC50 | 7.22 ng/mL (8 am dosing) | Healthy male volunteers | 20 mg IV | [9] |
| IC50 | 8.12 ng/mL (4 pm dosing) | Healthy male volunteers | 20 mg IV | [9] |
| Cytokine Inhibition (Prednisolone) | ||||
| IL-1β ED50 | 1.5 mg/kg | Mouse Collagen-Induced Arthritis | Not Specified | [8] |
| IL-6 ED50 | 0.7 mg/kg | Mouse Collagen-Induced Arthritis | Not Specified | [8] |
Table 2: Efficacy of this compound in Preclinical Disease Models
| Disease Model | Animal | Dosing Regimen | Key Findings | Source |
| Spinal Cord Injury | Cat | 30 mg/kg IV bolus, followed by 15 mg/kg at 2 and 6 h, then 2.5 mg/kg/hr for 48 h | Improved neurological recovery score (8.7 vs 3.7 in vehicle) at 1 month. | [10][11] |
| Spinal Cord Injury | Rat | 0.75 mg/kg IP at 1 and 4 h post-injury | Significant improvement in hind limb function from day 3 to day 14. | [12] |
| Acute Respiratory Distress Syndrome (Sepsis-induced) | Rat | 0.5, 2, and 8 mg/kg IP for 5 days | Dose-dependent reduction in inflammatory factors in BALF and lung injury. Moderate dose (2 mg/kg) showed better efficacy than low dose and equivalent to high dose. | [13][14][15][16] |
| Sepsis | Rat | 0.25, 0.5, and 2 mg/kg/day IV in addition to antibiotic | Low-dose methylprednisolone with antibiotic therapy significantly increased survival time. | [17] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Dark Agouti Rats | Daily injections for 3 days starting at first signs of EAE | Ameliorated EAE and inhibited IFN-γ and IL-17 expression and production in the CNS. | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for study replication and design.
Pharmacokinetic/Pharmacodynamic Modeling of Corticosterone Suppression and Lymphocytopenia in Rats
-
Animal Model: 60 normal male Wistar rats (150–175 g).[5]
-
Drug Administration: A single intramuscular (IM) injection of 50 mg/kg methylprednisolone (MPL) or vehicle.[5]
-
Sampling: Blood samples were collected at various time points between 0.5 and 96 hours post-treatment.[5]
-
Endpoint Measurement: Plasma concentrations of methylprednisolone and corticosterone were determined using a high-performance liquid chromatography (HPLC) method.[5] Blood lymphocyte counts were also measured.[5]
-
Data Analysis: The pharmacokinetic profile of MPL was described by a biexponential equation with first-order absorption.[5] An indirect response model was used to capture the suppression of corticosterone production.[5] An integrated pharmacodynamic model was developed to describe lymphocytopenia, accounting for inhibition of lymphocyte trafficking and induction of apoptosis.[5]
Evaluation of Methylprednisolone in Experimental Spinal Cord Injury in Cats
-
Animal Model: Adult cats.
-
Injury Model: Compression trauma of the upper lumbar (L-2) spinal cord.[10][11][18]
-
Drug Administration: Treatment began 30 minutes after trauma. The regimen consisted of an initial 30 mg/kg intravenous (IV) bolus of methylprednisolone sodium succinate, followed by additional 15 mg/kg IV boluses at 2 and 6 hours. A continuous infusion of 2.5 mg/kg/hr was then administered for 48 hours.[10][11]
-
Endpoint Measurement: Neurological recovery was evaluated weekly using a 12-point functional scale that assessed mobility, running, and stair-climbing.[10][11] Histological evaluation of the spinal cord was performed at 1 month to assess the size of the spinal cord cavity.[10][11]
-
Data Analysis: Mean recovery scores were compared between the methylprednisolone and vehicle groups. The correlation between neurological recovery and the size of the spinal cord cavity was also assessed.[10][11]
Assessment of Methylprednisolone in Sepsis-Induced Acute Respiratory Distress Syndrome in Rats
-
Animal Model: Male Wistar rats.
-
Disease Induction: Acute lung injury (ALI) was induced by lipopolysaccharide (LPS) challenge.[13][14][16]
-
Drug Administration: Rats received intraperitoneal (IP) injections of normal saline (model group) or different doses of methylprednisolone (0.5, 2, and 8 mg/kg) for 5 days.[13][14][16]
-
Endpoint Measurement: Body weight changes, inflammatory factors in bronchoalveolar lavage fluid (BALF), lung wet/dry ratio, and histopathological scores were measured. The mRNA expression of glucocorticoid receptor α (GRα), GRβ, and nuclear factor-κB (NF-κB) were also determined.[13][14][16]
-
Data Analysis: The effects of different doses of methylprednisolone were compared to the model group and across dose levels.[13][14]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows associated with the preclinical pharmacodynamics of this compound.
Signaling Pathways
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow
Caption: General Preclinical Experimental Workflow.
PK/PD Modeling Logical Relationship
Caption: PK/PD Modeling Logical Relationship.
References
- 1. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 4. What is the mechanism of Methylprednisolone aceponate? [synapse.patsnap.com]
- 5. Pharmacokinetic/Pharmacodynamic Modeling of Corticosterone Suppression and Lymphocytopenia by Methylprednisolone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of methylprednisolone on cytokine concentration and leukocyte adhesion molecule expression in an isolated cardiopulmonary bypass system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylprednisolone inhibits IFN-gamma and IL-17 expression and production by cells infiltrating central nervous system in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of methylprednisolone when administered at 8 am versus 4 pm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Evaluation of an intensive methylprednisolone sodium succinate dosing regimen in experimental spinal cord injury. | Semantic Scholar [semanticscholar.org]
- 11. Evaluation of an intensive methylprednisolone sodium succinate dosing regimen in experimental spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the Combination of Methylprednisolone and Tranilast after Spinal Cord Injury in Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of different doses of methylprednisolone therapy on acute respiratory distress syndrome: results from animal and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of different doses of methylprednisolone therapy on acute respiratory distress syndrome: results from animal and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glucocorticoid | Effects of different doses of methylprednisolone therapy on acute respiratory distress syndrome: results from animal and clinical studies | springermedicine.com [springermedicine.com]
- 17. researchgate.net [researchgate.net]
- 18. scilit.com [scilit.com]
Whitepaper: The In Vitro Effect of Methylprednisolone Succinate on Macrophage Polarization
Executive Summary
Macrophages are highly plastic innate immune cells that can adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2), in response to micro-environmental cues. The balance between M1 and M2 polarization is critical in the progression and resolution of inflammatory diseases. Methylprednisolone (B1676475), a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent.[1] This technical guide details the in vitro effects of methylprednisolone succinate (B1194679) on macrophage polarization, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying molecular mechanisms. The evidence strongly indicates that methylprednisolone promotes a shift from the M1 to the M2 phenotype by suppressing pro-inflammatory pathways and upregulating anti-inflammatory mediators.
Core Mechanism of Action: Glucocorticoid Receptor Signaling
Methylprednisolone exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[2] Upon binding, the methylprednisolone-GR complex translocates to the nucleus, where it modulates gene expression through several mechanisms:
-
Transrepression: The GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1).[3][4] This is a primary mechanism for suppressing the expression of M1-associated cytokines and chemokines.[3][5]
-
Transactivation: The complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory proteins.[2] This includes the induction of Interleukin-10 (IL-10), a key M2-associated cytokine, and other mediators that promote the resolution of inflammation.[6][7]
-
Enzyme Inhibition: Methylprednisolone suppresses the synthesis of key inflammatory enzymes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), further dampening the M1 pro-inflammatory response.[1][8]
This multi-faceted mechanism effectively skews macrophage polarization away from the M1 phenotype and towards an M2-like, pro-resolving state.[8][9]
Quantitative Data: Effect on Macrophage Polarization Markers
Methylprednisolone succinate treatment in vitro leads to a significant and dose-dependent shift in the expression of canonical M1 and M2 macrophage markers. The data compiled from multiple studies using human and rodent macrophages are summarized below.
Table 1: Summary of Methylprednisolone's Effect on M1 Macrophage Markers (In Vitro)
| Marker | Description | Cell Type | Observed Effect | Concentration Range | Reference(s) |
|---|---|---|---|---|---|
| TNF-α | Pro-inflammatory Cytokine | THP-1 derived | Suppression of gene expression | IC₅₀: 0.73-3.22 nM | [10] |
| Rat Macrophages | Reduced tissue levels | 5-22.5 mg/kg (in vivo) | [6] | ||
| IL-6 | Pro-inflammatory Cytokine | Rat Macrophages | Reduced tissue levels | 5-22.5 mg/kg (in vivo) | [6] |
| IL-1β | Pro-inflammatory Cytokine | Rat Macrophages | Reduced tissue levels | 5-22.5 mg/kg (in vivo) | [6] |
| CCL2 (MCP-1) | Monocyte Chemoattractant | THP-1 derived | Suppressed expression | Not specified | [5] |
| CXCL10 | Pro-inflammatory Chemokine | THP-1 derived | Suppressed expression | Not specified | [5] |
| CD80 | Co-stimulatory Molecule | THP-1 derived | Suppressed expression | Not specified | [5] |
| PTGS2 (COX-2) | Prostaglandin-Endoperoxide Synthase 2 | THP-1 derived | Suppression of gene expression | IC₅₀: 0.73-3.22 nM | [10] |
| iNOS | Inducible Nitric Oxide Synthase | Murine Macrophages | Inhibition of production | Not specified |[8] |
Table 2: Summary of Methylprednisolone's Effect on M2 Macrophage Markers (In Vitro)
| Marker | Description | Cell Type | Observed Effect | Concentration Range | Reference(s) |
|---|---|---|---|---|---|
| IL-10 | Anti-inflammatory Cytokine | Human Monocytes | Upregulated production | 10⁻⁹ and 10⁻¹¹ M | [7] |
| Rat Macrophages | Upregulated expression | 12.5-22.5 mg/kg (in vivo) | [6] | ||
| CD163 | Scavenger Receptor | THP-1 derived | Increased gene transcription | Not specified | [5] |
| Sarcoidosis Granulomas | Increased expression | Not specified | [6] | ||
| CD206 (MRC-1) | Mannose Receptor C-Type 1 | THP-1 derived | Increased gene transcription | Not specified | [5] |
| IL-4 | Anti-inflammatory Cytokine | Rat Macrophages | Upregulated expression | Not specified |[6] |
Experimental Protocols
Reproducible in vitro studies are essential for evaluating the immunomodulatory effects of compounds like this compound. The following section details a generalized but comprehensive protocol for inducing macrophage polarization and assessing the impact of treatment.
Materials and Reagents
-
Cell Line: Human THP-1 monocytes.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]
-
Differentiation Agent: Phorbol 12-myristate 13-acetate (PMA).
-
M1 Polarization Stimuli: Recombinant Human Interferon-gamma (IFN-γ) and Lipopolysaccharide (LPS).[11]
-
M2a Polarization Stimuli: Recombinant Human Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[12]
-
M2c Polarization Stimuli: Recombinant Human Interleukin-10 (IL-10) or glucocorticoids.[13]
-
Test Article: Methylprednisolone sodium succinate, sterile and dissolved in an appropriate vehicle (e.g., DMSO or PBS).
-
Analysis Reagents: RNA extraction kits, qPCR reagents and primers, ELISA kits for cytokine quantification, fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD80, anti-CD163).
Step-by-Step Methodology
-
Cell Culture and Differentiation (Day 0-1):
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Seed cells into appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).
-
Induce differentiation into M0 macrophages by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.[11] Adherent, rounded cells indicate successful differentiation.
-
-
Macrophage Polarization and Treatment (Day 2-4):
-
Wash the adherent M0 macrophages with PBS to remove PMA and replace with fresh, serum-free or low-serum medium for a resting period (12-24 hours).
-
Divide the plates into experimental groups: Unstimulated (M0), M1 Polarization, M2 Polarization.
-
For the M1 group , add IFN-γ (e.g., 50 ng/mL) and LPS (e.g., 15 ng/mL).[11]
-
For the M2a group , add IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).[12]
-
Simultaneously, treat designated wells with a concentration range of this compound (e.g., 0.1 nM to 3000 nM) or vehicle control.[10]
-
Incubate for 24-48 hours.
-
-
Analysis (Day 4-5):
-
Gene Expression (qPCR): Harvest cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure mRNA levels of M1 markers (e.g., TNF, IL6, NOS2) and M2 markers (e.g., IL10, CD163, MRC1).
-
Protein Secretion (ELISA): Collect cell culture supernatants and use ELISA kits to quantify the concentration of secreted cytokines such as TNF-α, IL-6, and IL-10.
-
Surface Marker Expression (Flow Cytometry): Detach cells using a gentle cell scraper or non-enzymatic solution. Stain with fluorescently-labeled antibodies against M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) surface markers and analyze using a flow cytometer.
-
Conclusion and Implications
The in vitro evidence unequivocally demonstrates that this compound is a potent modulator of macrophage polarization. It effectively suppresses the M1 pro-inflammatory phenotype by inhibiting key signaling pathways like NF-κB and reducing the expression of hallmark M1 cytokines and surface markers.[5][8] Concurrently, it promotes an M2-like anti-inflammatory state, characterized by the upregulation of mediators such as IL-10 and the scavenger receptor CD163.[5][6][7]
For researchers and drug development professionals, these findings are critical. They underscore the therapeutic potential of targeting macrophage polarization to control inflammatory and autoimmune diseases. The provided protocols offer a robust framework for screening and characterizing novel immunomodulatory compounds, while the quantitative data serve as a benchmark for evaluating the potency and efficacy of next-generation anti-inflammatory agents. Understanding these mechanisms at a cellular level is paramount for optimizing glucocorticoid therapy and developing more targeted treatments that harness the pro-resolving functions of macrophages.
References
- 1. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 3. Frontiers | Glucocorticoids as Regulators of Macrophage-Mediated Tissue Homeostasis [frontiersin.org]
- 4. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prednisolone suppresses the immunostimulatory effects of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl-prednisolone up-regulates monocyte interleukin-10 production in stimulated whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | More Than Suppression: Glucocorticoid Action on Monocytes and Macrophages [frontiersin.org]
- 9. The polarization of M2 macrophages can be adjusted to alleviate renal injury by methylprednisolone in sepsis-AKI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concentration effects of methylprednisolone in human vocal fold fibroblast-macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polarizing macrophages derived from human THP-1 cells in vitro: methods and protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Polarizing Macrophages In Vitro | Springer Nature Experiments [experiments.springernature.com]
Methylprednisolone Succinate in Spinal Cord Injury: A Technical Guide for Researchers
Introduction
For decades, methylprednisolone (B1676475) sodium succinate (B1194679) (MPSS), a synthetic glucocorticoid, has been a central and contentious topic in the management of acute spinal cord injury (SCI).[1][2] Following the landmark National Acute Spinal Cord Injury Studies (NASCIS), high-dose MPSS became, for a time, a widely adopted standard of care.[3][4] The rationale for its use is grounded in its potent anti-inflammatory properties and its ability to inhibit lipid peroxidation, processes that are key drivers of the "secondary injury" cascade that exacerbates tissue damage after the initial trauma.[2][5][6]
However, the modest neurological benefits observed in clinical trials, coupled with a significant risk of severe complications, have led to a deep and persistent controversy.[1][7][8] Major clinical guidelines now offer conflicting recommendations, leaving the decision to administer MPSS largely to institutional and physician preference.[9][10][11] This guide provides an in-depth technical overview of the research surrounding MPSS for SCI, presenting quantitative data, detailed experimental protocols, and visualizations of its core mechanisms and the logical framework of its use, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
The therapeutic effects of methylprednisolone in SCI are believed to be mediated through several interconnected pathways. Its primary actions involve suppressing the intense inflammatory response and inhibiting the destructive process of lipid peroxidation that damages cell membranes.[2][5][12]
-
Anti-Inflammatory Effects: MPSS acts via glucocorticoid receptors (GR), which are upregulated in neurons, oligodendrocytes, and astrocytes following SCI.[13][14][15] Upon binding, the MP-GR complex translocates to the nucleus, where it inhibits the activation of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB).[16] This leads to a downstream reduction in the expression of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins (IL-1β, IL-6).[16][17]
-
Inhibition of Lipid Peroxidation: A major component of secondary injury is the generation of oxygen free radicals, which leads to lipid peroxidation and the breakdown of cellular and mitochondrial membranes.[5][6][18] High doses of MPSS have been shown to inhibit this process, thereby preserving membrane integrity and function.[12][19] This antioxidant effect is crucial in the acute phase following injury.[20]
-
Selective Neuroprotection: Research suggests that MPSS may offer selective protection to specific cell types. Studies have shown that it can attenuate oligodendrocyte death and reduce demyelination after SCI, an effect mediated through the glucocorticoid receptor.[15] However, the same protective effect has not been consistently observed for neurons.[15][21]
Preclinical Research and Experimental Protocols
A vast body of preclinical research has investigated the efficacy of MPSS in various animal models of SCI. These studies have been instrumental in elucidating its mechanisms but have also yielded mixed results regarding functional outcomes.[22]
Quantitative Data from Preclinical Studies
The table below summarizes data from representative preclinical studies, highlighting the variability in models, dosing, and outcomes.
| Study Focus | Animal Model | MPSS Dosing Regimen | Key Quantitative Findings | Reference |
| Lipid Peroxidation | Cat, Contusion Injury | 15 or 30 mg/kg IV 30 mins post-injury | Prevented the injury-induced increase in lipid peroxy products and cyclic GMP. | [23] |
| Lipid Peroxidation | Rat, Clip-Compression | 30 mg/kg bolus + 5.4 mg/kg/h for 23h | Reduced malondialdehyde (MDA) levels within the first 12 hours post-injury. | [18] |
| Neuroprotection | Rat, Contusion Injury | 30 mg/kg IV immediately post-injury | Reduced TNF-α expression by 55% and inhibited NF-κB binding activity. | [16] |
| Oligodendrocyte Survival | Rat, Contusion Injury | 30 mg/kg IV | Significantly increased oligodendrocyte survival 8 days post-SCI; no effect on neuronal survival. | [15] |
| Functional Recovery | Cat, Compression Trauma | 165 mg/kg total over 48h | Mean recovery score of 8.7 ± 0.2 vs. 3.7 ± 0.9 for vehicle (p < 0.001) at 1 month. | [24] |
| Systematic Review | Various Animal Models | Doses ranged from 8-300 mg/kg | 34% of studies showed beneficial effects, 58% showed no effects, 8% had mixed results. | [22] |
Detailed Experimental Protocol: Rat Spinal Cord Contusion Model
This protocol is a representative example of how MPSS efficacy is tested in a common preclinical model.
-
Animal Model: Adult female Wistar rats (220-250g) are used. Anesthesia is induced and maintained with an appropriate agent (e.g., pentobarbital).[18]
-
Surgical Procedure: A laminectomy is performed at the thoracic level (e.g., T9-T10) to expose the spinal cord. A contusion injury is induced using a standardized weight-drop device (e.g., NYU Impactor) to deliver a precise impact force to the exposed dura.[13]
-
Treatment Groups:
-
MPSS Group: Animals receive an IV bolus of MPSS (e.g., 30 mg/kg in saline) within 1 hour of injury, followed by a continuous infusion for a set duration (e.g., 23 hours).[16][18]
-
Control Group: Animals receive an equivalent volume of saline vehicle on the same schedule.
-
Sham Group: Animals undergo laminectomy only, without the contusion injury.
-
-
Post-Operative Care: Animals receive post-operative analgesics, antibiotics, and manual bladder expression until autonomic function returns.
-
Outcome Measures:
-
Behavioral Testing: Locomotor function is assessed weekly using a standardized scale like the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.[25]
-
Biochemical Analysis: At selected time points (e.g., 4h, 24h, 7 days), animals are euthanized, and spinal cord tissue is harvested from the lesion epicenter. The tissue is assayed for markers of lipid peroxidation (e.g., malondialdehyde - MDA) and inflammatory cytokines (e.g., TNF-α) using ELISA or Western blot.[16][18][20]
-
Histology: Spinal cord sections are stained (e.g., Luxol Fast Blue for myelin, Nissl for neurons) to quantify lesion volume, demyelination, and neuronal/oligodendrocyte survival.[15][25]
-
Clinical Trials: The NASCIS Studies
The use of high-dose MPSS in clinical practice is almost entirely based on the results of the three multicenter, randomized National Acute Spinal Cord Injury Studies. These trials remain the largest therapeutic investigations in SCI history.[8][26]
Quantitative Data from NASCIS Trials
The following table summarizes the protocols and key outcomes of the NASCIS trials.
| Trial | Patient Population | Treatment Arms & Dosing Protocol | Treatment Window | Key Quantitative Outcomes & Findings | Reference |
| NASCIS I (1984) | 330 acute SCI patients | 1. High-Dose: 1000 mg MP bolus, then 250 mg q6h for 10 days.2. Low-Dose: 100 mg MP bolus, then 25 mg q6h for 10 days. | Within 48 hours | No significant difference in motor or sensory recovery between high-dose and low-dose groups. | [5] |
| NASCIS II (1990) | 487 acute SCI patients | 1. MPSS: 30 mg/kg IV bolus, then 5.4 mg/kg/h for 23 hours.2. Naloxone: 5.4 mg/kg bolus, then 4.0 mg/kg/h for 23 hours.3. Placebo. | Within 12 hours | No overall benefit for MPSS. Post-hoc analysis: Patients treated within 8 hours showed significant motor recovery at 6 months and 1 year compared to placebo. | [5][27] |
| NASCIS III (1997) | 499 acute SCI patients | All patients received 30 mg/kg MPSS bolus.1. MPSS 24h: 5.4 mg/kg/h for 23 hours.2. MPSS 48h: 5.4 mg/kg/h for 47 hours.3. Tirilazad (B25892): 2.5 mg/kg q6h for 48 hours. | Within 8 hours | Post-hoc analysis: Patients treated 3-8 hours post-injury had better motor recovery with the 48h MPSS infusion. Patients treated <3 hours did best with the 24h infusion. | [5][10][28] |
Detailed Experimental Protocols: NASCIS II & III Dosing Regimens
The protocols established by the NASCIS trials became the de facto standard for high-dose steroid administration in SCI.[3]
-
NASCIS II Protocol (Treatment initiated < 8 hours post-injury):
-
Loading Dose: An initial intravenous (IV) bolus of methylprednisolone sodium succinate at a dose of 30 mg per kg of body weight is administered over a 15-minute period.[10]
-
Pause: A 45-minute pause follows the completion of the loading dose.
-
Maintenance Infusion: A continuous IV infusion of methylprednisolone is started at a rate of 5.4 mg per kg of body weight per hour .[10]
-
Duration: The maintenance infusion is continued for 23 hours .[10]
-
-
NASCIS III Protocol (Treatment initiated 3-8 hours post-injury):
-
Loading Dose: An initial IV bolus of methylprednisolone at 30 mg/kg is administered over 15 minutes.[28]
-
Pause: A 45-minute pause follows.
-
Maintenance Infusion: A continuous IV infusion of methylprednisolone is started at 5.4 mg/kg/h .
-
Duration: The maintenance infusion is continued for 47 hours (for a total treatment duration of 48 hours).[28]
-
The reliance on post-hoc subgroup analyses in both NASCIS II and III is a primary source of the controversy surrounding MPSS.[5][8] Critics argue that these findings are less robust than pre-planned primary endpoints and that the benefits observed were small.[11][27]
Adverse Effects and Complications
A significant concern with high-dose MPSS therapy is the increased risk of serious medical complications. This risk must be carefully weighed against the potential for modest neurological benefit.[3][7][29]
Quantitative Data on Complications
| Complication | MPSS Group Incidence/Risk | Control/Placebo Group Incidence/Risk | Key Finding | Reference |
| Respiratory Tract Infections / Pneumonia | OR = 8.19 (95% CI: 1.10-358.6) | - | Significantly increased risk in MP group. | [29] |
| Total Infections | OR = 4.90 (95% CI: 1.46-18.83) | - | Significantly increased risk in MP group. | [29] |
| Gastrointestinal Ulcer/Bleeding | 8.4% (68/812) | 3.8% (31/812) | Significant increase in patients receiving high-dose MP (p<0.001). | [30] |
| Hyperglycemia | OR = 17.0 (95% CI: 4.52-66.3) | - | Significant increase in the incidence of hyperglycemia in the MP group. | [29] |
| Severe Sepsis (NASCIS III) | Trend towards increased rates | - | Higher rates in the 48-hour MP group compared to the 24-hour group. | [28][30] |
| Wound Infections (NASCIS I) | 3x higher rate | - | Higher rate of wound infection in the high-dose group. | [11] |
| Acute Corticosteroid Myopathy | Diagnosed in 5 consecutive patients | - | High-dose MP may cause myopathy, potentially confounding recovery assessment. | [3] |
Current Guidelines and the Central Controversy
The debate over MPSS is reflected in the divergent recommendations from professional organizations. The evidence suggesting harmful side effects is often considered more consistent than the evidence for clinical benefit.[10][11]
-
AANS/CNS (American Association of Neurological Surgeons/Congress of Neurological Surgeons): Recommends against the use of MPSS for the treatment of acute SCI, citing a lack of evidence for benefit and evidence of harmful side effects.[9][10]
-
AOSpine Guidelines: Suggests that a 24-hour infusion of high-dose MPSS can be offered as a treatment option for adult patients within 8 hours of injury. They suggest not offering it after 8 hours or for a 48-hour duration.[26][31][32] This is presented as a weak recommendation, emphasizing shared decision-making.[31]
The core of the controversy is a risk-benefit analysis based on disputed evidence.
Conclusion
Methylprednisolone sodium succinate remains the only pharmacological agent that has demonstrated even a modest benefit for neurological recovery in a large-scale, randomized clinical trial for acute spinal cord injury. Its mechanisms, primarily centered on anti-inflammatory action and inhibition of lipid peroxidation, are well-supported by preclinical data. However, the clinical evidence is fraught with controversy, hinging on post-hoc analyses from the NASCIS trials. The documented increase in the risk of serious complications, such as severe infections and gastrointestinal bleeding, presents a significant counterargument to its routine use.
Consequently, the role of MPSS in SCI treatment is far from settled. Current clinical practice is varied, reflecting conflicting guidelines from major neurosurgical and spine societies. For the research and drug development community, the story of MPSS serves as a critical case study. It underscores the challenges of translating preclinical findings to clinical efficacy and highlights the paramount importance of weighing therapeutic benefits against potential harm. Future research must focus on developing more targeted neuroprotective strategies that can offer more substantial functional recovery with a more favorable safety profile.
References
- 1. Updated Review: The Steroid Controversy for Management of Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. High-Dose Methylprednisolone for Acute Spinal Cord… | Clinician.com [clinician.com]
- 4. High-dose methylprednisolone may do more harm for spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylprednisolone in the management of spinal cord injuries: Lessons from randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. National Acute Spinal Cord Injury Study III - Michael Bracken [grantome.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and Safety of Methylprednisolone Sodium Succinate in Acute Spinal Cord Injury: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyacute.com [pharmacyacute.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. droracle.ai [droracle.ai]
- 12. The neuroprotective pharmacology of methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. Glucocorticoid receptor expression in the spinal cord after traumatic injury in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methylprednisolone Protects Oligodendrocytes But Not Neurons after Spinal Cord Injury | Journal of Neuroscience [jneurosci.org]
- 16. Neuroprotection and its molecular mechanism following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Duration of lipid peroxidation after acute spinal cord injury in rats and the effect of methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
- 20. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 21. Mechanism of Neuroprotection Against Experimental Spinal Cord Injury by Riluzole or Methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. limav.org [limav.org]
- 23. Effects of intravenous methylprednisolone on spinal cord lipid peroxidation and Na+ + K+)-ATPase activity. Dose-response analysis during 1st hour after contusion injury in the cat. | Semantic Scholar [semanticscholar.org]
- 24. scilit.com [scilit.com]
- 25. Effect of Low-dose Methylprednisolone in Promoting Neurological Function Recovery After Spinal Cord Injury: Clinical and Animal Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Clinical Practice Guideline for the Management of Patients With Acute Spinal Cord Injury: Recommendations on the Use of Methylprednisolone Sodium Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Methylprednisolone for acute spinal cord injury: not a standard of care - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Administration of methylprednisolone for 24 or 48 hours or tirilazad mesylate for 48 hours in the treatment of acute spinal cord injury. Results of the Third National Acute Spinal Cord Injury Randomized Controlled Trial. National Acute Spinal Cord Injury Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Early complications of high-dose methylprednisolone in acute spinal cord injury patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. emj.bmj.com [emj.bmj.com]
- 31. medcentral.com [medcentral.com]
- 32. A Clinical Practice Guideline for the Management of Patients With Acute Spinal Cord Injury: Recommendations on the Use of Methylprednisolone Sodium Succinate. - Post - Orthobullets [orthobullets.com]
Methylprednisolone Succinate: A Deep Dive into its Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Methylprednisolone (B1676475) succinate (B1194679), a synthetic glucocorticoid, is a cornerstone in the management of a wide array of inflammatory and autoimmune diseases.[1] Its potent anti-inflammatory and immunosuppressive effects stem from a complex interplay of genomic and non-genomic actions that modulate cellular signaling pathways at multiple levels.[2][3] This technical guide provides an in-depth exploration of the core anti-inflammatory mechanisms of methylprednisolone succinate, complete with detailed signaling pathways, experimental protocols, and a summary of quantitative data.
Core Anti-inflammatory Mechanisms: A Two-Pronged Approach
Methylprednisolone, like other glucocorticoids, exerts its effects through two primary pathways: the classical genomic mechanism and a more rapid non-genomic mechanism.[4][5] While the genomic effects are responsible for the majority of the long-term anti-inflammatory actions, the non-genomic effects contribute to the rapid therapeutic responses seen with high-dose pulse therapy.[4]
The Genomic Mechanism: Altering the Cellular Blueprint
The genomic actions of methylprednisolone are mediated by the cytosolic glucocorticoid receptor (GR).[6] These effects, which typically take hours to manifest, involve the regulation of gene transcription.[4]
Key steps in the genomic pathway include:
-
Ligand Binding and Receptor Activation: Methylprednisolone, being lipophilic, passively diffuses across the cell membrane and binds to the GR in the cytoplasm.[7] The unliganded GR is part of a multiprotein complex that includes heat shock proteins (HSPs) like Hsp90, which maintain the receptor in a high-affinity binding state.[8][9] Upon binding, the GR undergoes a conformational change, dissociating from the HSPs.[9]
-
Nuclear Translocation: The activated methylprednisolone-GR complex then translocates into the nucleus.[7][10]
-
Transcriptional Regulation: Once in the nucleus, the GR complex can modulate gene expression in two main ways:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[11][12] This binding typically upregulates the transcription of anti-inflammatory genes, such as those encoding for annexin (B1180172) A1 (lipocortin-1), and mitogen-activated protein kinase phosphatase-1 (MKP-1).[3][13] Annexin A1 is known to inhibit phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3] MKP-1 inhibits p38 MAP kinase, which in turn prevents the stabilization of mRNA for several inflammatory proteins.[13]
-
Transrepression: This is a crucial mechanism for the anti-inflammatory effects of glucocorticoids and is thought to be associated with fewer adverse effects than transactivation.[6] The methylprednisolone-GR complex can repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][12] This "tethering" mechanism prevents these transcription factors from binding to their DNA response elements and driving the expression of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[3][12][14] Another transrepression mechanism involves the GR-mediated induction of IkBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory genes.[15][16]
-
Non-Genomic Mechanisms: Rapid Response
Occurring within minutes, the non-genomic effects of methylprednisolone do not involve gene transcription and are mediated through several proposed mechanisms.[4] These rapid actions are particularly relevant in the context of high-dose intravenous "pulse" therapy.[5]
The primary non-genomic mechanisms include:
-
Physicochemical Interactions with Membranes: High concentrations of methylprednisolone can intercalate into the plasma membrane, altering its fluidity and the function of membrane-associated proteins, such as ion channels.[4]
-
Cytosolic GR-Mediated Effects: The cytosolic GR, upon binding to methylprednisolone, can interact with and modulate the activity of various cytoplasmic signaling proteins, including kinases like those in the MAPK pathway, without translocating to the nucleus.[4][17]
-
Membrane-Bound GR (mGR) Signaling: A subpopulation of GRs is localized to the plasma membrane.[18] Activation of these mGRs can trigger rapid intracellular signaling cascades, influencing ion fluxes (e.g., Ca2+) and activating other signaling pathways.[18]
Key Signaling Pathways Modulated by Methylprednisolone
Methylprednisolone's anti-inflammatory prowess is largely due to its ability to interfere with key pro-inflammatory signaling cascades.
Inhibition of the NF-κB Pathway
NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Methylprednisolone potently inhibits NF-κB signaling through multiple mechanisms:
-
Increased IκBα Synthesis: As part of its genomic action, the activated GR upregulates the gene encoding IκBα, the primary inhibitor of NF-κB.[15][16] Newly synthesized IκBα traps NF-κB in the cytoplasm, preventing it from activating inflammatory genes in the nucleus.[16]
-
Direct Repression (Tethering): The activated GR can directly bind to the p65 subunit of NF-κB in the nucleus.[19] This interaction prevents NF-κB from recruiting co-activators necessary for gene transcription, effectively silencing its pro-inflammatory activity.[12]
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
MAPK signaling pathways, including p38 and JNK, are crucial for the expression of many inflammatory mediators.[20] Methylprednisolone can suppress MAPK activity:
-
Induction of MKP-1: A key genomic effect is the induction of MAPK Phosphatase-1 (MKP-1).[13] MKP-1 is a potent endogenous inhibitor of p38 MAPK and JNK.[13] By dephosphorylating and inactivating these kinases, methylprednisolone reduces the stability of inflammatory mRNAs and inhibits the activation of transcription factors like AP-1.[13]
-
Non-Genomic Inhibition: There is also evidence for rapid, non-genomic inhibition of MAPK pathways, potentially through cGR or mGR-mediated signaling.[17][21]
Experimental Protocols for Studying Methylprednisolone's Mechanisms
Investigating the molecular mechanisms of methylprednisolone involves a variety of standard cell and molecular biology techniques.
Protocol: Western Blot for GR Nuclear Translocation and MAPK Phosphorylation
This protocol is used to determine the cellular location of the GR and the phosphorylation status of MAPK proteins following methylprednisolone treatment.
Methodology:
-
Cell Culture and Treatment: Culture relevant cells (e.g., macrophages, endothelial cells) to 70-80% confluency. Treat cells with this compound at desired concentrations for various time points. Include a vehicle-treated control group.
-
Cell Lysis and Fractionation:
-
For GR translocation, perform nuclear and cytoplasmic fractionation using a commercial kit to separate proteins from each cellular compartment.
-
For MAPK phosphorylation, lyse whole cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GR, phospho-p38 MAPK, total p38 MAPK, or a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic/total fraction) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software and normalize to the loading control. An increase in the nuclear GR signal and a decrease in the phospho-MAPK/total MAPK ratio would be expected with methylprednisolone treatment.[8][21]
Protocol: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is used to assess the ability of NF-κB to bind to its specific DNA consensus sequence, an activity inhibited by methylprednisolone.
Methodology:
-
Cell Culture and Treatment: Culture cells and treat with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound.
-
Nuclear Extract Preparation: Isolate nuclear proteins from the treated cells.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts. In parallel, run control reactions including a cold competitor (unlabeled probe) to demonstrate binding specificity.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection:
-
For radioactive probes, expose the gel to X-ray film (autoradiography).
-
For biotinylated probes, transfer the gel contents to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.
-
-
Analysis: A decrease in the intensity of the shifted band (protein-DNA complex) in the methylprednisolone-treated lanes indicates inhibition of NF-κB DNA binding activity.[14]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of methylprednisolone and other glucocorticoids on key inflammatory markers.
Table 1: Effect of Methylprednisolone on Pro-inflammatory Cytokine Expression and NF-κB Activity
| Parameter | Model System | Treatment | Result | Reference |
| TNF-α Expression | Rat Spinal Cord Injury | Methylprednisolone (30 mg/kg, IV) | 55% reduction | [14] |
| NF-κB Binding Activity | Rat Spinal Cord Injury | Methylprednisolone (30 mg/kg, IV) | 3.9-fold increase post-injury, significantly reduced by MP | [14] |
| IL-1β, IL-6, TNF-α | ARDS Patients | Prolonged Methylprednisolone | Progressive and sustained reduction in plasma concentrations | [22] |
Table 2: Glucocorticoid Effects on Gene Expression and Protein Levels
| Parameter | Model System | Treatment | Result | Reference |
| IκBα mRNA | Rat Mesangial Cells | Dexamethasone | 1.92-fold increase | |
| IκBα Protein | Rat Mesangial Cells | Dexamethasone | 1.45-fold increase | |
| IL-4, IL-5, IL-13 | Sputum from Asthma Patients on Mepolizumab | Prednisolone | Significant downregulation of proteins | [23] |
| MMP12 | Sputum from Asthma Patients on Mepolizumab | Prednisolone | Significant downregulation of protein and nasal transcript | [23] |
Conclusion
The anti-inflammatory mechanism of this compound is a sophisticated, multi-faceted process that operates at both the genomic and non-genomic levels. Its primary therapeutic action is the potent suppression of pro-inflammatory gene expression, largely through the inhibition of key transcription factors like NF-κB and AP-1, and the modulation of signaling cascades such as the MAPK pathway. By upregulating anti-inflammatory proteins and downregulating the architects of the inflammatory response, methylprednisolone effectively restores homeostasis. A thorough understanding of these intricate mechanisms is paramount for the continued development of more targeted and safer anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Genomic and non-genomic effects of glucocorticoids in respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Genomic and nongenomic effects of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Glucocorticoid receptor nuclear translocation in airway cells after inhaled combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Methylprednisolone inhibition of TNF-alpha expression and NF-kB activation after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methylprednisolone Sodium Succinate | C26H33NaO8 | CID 23680530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methylprednisolone increases neuronal apoptosis during autoimmune CNS inflammation by inhibition of an endogenous neuroprotective pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. mdpi.com [mdpi.com]
- 21. Methylprednisolone Increases Neuronal Apoptosis during Autoimmune CNS Inflammation by Inhibition of an Endogenous Neuroprotective Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Prolonged methylprednisolone treatment suppresses systemic inflammation in patients with unresolving acute respiratory distress syndrome: evidence for inadequate endogenous glucocorticoid secretion and inflammation-induced immune cell resistance to glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medrxiv.org [medrxiv.org]
Methodological & Application
Application Notes and Protocols for Methylprednisolone Succinate in Experimental Spinal Cord Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic spinal cord injury (SCI) triggers a complex cascade of immediate primary mechanical damage followed by a secondary injury phase. This secondary phase, characterized by inflammation, edema, excitotoxicity, and ischemia, offers a therapeutic window to mitigate further neural tissue loss and improve functional outcomes. Methylprednisolone (B1676475) sodium succinate (B1194679) (MPSS), a synthetic glucocorticoid, has been extensively investigated for its neuroprotective effects in SCI.[1][2] Its proposed mechanisms of action include reducing inflammation, inhibiting lipid peroxidation, and decreasing neuronal apoptosis.[1][3]
These application notes provide a comprehensive overview of the experimental use of MPSS in preclinical SCI models, detailing established protocols, summarizing key quantitative outcomes, and illustrating the underlying molecular pathways. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate neuroprotective agents for SCI.
Experimental Protocols
Animal Model and Spinal Cord Injury Induction
A standardized and reproducible animal model of SCI is crucial for evaluating therapeutic interventions. The most common models involve thoracic level contusion or compression injuries in rodents (rats and mice).
Protocol: Rat Contusion SCI Model (NYU Impactor)
-
Animal Preparation: Adult female Sprague-Dawley or Long-Evans rats (250-300g) are commonly used. Anesthetize the animal with an appropriate anesthetic (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane (B1672236) inhalation).
-
Surgical Procedure:
-
Shave and sterilize the dorsal surface over the thoracic spine.
-
Make a midline incision and dissect the paravertebral muscles to expose the vertebral column at the T9-T10 level.
-
Perform a laminectomy at the T10 vertebra to expose the dorsal surface of the spinal cord, keeping the dura mater intact.
-
-
Injury Induction:
-
Stabilize the spine by clamping the vertebral processes at T9 and T11.
-
Use a standardized impactor device (e.g., the NYU Impactor) to deliver a controlled contusion injury. A common method involves dropping a 10g rod from a height of 12.5mm or 25mm onto the exposed dura.
-
-
Post-Operative Care:
-
Suture the muscle layers and close the skin incision.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Provide manual bladder expression twice daily until bladder function recovers.
-
House animals in a temperature-controlled environment with easy access to food and water.
-
Methylprednisolone Sodium Succinate (MPSS) Administration
The timing and dosage of MPSS administration are critical variables that significantly influence its therapeutic efficacy. The protocols are largely based on the National Acute Spinal Cord Injury Studies (NASCIS).[4][5][6]
Protocol: MPSS Administration (NASCIS II/III-based)
-
Drug Preparation: Prepare a sterile solution of MPSS in a suitable vehicle (e.g., bacteriostatic water or saline).
-
Administration:
-
Timing: Initiate treatment within 8 hours of SCI.[5][7][8] Some experimental studies initiate treatment as early as 5-30 minutes post-injury.[2][7][9]
-
Route: Intravenous (i.v.) administration is the standard route.[9][10]
-
Dosage Regimen:
-
Bolus Dose: Administer an initial bolus of 30 mg/kg MPSS over 15 minutes.[4][5][6]
-
Maintenance Infusion: Following a 45-minute pause, begin a continuous infusion of 5.4 mg/kg/hr MPSS.[4][5][6]
-
Duration: The infusion is typically maintained for 23 hours.[4][5][6] Some protocols, particularly if treatment is initiated between 3 and 8 hours post-injury, extend the infusion to 48 hours.[6]
-
-
-
Control Group: Administer an equivalent volume of the vehicle to the control group following the same time course.
Behavioral Assessment of Functional Recovery
Longitudinal assessment of motor function is a primary endpoint in preclinical SCI studies. A battery of behavioral tests should be used to capture different aspects of locomotor recovery.
Protocol: Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale
-
Testing Environment: Place the animal in an open field (a circular enclosure with a non-slip floor).
-
Observation: Two independent, blinded observers should score the animal's hindlimb movements for a 4-minute period.
-
Scoring: The BBB scale is a 21-point scale that assesses joint movement, stepping ability, coordination, and trunk stability. A score of 0 indicates no observable hindlimb movement, while a score of 21 represents normal locomotion.[3]
-
Frequency: Perform BBB scoring at regular intervals post-injury (e.g., daily for the first week, then weekly until the study endpoint).
Protocol: Inclined Plane Test
-
Apparatus: Use an adjustable inclined plane with a graded surface.
-
Procedure: Place the animal on the plane facing upwards and gradually increase the angle of inclination.
-
Measurement: Record the maximum angle at which the animal can maintain its position for 5 seconds.[10]
Histological Analysis
Histological evaluation of the spinal cord tissue at the study endpoint provides crucial information about the extent of tissue damage and any neuroprotective effects of the treatment.
Protocol: Tissue Processing and Staining
-
Tissue Collection: At the designated endpoint (e.g., 6-8 weeks post-injury), deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Dissection and Post-fixation: Carefully dissect the spinal cord segment centered on the injury epicenter. Post-fix the tissue in 4% paraformaldehyde overnight and then transfer to a sucrose (B13894) solution for cryoprotection.
-
Sectioning: Section the spinal cord tissue (transversely or sagittally) on a cryostat or vibratome at a thickness of 20-40 µm.
-
Staining:
-
General Morphology and Lesion Volume: Use stains like Hematoxylin and Eosin (H&E) or Cresyl Violet to visualize the overall tissue architecture and quantify the lesion cavity size.
-
White Matter Sparing: Use Luxol Fast Blue to stain for myelin and assess the extent of spared white matter tracts.
-
Neuronal Survival: Employ immunohistochemistry for neuronal markers such as NeuN or MAP2 to quantify surviving neurons in the vicinity of the lesion.
-
Inflammation and Glial Scarring: Use antibodies against markers like GFAP (for astrocytes) and Iba1 (for microglia/macrophages) to assess the inflammatory response and glial scar formation.
-
Quantitative Data Presentation
The following tables summarize quantitative data from representative experimental studies on MPSS in SCI models.
Table 1: MPSS Dosing Regimens in Experimental SCI Models
| Animal Model | Injury Type | MPSS Dosage | Administration Route | Timing of Initiation | Reference |
| Cat | Compression | 30 mg/kg bolus, then 15 mg/kg at 2 & 6 hrs, followed by 2.5 mg/kg/hr for 48 hrs | Intravenous | 30 minutes post-injury | [9][11] |
| Rat | Contusion | 30 mg/kg bolus, then 5.4 mg/kg/hr for 23 hours | Intravenous | Within 8 hours post-injury | [4] |
| Rat | Contusion | 30 mg/kg single bolus | Intravenous | 10 minutes post-injury | [7] |
| Rat | Contusion | 60 mg/kg bolus, then 30 mg/kg at 2, 4, and 6 hours | Intravenous | 5 minutes post-injury | [10] |
Table 2: Summary of Functional and Histological Outcomes
| Study (Animal Model) | Treatment Group | Control Group | Outcome Measure | Result | Reference |
| Hall et al. (Cat) | MPSS | Vehicle | Neurological Recovery Score (12-point scale) at 1 month | 8.7 ± 0.2 | 3.7 ± 0.9 (p < 0.001) |
| Behrmann et al. (Rat) | MPSS (60/30/30/30 mg/kg) | Vehicle | Open Field Walking Score | Improved scores on days 8-29 | - |
| Behrmann et al. (Rat) | MPSS (60/60/60/60 mg/kg) | Vehicle | % Spared Tissue at Lesion Center | 23.4% | 17.3% |
| Kim et al. (Rat) | MPSS (30 mg/kg at 10 min) | Vehicle | 24-hour Lesion Volume | Significantly reduced | - |
| Rabchevsky et al. (Rat) | MPSS | Saline | Lesion Volume | Marginally reduced | - |
| Rabchevsky et al. (Rat) | MPSS | Saline | Spared Gray and White Matter | Unaltered | - |
| Rabchevsky et al. (Rat) | MPSS | Saline | Hindlimb Function (BBB) | No improvement | - |
Note: The efficacy of MPSS in experimental models remains a subject of debate, with some studies showing significant benefits while others report marginal or no effects.[2][3]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for evaluating MPSS in a spinal cord injury model.
Caption: Proposed signaling pathways for the neuroprotective effects of MPSS in SCI.
References
- 1. Frontiers | Methylprednisolone Induces Neuro-Protective Effects via the Inhibition of A1 Astrocyte Activation in Traumatic Spinal Cord Injury Mouse Models [frontiersin.org]
- 2. Efficacy of methylprednisolone therapy for the injured rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. surgicalcriticalcare.net [surgicalcriticalcare.net]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Administration of methylprednisolone for 24 or 48 hours or tirilazad mesylate for 48 hours in the treatment of acute spinal cord injury. Results of the Third National Acute Spinal Cord Injury Randomized Controlled Trial. National Acute Spinal Cord Injury Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic time window for methylprednisolone in spinal cord injured rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steroids for acute spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of an intensive methylprednisolone sodium succinate dosing regimen in experimental spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling of acute spinal cord injury in the rat: neuroprotection and enhanced recovery with methylprednisolone, U-74006F and YM-14673 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
Application Notes and Protocols for Methylprednisolone Succinate Dosage Calculation in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and administering methylprednisolone (B1676475) sodium succinate (B1194679) (MPSS) in rodent models for in vivo research. The protocols outlined below are intended to ensure accurate dosing, promote animal welfare, and enhance the reproducibility of experimental results.
Introduction to Methylprednisolone Succinate in Rodent Models
Methylprednisolone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive effects.[1][2][3][4] Its water-soluble sodium succinate ester form, MPSS, is frequently used in preclinical research due to its suitability for parenteral administration.[5][6] Accurate dosage calculation is critical for obtaining meaningful and reproducible data in rodent studies.
Dosage Calculation: Human to Rodent Dose Conversion
Translating a human dose to a rodent dose requires consideration of the differences in body surface area (BSA) between species, a principle known as allometric scaling.[7][8] A simple conversion based on body weight alone is not accurate due to variations in metabolic rates.[7][8] The most widely accepted method uses a conversion factor (Km), which is the body weight (kg) divided by the BSA (m2).
The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km) [9]
Conversely, to calculate the Animal Equivalent Dose (AED) from a human dose, the formula is rearranged:
AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
The Km ratio (Human Km / Animal Km) is a simplified conversion factor.
Table 1: Body Surface Area Conversion Factors for Dose Calculation
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor ( kg/m ²) | To Convert Human Dose to Animal Dose (mg/kg), Multiply by: |
| Human | 60 | 1.62 | 37 | - |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Mouse | 0.02 | 0.007 | 3 | 12.3 |
Data compiled from multiple sources.[7][8][9][10][11]
Example Calculation for a Rat: To convert a human dose of 10 mg/kg to a rat dose: Rat Dose (mg/kg) = 10 mg/kg (Human Dose) x 6.2 = 62 mg/kg
Recommended Dosage Ranges in Rodent Models
The appropriate dosage of MPSS in rodents is highly dependent on the specific disease model and the intended therapeutic effect. The following table summarizes dosages reported in the literature for various applications.
Table 2: Reported Dosages of this compound in Rodent Studies
| Rodent Model | Application | Dosage Range (mg/kg) | Route of Administration | Reference |
| Rat | Spinal Cord Injury | 30 mg/kg (bolus) | Intravenous (IV), Intraperitoneal (IP) | [12][13] |
| Rat | Spinal Cord Injury | 30 mg/kg (bolus) followed by 5.4 mg/kg/hr for 23 hours | Intraperitoneal (IP), Subcutaneous (SC) | [13] |
| Rat | General Inflammation | 10 - 50 mg/kg | Intravenous (IV), Oral | [14] |
| Mouse | Head Injury | 15 - 120 mg/kg | Intravenous (IV) |
Experimental Protocols
Preparation of Methylprednisolone Sodium Succinate for Injection
Materials:
-
Methylprednisolone sodium succinate (lyophilized powder)
-
Sterile 0.9% saline (vehicle)
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
Determine the total amount of MPSS required for the study based on the number of animals, their weights, and the desired dose.
-
Reconstitute the lyophilized MPSS powder with a small volume of sterile 0.9% saline to create a stock solution. The manufacturer's instructions for reconstitution should be followed if available.
-
Gently agitate or vortex the vial until the powder is completely dissolved.
-
Calculate the final volume of the stock solution needed to achieve the desired dosing concentration.
-
Dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection. The final volume for injection should be appropriate for the size of the animal and the route of administration (see Table 3).
-
Visually inspect the final solution for any particulate matter before administration. The solution should be clear.
Table 3: Recommended Maximum Injection Volumes for Rodents
| Route of Administration | Mouse | Rat |
| Intravenous (IV) | 0.2 mL | 0.5 mL |
| Intramuscular (IM) | 0.05 mL per site | 0.1 mL per site |
| Intraperitoneal (IP) | 1-2 mL | 5-10 mL |
| Subcutaneous (SC) | 1-2 mL | 5-10 mL |
Administration of Methylprednisolone Sodium Succinate
Procedure:
-
Accurately weigh each animal before administration to calculate the precise volume of the drug solution to be injected.
-
Use appropriate animal handling and restraint techniques to minimize stress and ensure accurate administration.
-
Administer the calculated volume of the MPSS solution via the chosen route (e.g., intravenous, intraperitoneal, intramuscular).
-
For intravenous administration in rats, the lateral tail vein is commonly used. For mice, the tail vein is also the preferred site.
-
For intraperitoneal injections, insert the needle into the lower right or left quadrant of the abdomen to avoid puncturing the internal organs.
-
Monitor the animals closely after administration for any adverse reactions.
Visualization of Key Pathways and Workflows
Experimental Workflow for Dosage Calculation and Administration
Caption: Experimental workflow for preparing and administering this compound in rodent studies.
Simplified Signaling Pathway of Methylprednisolone
Methylprednisolone exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).[4] Upon binding, the activated GR complex translocates to the nucleus and modulates the expression of target genes. One of the key mechanisms is the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[15]
Caption: Simplified signaling pathway of methylprednisolone's anti-inflammatory action via inhibition of NF-κB.
References
- 1. Methylprednisolone - Wikipedia [en.wikipedia.org]
- 2. nursingcenter.com [nursingcenter.com]
- 3. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 7. How to convert human dose to animal dose? NovoPro [novoprolabs.com]
- 8. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic time window for methylprednisolone in spinal cord injured rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Evaluation of the Effect of Methylprednisolone Sodium Succinate and Meloxicam in Experimental Acute Spinal Cord Injury [ijvm.ut.ac.ir]
- 14. Disposition of methylprednisolone and its sodium succinate prodrug in vivo and in perfused liver of rats: nonlinear and sequential first-pass elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Methylprednisolone Succinate Solutions in Cell Culture
Introduction
Methylprednisolone (B1676475) is a synthetic glucocorticoid widely utilized in research for its potent anti-inflammatory and immunosuppressive properties.[1][2][3] It is an intermediate-acting corticosteroid that is five times more potent than hydrocortisone (B1673445) with minimal mineralocorticoid effects.[1] In cell culture experiments, methylprednisolone is a valuable tool for investigating cellular mechanisms of inflammation, immune response, and drug efficacy. Methylprednisolone sodium succinate (B1194679), a water-soluble ester of methylprednisolone, is frequently used for these applications due to its enhanced solubility and rapid action, with an onset of action within one hour for intravenous administration.[1][4][5]
This document provides detailed protocols for the preparation and use of methylprednisolone succinate solutions in a cell culture setting, ensuring reproducibility and accuracy in experimental outcomes.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative parameters for the preparation and storage of this compound solutions.
| Parameter | Value | Solvents | Notes |
| Solubility | |||
| 50 mg/mL[6] | Water for Injection (WFI) | Dissolution can be aided by ultrasonication or warming to 37°C.[6] | |
| ≥49.7 mg/mL[7] | DMSO | For maximum solubility in aqueous buffers, first dissolve in DMSO then dilute.[8] | |
| ~20 mg/mL[8] | Dimethyl formamide (B127407) (DMF) | Purge with an inert gas.[8] | |
| ~5 mg/mL[8] | Ethanol | Purge with an inert gas.[8] | |
| Stock Solution Storage | |||
| -80°C for up to 6 months[9] | DMSO | Protect from light.[9] | |
| -20°C for up to 1 month[9] | DMSO | Protect from light.[9] | |
| 4°C for up to 21 days | Aqueous Solution (in 0.9% NaCl) | Loss of potency was less than 5%.[10] | |
| 25°C for up to 4 days | Aqueous Solution (in 0.9% NaCl) | Loss of potency was less than 10%.[10] | |
| Working Concentration Range | 0.5 µM - 50 µM | Cell Culture Media | These concentrations have been used in studies with human oligodendroglioma cells.[11] |
| 5 µg/mL - 20 µg/mL | Cell Culture Media | Used in studies with neural stem/progenitor cells.[12] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution
This protocol describes the preparation of a sterile, high-concentration stock solution of methylprednisolone sodium succinate in water.
Materials:
-
Methylprednisolone sodium succinate powder
-
Sterile Water for Injection (WFI) or sterile nuclease-free water
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Calibrated balance and weigh boats
-
Vortex mixer
-
Optional: Water bath or ultrasonic cleaner
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh the desired amount of methylprednisolone sodium succinate powder.
-
Initial Dissolution: Transfer the powder to a sterile conical tube. Add a portion of the sterile water to the tube. For example, to prepare a 50 mg/mL solution, add 1 mL of water for every 50 mg of powder.
-
Solubilization: Vortex the solution vigorously. If complete dissolution is not achieved, a 37°C water bath or an ultrasonic cleaner can be used to facilitate the process.[6] Cool conditions (5-15°C) are also cited to prevent degradation of the succinate ester during dissolution.[6]
-
Final Volume Adjustment: Once fully dissolved, add sterile water to reach the final desired concentration.
-
Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the solution into a new sterile tube. This step is critical for removing any potential microbial contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[9]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol details the dilution of the stock solution to the final working concentrations for cell treatment.
Materials:
-
Prepared this compound stock solution
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
-
Sterile serological pipettes and micropipettes with sterile tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the stock solution at room temperature or in a 37°C water bath.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock solution, you would add 10 µL of the stock solution to 9.99 mL of cell culture medium.
-
Dilution: In a sterile conical tube, add the calculated volume of the stock solution to the appropriate volume of pre-warmed complete cell culture medium.
-
Mixing: Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing to prevent damage to media components.
-
Application to Cells: The freshly prepared working solution is now ready to be added to your cell cultures.
Protocol 3: General Protocol for Cell Treatment
This protocol outlines a general workflow for treating adherent cells with the prepared this compound working solution.
Materials:
-
Cultured cells ready for treatment
-
Prepared this compound working solution
-
Control medium (complete medium with the same volume of vehicle, e.g., sterile water, used for the drug dilution)
-
Aspirator and sterile pipette tips
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare for Treatment: Just before treatment, carefully aspirate the old culture medium from the wells.
-
Administer Treatment: Add the appropriate volume of the prepared this compound working solution to the treatment wells. For control wells, add an equal volume of the control medium.
-
Incubation: Return the culture vessel to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as viability assays, gene expression analysis, or protein quantification.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for preparing this compound solutions and treating cell cultures.
Signaling Pathway
Methylprednisolone exerts its effects primarily through the glucocorticoid receptor signaling pathway. The drug passively diffuses across the cell membrane and binds to the intracellular glucocorticoid receptor (GR).[1] This complex then translocates into the nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs). This interaction can either enhance or suppress the transcription of target genes.[2] This leads to the inhibition of pro-inflammatory molecules like prostaglandins (B1171923) and cytokines, and the promotion of anti-inflammatory gene products.[2]
References
- 1. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pfizermedical.com [pfizermedical.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. raybiotech.com [raybiotech.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Chemical stability of methylprednisolone sodium succinate after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Effect of Different Concentrations of Methylprednisolone on Survival, Proliferation, and Migration of Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Methylprednisolone Sodium Succinate in Human Plasma using Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of methylprednisolone (B1676475) sodium succinate (B1194679) (MPSS) and its active metabolite, methylprednisolone (MP), in human plasma. The method is sensitive, specific, and accurate, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The protocol employs a straightforward protein precipitation extraction procedure and UV detection, ensuring reliability and ease of use.
Introduction
Methylprednisolone sodium succinate is a water-soluble corticosteroid pro-drug that is rapidly hydrolyzed in vivo to the active glucocorticoid, methylprednisolone. Accurate quantification of both the succinate ester and the active moiety in plasma is crucial for evaluating the pharmacokinetic profile of the drug. This HPLC method provides a reliable tool for researchers to perform such analyses.
Experimental
Materials and Reagents
-
Methylprednisolone Sodium Succinate (Reference Standard)
-
Methylprednisolone (Reference Standard)
-
Triamcinolone Acetonide (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Methylene Chloride (HPLC Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Water for Injection (WFI) or equivalent purified water
-
Human Plasma (drug-free)
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reverse-Phase Column (e.g., BDS Column, 250 mm x 4.6 mm, 5 µm)[1][2][3][4] |
| Mobile Phase | Acetonitrile : 0.1 M Acetate Buffer (pH 5.7) (23:77 v/v)[5] |
| Flow Rate | 1.5 mL/min[5] |
| Injection Volume | 20 µL[1][2][3][4] |
| Column Temperature | Ambient (Room Temperature)[1][2][3][4] |
| Detection | UV at 250 nm[5] |
| Internal Standard | Triamcinolone Acetonide[5] |
Experimental Workflow
References
- 1. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical app… [ouci.dntb.gov.ua]
- 2. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous analysis of methylprednisolone, methylprednisolone succinate, and endogenous corticosterone in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Methylprednisolone Succinate in Primary Neuronal Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of methylprednisolone (B1676475) succinate (B1194679) (MPSS) in primary neuronal culture studies. This document outlines the background, key applications, detailed experimental protocols, and expected outcomes based on published research.
Introduction
Methylprednisolone succinate (MPSS), a synthetic glucocorticoid, is widely recognized for its anti-inflammatory and immunosuppressive properties. In the context of neuroscience, it has been investigated for its potential neuroprotective effects in various models of neuronal injury. However, its application in primary neuronal cultures reveals a complex and cell-type-specific activity profile. While MPSS has shown protective effects on glial cells, particularly oligodendrocytes, its direct neuroprotective capacity on neurons is limited and, in some contexts, may even be detrimental.[1][2] These notes will delve into the nuanced effects of MPSS on cultured neurons, providing researchers with the necessary protocols to investigate its mechanisms of action.
Key Applications in Primary Neuronal Cultures
-
Investigating Neuroprotection and Neurotoxicity: Assessing the dose-dependent effects of MPSS on neuronal survival under various stress conditions, such as excitotoxicity, oxidative stress, and mechanical injury.[3]
-
Studying Glial-Neuronal Interactions: Elucidating the differential effects of MPSS on neurons versus glial cells (astrocytes and oligodendrocytes) in co-culture systems.[1]
-
Elucidating Signaling Pathways: Examining the molecular mechanisms underlying MPSS action in neurons, with a particular focus on pathways like the mitogen-activated protein kinase (MAPK) signaling cascade.[4][5]
-
Modeling Neurological Injury: Utilizing MPSS as a reference compound in in vitro models of spinal cord injury, traumatic brain injury, and neuroinflammatory diseases.
Summary of Quantitative Data
The following tables summarize key quantitative data from various studies on the effects of this compound in neuronal and glial cell cultures.
Table 1: Dose-Response of this compound on Neuronal and Glial Cell Viability
| Cell Type | Injury Model | MPSS Concentration | Effect on Cell Viability | Reference |
| Spinal Cord Neurons | Kainate-induced excitotoxicity | 6-10 µM | No significant protection | [1] |
| Cortical Neurons | AMPA or Staurosporine | 30 nM - 1 µM | No protective effect | [2] |
| Spinal Cord Neurons | Mechanical Injury (dendrotomy) | 30 µg/mL (~63 µM) | Increased survival | [3] |
| Spinal Cord Neurons | Uninjured | >150 µg/mL (>315 µM) | Neuronal stress | [3] |
| Spinal Cord Neurons | Uninjured | >600 µg/mL (>1260 µM) | Neuronal death | [3] |
| Oligodendrocytes | AMPA or Staurosporine | 30 nM - 1 µM | Attenuated cell death (dose-dependent) | [2] |
| Astrocytes & Oligodendrocytes | Oxygen-glucose deprivation | 6-10 µM | Protection | [1] |
| Neural Stem/Progenitor Cells | Uninjured | 10, 15, 20 µg/mL | Reduced viability | [6][7] |
Table 2: Effects of this compound on Neuronal Function
| Cell Type | MPSS Concentration | Parameter Measured | Observed Effect | Reference |
| Spinal Cord Networks | 10-150 µg/mL | Spiking and burst rate | Dose-dependent increase (excitatory) | [8] |
| Spinal Cord Networks | >200 µg/mL | Electrical activity | Irreversible shut-off | [8] |
| Retinal Ganglion Cells | 20 mg/kg (in vivo) | Apoptosis | Increased apoptosis during autoimmune inflammation | [9] |
Experimental Protocols
Protocol for Assessing Neuroprotection against Excitotoxicity
This protocol is designed to evaluate the potential of MPSS to protect primary neurons from excitotoxic insults induced by glutamate (B1630785) receptor agonists.
Materials:
-
Primary neuronal culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Methylprednisolone sodium succinate (MPSS)
-
Kainic acid or N-Methyl-D-aspartate (NMDA)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (96-well)
Procedure:
-
Cell Plating: Plate primary neurons in 96-well plates at a density of 5 x 10^4 cells per well and culture for at least 7 days to allow for maturation.
-
MPSS Pre-treatment: Prepare a stock solution of MPSS in sterile water or culture medium. On the day of the experiment, dilute the stock to the desired final concentrations (e.g., 1, 10, 100 µM). Remove the old medium from the cells and replace it with a fresh medium containing the different concentrations of MPSS. Incubate for 24 hours.
-
Induction of Excitotoxicity: Prepare a stock solution of kainic acid (e.g., 10 mM) or NMDA (e.g., 20 mM) in sterile water. Add the excitotoxin to the wells to achieve a final concentration known to induce neuronal death (e.g., 100 µM kainic acid). Include control wells with MPSS alone and excitotoxin alone.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Cell Viability: Measure cell death by quantifying the release of LDH into the culture supernatant using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity for each condition relative to the control wells with complete cell lysis.
Protocol for Investigating Effects on Neuronal Apoptosis
This protocol outlines a method to determine if MPSS modulates neuronal apoptosis, for instance, in a model of oxidative stress.
Materials:
-
Primary neuronal culture
-
MPSS
-
Hydrogen peroxide (H₂O₂)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
Cell culture plates (6-well)
Procedure:
-
Cell Culture and Treatment: Plate primary neurons in 6-well plates. Once mature, treat the cells with MPSS at various concentrations for a predetermined time (e.g., 24 hours).
-
Induction of Oxidative Stress: Introduce oxidative stress by adding H₂O₂ to the culture medium at a final concentration known to induce apoptosis (e.g., 100 µM) for a specified duration (e.g., 6 hours).
-
Cell Harvesting: Gently detach the neurons from the plate using a cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells and wash with cold PBS.
-
Apoptosis Staining: Resuspend the cell pellet in the binding buffer provided with the Annexin V-FITC/PI kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the effect of MPSS on H₂O₂-induced apoptosis.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagram illustrates the proposed signaling pathway by which methylprednisolone may exert pro-apoptotic effects in neurons during neuroinflammation, as suggested by studies on retinal ganglion cells.[4][5][9]
References
- 1. A study of methylprednisolone neuroprotection against acute injury to the rat spinal cord in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylprednisolone Protects Oligodendrocytes But Not Neurons after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. Methylprednisolone Increases Neuronal Apoptosis during Autoimmune CNS Inflammation by Inhibition of an Endogenous Neuroprotective Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylprednisolone increases neuronal apoptosis during autoimmune CNS inflammation by inhibition of an endogenous neuroprotective pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bcn.iums.ac.ir [bcn.iums.ac.ir]
- 7. The Effect of Different Concentrations of Methylprednisolone on Survival, Proliferation, and Migration of Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Methylprednisolone on Mammalian Neuronal Networks In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methylprednisolone Succinate Protocol for Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). EAE mimics many of the clinical and pathological features of MS, including inflammation, demyelination, axonal loss, and gliosis, making it an invaluable tool for studying disease pathogenesis and for the preclinical evaluation of potential therapeutics. Methylprednisolone (B1676475), a potent synthetic glucocorticoid, is a standard therapy for acute relapses in MS, primarily due to its anti-inflammatory and immunosuppressive effects. This document provides detailed protocols for the therapeutic and prophylactic administration of methylprednisolone succinate (B1194679) in the MOG35-55 induced EAE mouse model.
I. Experimental Autoimmune Encephalomyelitis (EAE) Induction Protocol
This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX) from Bordetella pertussis
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile 1 mL syringes with 27-gauge needles
-
Emulsifying needle or device
Procedure:
-
Antigen Emulsion Preparation:
-
Reconstitute MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare a 1:1 emulsion of the MOG35-55 solution and CFA. To do this, draw equal volumes of the MOG35-55 solution and CFA into two separate syringes connected by an emulsifying needle or device.
-
Force the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A stable emulsion will not separate after a drop is placed on the surface of cold water.
-
The final concentration of MOG35-55 in the emulsion will be 1 mg/mL.
-
-
Immunization (Day 0):
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank of each mouse (total volume of 200 µL per mouse, containing 200 µg of MOG35-55).
-
-
Pertussis Toxin Administration:
-
Reconstitute PTX in sterile PBS to a concentration of 2 µg/mL.
-
On Day 0 (shortly after immunization) and Day 2, administer 100 µL of the PTX solution (200 ng) intraperitoneally (i.p.) to each mouse.
-
II. Clinical Scoring of EAE
Daily monitoring of clinical signs is crucial for assessing disease progression and the efficacy of therapeutic interventions. Mice are typically scored on a scale of 0 to 5.
EAE Clinical Scoring Scale:
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or wobbly gait |
| 3 | Complete hind limb paralysis |
| 4 | Complete hind limb and partial forelimb paralysis |
| 5 | Moribund or death |
Half points (0.5, 1.5, 2.5, 3.5) can be used for intermediate clinical signs.
III. Methylprednisolone Succinate Treatment Protocols
This compound can be administered either therapeutically (after the onset of clinical signs) or prophylactically (at the time of disease induction).
This protocol is designed to assess the efficacy of methylprednisolone in ameliorating established EAE.
Materials:
-
Methylprednisolone sodium succinate for injection
-
Sterile saline (0.9% NaCl)
-
Sterile 1 mL syringes with 27-gauge needles
Procedure:
-
Treatment Initiation: Begin treatment when mice develop a clinical score of 2-3.
-
Dosage and Administration: A dose-dependent effect has been observed.[1] A common therapeutic regimen involves a tapering dose administered intraperitoneally (i.p.) for 9 consecutive days:
-
Days 1-3: 100 mg/kg
-
Days 4-6: 50 mg/kg
-
Days 7-9: 25 mg/kg
-
-
Monitoring: Continue daily clinical scoring and body weight measurements throughout the treatment period and for a designated period afterward to assess for relapse.
This protocol is used to evaluate the potential of methylprednisolone to prevent or delay the onset of EAE. Note: Studies have shown that prophylactic administration of methylprednisolone can paradoxically exacerbate EAE, and therefore this approach should be used with caution and for specific research questions.[1]
Procedure:
-
Treatment Schedule: Administer this compound for three consecutive days around the time of immunization.
-
Dosage and Administration:
-
Day -1, 0, and +1 relative to immunization: 100 mg/kg, i.p.[1]
-
-
Monitoring: Monitor mice daily for the onset of clinical signs, clinical score progression, and changes in body weight.
IV. Data Presentation
| Treatment Group | Mean Onset Day | Peak Mean Score | Study Day of Peak Score |
| EAE + Vehicle | 12 ± 1 | 3.5 ± 0.5 | 18 |
| EAE + MP (Therapeutic) | 12 ± 1 | 2.0 ± 0.4* | 21 |
*Data are representative and may vary between experiments. *P < 0.05 compared to EAE + Vehicle.[2]
| Treatment Group | % Body Weight Change at Peak Disease |
| EAE + Vehicle | -15% to -20% |
| EAE + MP (Therapeutic) | -5% to -10%* |
*Data are representative and may vary. Methylprednisolone treatment can mitigate the severe weight loss associated with EAE.[3][4][5]
| Marker | EAE + Vehicle | EAE + MP (Therapeutic) |
| Pro-inflammatory Cytokines | ||
| IL-17 | ↑↑↑ | ↓↓ |
| IFN-γ | ↑↑↑ | ↓↓ |
| Anti-inflammatory Cytokines | ||
| TGF-β1 | ↓ | ↑↑ |
| IL-10 | ↔ or ↓ | ↑ |
*Arrows indicate the direction and magnitude of change relative to healthy controls. *P < 0.05 for the increase with MP treatment compared to EAE + Vehicle.[2][6][7]
V. Visualizations
VI. Mechanism of Action
Methylprednisolone exerts its therapeutic effects in EAE through multiple mechanisms. It is a potent anti-inflammatory agent that can suppress the activation and proliferation of T cells, which are key mediators of the autoimmune attack on the central nervous system (CNS) in EAE.[6][8]
Recent studies have shown that methylprednisolone can modulate the balance between T follicular helper (Tfh) and T follicular regulatory (Tfr) cells.[6][8] In EAE, there is an imbalance with an excess of pro-inflammatory Tfh cells and a deficit of immunosuppressive Tfr cells. Methylprednisolone treatment helps to restore this balance by inhibiting the PI3K/AKT/mTOR signaling pathway, which is involved in Tfh cell differentiation, and promoting pathways that support Tfr cell function.[8] This shift leads to a reduction in pro-inflammatory cytokines like IL-17 and IFN-γ, and an increase in anti-inflammatory cytokines such as TGF-β1 and IL-10.[6][7] Consequently, this leads to reduced infiltration of inflammatory cells into the CNS, decreased demyelination, and amelioration of clinical symptoms.[6][8]
VII. Conclusion
The MOG35-55 induced EAE model in C57BL/6 mice is a robust and reproducible system for studying the pathophysiology of MS and for evaluating novel therapeutics. The protocols outlined in this document provide a standardized approach for the use of this compound in both therapeutic and prophylactic paradigms. The provided data and visualizations offer a comprehensive overview of the expected outcomes and the underlying mechanisms of action of methylprednisolone in this preclinical model. Careful adherence to these protocols will ensure the generation of reliable and comparable data for the development of new treatments for multiple sclerosis.
References
- 1. Preventive Treatment with Methylprednisolone Paradoxically Exacerbates Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic modeling of methylprednisolone effects on body weight and glucose regulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methylprednisolone Modulates the Tfr/Tfh ratio in EAE-Induced Neuroinflammation through the PI3K/AKT/FoxO1 and PI3K/AKT/mTOR Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of treatment with methylprednisolone on the serum levels of IL-12, IL-10 and CCL2 chemokine in patients with multiple sclerosis in relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylprednisolone Modulates the Tfr/Tfh ratio in EAE-Induced Neuroinflammation through the PI3K/AKT/FoxO1 and PI3K/AKT/mTOR Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term In Vivo Delivery of Methylprednisolone Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylprednisolone (B1676475) succinate (B1194679) (MPS) is a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive effects. However, its short biological half-life necessitates frequent administration, which can lead to systemic side effects and poor patient compliance. Long-term delivery systems offer a promising solution by maintaining therapeutic drug concentrations at the target site for an extended period, thereby enhancing efficacy and minimizing adverse effects.
These application notes provide a comprehensive overview of various long-term delivery methods for MPS in vivo, including detailed experimental protocols and comparative data to guide researchers in the selection and development of suitable drug delivery strategies. The methodologies covered include biodegradable microspheres, nanoparticles, hydrogels, and liposomes.
Comparative Data of Methylprednisolone Succinate Delivery Systems
The following table summarizes key quantitative data from various studies on long-term MPS delivery systems, allowing for a direct comparison of their characteristics.
| Delivery System | Polymer/Lipid Composition | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size/Dimensions | In Vitro Release Duration | Reference |
| PLGA Microspheres | Poly(D,L-lactide-co-glycolide) (PLGA) 50:50 | 30 (theoretical) | 56-60 | 7-50 µm | 2-3 months | [1] |
| PCL Nanoparticles | Polycaprolactone (PCL) | Not Specified | Not Specified | ~230 nm | Up to 120 hours | [2][3] |
| PLGA Nanoparticles | Poly(D,L-lactide-co-glycolide) (PLGA) 50:50 | Not Specified | 65 | 200-700 nm | Not Specified | [2] |
| PEGylated Liposomes | Hydrogenated soybean phosphatidylcholine (HSPC), cholesterol, DSPE-PEG2K | Not Specified | 88 | ~80 nm | Not Specified | [4] |
| PEG Hydrogel | Thiol-acrylate poly(ethylene glycol) (PEG) | 0.2 (w/v) | Not Specified | Not Applicable | Sustained release | [5] |
| Thermosensitive Hydrogel | Poly(N-isopropylacrylamide) (p-NIPAAm)-based | Not Specified | Not Specified | Not Applicable | 4 weeks (with mometasone (B142194) furoate) | [6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation, characterization, and in vivo evaluation of various MPS long-term delivery systems.
Protocol 1: Preparation of this compound-Loaded PLGA Microspheres
This protocol describes the preparation of biodegradable poly(lactic-co-glycolic acid) (PLGA) microspheres for the sustained release of MPS using a solid-in-oil-in-water (S/O/W) emulsion solvent evaporation method.
Materials:
-
This compound (MPS)
-
Poly(D,L-lactide-co-glycolide) (PLGA 50:50)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) or Hydroxypropylmethylcellulose (HPMC)
-
Deionized water
-
Vortex mixer
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Lyophilizer
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA in DCM to achieve the desired polymer concentration (e.g., 10% w/v).
-
Disperse a pre-weighed amount of MPS powder into the PLGA solution. The drug-to-polymer ratio can be varied to achieve different drug loadings.
-
Vortex and sonicate the mixture to ensure a uniform dispersion of the drug in the polymer solution.
-
-
Emulsification:
-
Prepare an aqueous solution of a surfactant, such as 1% w/v PVA or 2.5% HPMC, in deionized water.
-
Add the organic phase (PLGA/MPS/DCM) dropwise to the aqueous surfactant solution while homogenizing at a high speed (e.g., 7000 rpm) to form an oil-in-water (O/W) emulsion. The volume ratio of the organic to the aqueous phase is typically around 1:10.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger volume of deionized water (e.g., 200 mL) and stir continuously with a magnetic stirrer at room temperature for several hours (e.g., 3-4 hours) to allow for the complete evaporation of DCM.
-
-
Microsphere Collection and Washing:
-
Collect the hardened microspheres by centrifugation or filtration.
-
Wash the collected microspheres several times with deionized water to remove any residual surfactant and unencapsulated drug.
-
-
Lyophilization:
-
Freeze the washed microspheres at a low temperature (e.g., -80°C) and then lyophilize them for 24-48 hours to obtain a dry powder.
-
Store the lyophilized microspheres in a desiccator at 4°C.
-
Protocol 2: Preparation of this compound-Loaded Nanoparticles
This protocol details the fabrication of MPS-loaded nanoparticles using an emulsification-solvent evaporation method, suitable for localized delivery.
Materials:
-
This compound (MPS)
-
Polycaprolactone (PCL) or Poly(D,L-lactide-co-glycolide) (PLGA)
-
Dichloromethane (DCM) or a mixture of acetone (B3395972) and DCM (1:1)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Homogenizer or sonicator
-
Centrifuge
-
Lyophilizer
Procedure:
-
Aqueous Phase Preparation:
-
Dissolve MPS in deionized water to a desired concentration.
-
-
Organic Phase Preparation:
-
Dissolve PCL or PLGA in DCM or an acetone:DCM mixture to the desired polymer concentration (e.g., 2% w/v).
-
-
Primary Emulsion (W/O):
-
Add the aqueous MPS solution to the polymer solution.
-
Emulsify the mixture using a homogenizer at high speed (e.g., 4000 rpm) to form a water-in-oil (W/O) emulsion.
-
-
Secondary Emulsion (W/O/W):
-
Prepare an aqueous solution of PVA (e.g., 0.4% w/v).
-
Add the primary emulsion to the PVA solution and homogenize again at a higher speed (e.g., 7000 rpm) to form a water-in-oil-in-water (W/O/W) double emulsion.
-
-
Solvent Evaporation and Nanoparticle Collection:
-
Stir the double emulsion at room temperature to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation at high speed (e.g., 8500 g for 15 minutes).
-
Wash the nanoparticle pellet twice with deionized water.
-
-
Lyophilization:
-
Resuspend the washed nanoparticles in a small amount of deionized water and lyophilize to obtain a dry powder.
-
Store the lyophilized nanoparticles at -20°C.
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a standard method for evaluating the in vitro release kinetics of MPS from microspheres or nanoparticles.
Materials:
-
MPS-loaded microspheres or nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
-
Centrifuge tubes
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of MPS-loaded microspheres or nanoparticles and place them in centrifuge tubes.
-
-
Release Medium:
-
Add a defined volume of PBS (pH 7.4) to each tube. The volume should be sufficient to ensure sink conditions (i.e., the concentration of the drug in the release medium should not exceed 10-15% of its solubility).
-
-
Incubation:
-
Incubate the tubes in a shaking incubator or water bath at 37°C.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily or weekly), collect a sample of the release medium.
-
After each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume and sink conditions.
-
-
Drug Quantification:
-
Centrifuge the collected samples to pellet any suspended particles.
-
Analyze the supernatant for MPS concentration using a validated HPLC method. A typical HPLC setup might involve a C18 column with a mobile phase of acetonitrile (B52724) and water at a specific ratio, with UV detection at approximately 243-254 nm.[7][8]
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[9][10]
-
Protocol 4: In Vivo Evaluation in a Rat Spinal Cord Injury (SCI) Model
This protocol outlines the procedure for inducing a spinal cord injury in rats and evaluating the therapeutic efficacy of a long-term MPS delivery system. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
Adult female Sprague-Dawley or Wistar rats (220-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Vascular clip or impactor for SCI induction
-
MPS-loaded delivery system
-
Saline (placebo control)
-
Post-operative care supplies (e.g., antibiotics, bladder expression supplies)
-
Behavioral testing apparatus (e.g., open field for BBB score)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Shave and disinfect the surgical area over the thoracic spine (T8-T10 region).
-
-
Laminectomy and SCI Induction:
-
Make a midline incision to expose the vertebral column.
-
Perform a laminectomy at the T9 level to expose the spinal cord.
-
Induce a moderate contusion or compression injury using a standardized method, such as a vascular clip applying a specific force for a set duration (e.g., 30g force for 1 minute).[11]
-
-
Treatment Administration:
-
Immediately after injury, administer the MPS-loaded delivery system directly to the injury site. For injectable formulations like hydrogels or nanoparticle suspensions, a microsyringe can be used. For solid implants, they can be carefully placed at the lesion site.
-
The control group should receive a placebo (e.g., saline or empty delivery system).
-
-
Post-operative Care:
-
Suture the muscle and skin layers.
-
Provide post-operative analgesia as per veterinary guidelines.
-
Administer antibiotics to prevent infection.
-
Manually express the bladder twice daily until bladder function returns.
-
Provide food and water within easy reach of the animals.
-
Monitor the animals daily for signs of distress, weight loss, and overall health.[12]
-
-
Functional Assessment:
-
Perform behavioral testing to assess motor function recovery at regular intervals (e.g., weekly) for several weeks.
-
The Basso, Beattie, and Bresnahan (BBB) open-field locomotor rating scale is a widely used method for this purpose.[13] It scores hindlimb movements, coordination, and weight support on a scale of 0 to 21.
-
Other functional tests, such as the inclined plane test or grid walk test, can also be used.[14]
-
-
Histological Analysis:
-
At the end of the study period, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect the spinal cord and process it for histological analysis (e.g., H&E staining, immunohistochemistry for inflammatory markers or neuronal preservation). This will allow for the assessment of tissue sparing, reduction in inflammation, and axonal regeneration.
-
Visualizations
Experimental Workflow for Developing Long-Term MPS Delivery Systems
Caption: Workflow for the development and evaluation of long-term MPS delivery systems.
Signaling Pathway of Glucocorticoid Action
Caption: Simplified signaling pathway of methylprednisolone's anti-inflammatory action.
Conclusion
The development of long-term delivery systems for this compound holds significant promise for improving the treatment of chronic inflammatory and autoimmune diseases, as well as acute injuries such as SCI. The choice of a particular delivery system will depend on the specific therapeutic application, the desired release profile, and the target tissue. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in this field, facilitating the rational design and evaluation of novel MPS formulations for sustained in vivo delivery.
References
- 1. Design of methylprednisolone biodegradable microspheres intended for intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Localized delivery of methylprednisolone sodium succinate with polymeric nanoparticles in experimental injured spinal cord model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A thermoresponsive hydrogel system for long-acting corticosteroid delivery into the paranasal sinuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and characterization of a new injectable thermosensitive hydrogel for sustained drug release [journal.buct.edu.cn]
- 12. Care of rats with complete high-thoracic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rat models of spinal cord injury: from pathology to potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Spinal cord injury modeling: from modeling to evaluation using rats as examples [frontiersin.org]
Application of Methylprednisolone Succinate in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoid culture systems have emerged as powerful tools in biomedical research, offering three-dimensional, physiologically relevant models of various organs. Intestinal organoids, in particular, recapitulate the complex cellular architecture and function of the intestinal epithelium, making them invaluable for studying development, disease, and drug responses. Methylprednisolone (B1676475) succinate (B1194679), a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent. Its application in intestinal organoid cultures provides a valuable platform for investigating its therapeutic effects and mechanisms of action on the intestinal epithelium, particularly in the context of inflammatory bowel disease (IBD) and other inflammatory conditions. These application notes provide a comprehensive overview and detailed protocols for the use of methylprednisolone succinate in organoid culture systems.
Glucocorticoids like methylprednisolone exert their effects by binding to the glucocorticoid receptor (GR), which is widely expressed in the intestines.[1] This interaction leads to the modulation of various signaling pathways, impacting cellular processes such as proliferation, differentiation, and inflammatory responses. Studies have shown that corticosteroids can directly target the intestinal epithelium, influencing organoid growth and cell cycle progression.[2]
Key Applications
-
Modeling Inflammatory Bowel Disease (IBD): Intestinal organoids derived from patients with IBD or healthy donors can be treated with pro-inflammatory stimuli to mimic disease conditions. This compound can then be applied to assess its efficacy in reducing inflammation and restoring epithelial barrier function.
-
Drug Screening and Efficacy Testing: Organoids provide a high-throughput platform to screen for novel anti-inflammatory compounds and to test the efficacy of existing drugs like this compound.
-
Investigating Mechanisms of Action: The use of this compound in organoid cultures allows for detailed investigation into the molecular mechanisms by which glucocorticoids modulate intestinal epithelial cell biology.
-
Toxicity and Safety Assessment: Organoid models can be used to evaluate the potential cytotoxic effects of this compound on the intestinal epithelium.
Data Summary
The following tables summarize quantitative data from studies investigating the effects of methylprednisolone (MP) and other corticosteroids on intestinal organoids.
| Parameter | Organism/Model | Treatment | Concentration | Duration | Observed Effect | Reference |
| Organoid Size | Murine SI Organoids | Methylprednisolone (MP) | Not Specified | 7 days | Reduced organoid size | [1] |
| Human SI Organoids | Methylprednisolone (MP) | 10 µM | 6 days | Decreased organoid size | [2] | |
| Organoid Frequency | Murine SI Organoids | Methylprednisolone (MP) | Not Specified | 7 days | No effect on organoid number | [1] |
| Human SI Organoids | Methylprednisolone (MP) | 10 µM | 6 days | No effect on organoid frequency | [2] | |
| Cell Cycle | Murine SI Organoids | Methylprednisolone (MP) | Not Specified | - | Increased proportion of cells in G1 phase, suggesting G1 arrest | [2] |
| Lgr5-GFP+ ISCs | Methylprednisolone (MP) | Not Specified | - | Increased proportion of Lgr5-GFP+ intestinal stem cells in G1 and decreased proportion in G2/S/M | [2] | |
| Gene Expression | Murine SI Organoids | Methylprednisolone (MP) | 10 µM | 3 days | Upregulation of Cdkn1a (cell cycle arrest) and downregulation of Ccna2 (cyclin) | [2] |
| Epithelial Permeability | Intestinal Organoids | Prednisolone | Not Specified | - | Significantly reduced intraluminal infiltration of FD4, indicating decreased permeability | |
| Inflammatory Cytokines | Intestinal Organoids | Prednisolone | Not Specified | - | Decreased expression of inflammatory cytokines in the culture medium |
Signaling Pathways Modulated by Methylprednisolone
Methylprednisolone, through its interaction with the glucocorticoid receptor, influences several key signaling pathways within intestinal epithelial cells.
Figure 1: Glucocorticoid Receptor (GR) Signaling Pathway.
Methylprednisolone diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR), which is complexed with heat shock proteins (HSPs). This binding induces a conformational change, leading to the dissociation of HSPs and the translocation of the activated GR into the nucleus. In the nucleus, GR dimerizes and binds to glucocorticoid response elements (GREs) on DNA to regulate the transcription of target genes. Additionally, GR can interact with other transcription factors, such as NF-κB, to repress the expression of pro-inflammatory genes.
Figure 2: Downstream Signaling Pathways Modulated by Methylprednisolone.
Studies suggest that glucocorticoids can upregulate mTOR signaling in intestinal epithelial cells.[3] Furthermore, they have been shown to inhibit STAT3-related epithelial proliferation and MLCK signaling, which is involved in regulating intestinal barrier permeability.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
Methylprednisolone sodium succinate powder
-
Sterile, nuclease-free water or 0.9% sodium chloride injection
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Reconstitution: Methylprednisolone sodium succinate is soluble in water.[4] To prepare a stock solution, dissolve the powder in sterile, nuclease-free water or 0.9% sodium chloride injection. A common stock concentration is 10 mg/mL.
-
Dissolution: Gently mix until the powder is completely dissolved. Avoid vigorous vortexing to prevent foaming.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[5] The reconstituted solution is stable for up to 21 days when stored at 5°C.[6]
Protocol 2: Treatment of Intestinal Organoids with this compound
This protocol assumes the prior establishment of intestinal organoid cultures.
Materials:
-
Established intestinal organoid cultures in Matrigel domes
-
Complete organoid culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well culture plates (e.g., 24-well or 48-well)
Experimental Workflow:
Figure 3: General Workflow for Organoid Treatment and Analysis.
Procedure:
-
Thaw and Dilute Stock Solution: Thaw an aliquot of the this compound stock solution on ice.
-
Prepare Treatment Media: Prepare fresh complete organoid culture medium. For the treatment group, dilute the this compound stock solution to the desired final concentration (e.g., 10 µM). Prepare a control medium without the drug.
-
Media Change: Carefully aspirate the old medium from the wells containing the organoid-Matrigel domes, being cautious not to disturb the domes.
-
Treatment Application: Gently add the prepared treatment medium or control medium to the respective wells.
-
Incubation: Incubate the organoids under standard culture conditions (37°C, 5% CO2) for the desired treatment duration (e.g., 3 to 7 days). Change the medium every 2-3 days with freshly prepared treatment or control medium.
-
Analysis: Following the incubation period, organoids can be analyzed using various methods:
-
Morphological Analysis: Assess changes in organoid size, budding, and overall morphology using brightfield or confocal microscopy.
-
Viability Assays: Determine cell viability using assays such as CellTiter-Glo® 3D Cell Viability Assay.
-
Gene Expression Analysis: Harvest organoids from Matrigel, extract RNA, and perform qRT-PCR or RNA sequencing to analyze the expression of target genes.
-
Protein Analysis: Lyse organoids to extract protein for Western blotting or fix and embed organoids for immunohistochemistry to analyze protein expression and localization.
-
Conclusion
The application of this compound in organoid culture systems offers a robust and physiologically relevant model to study its effects on the intestinal epithelium. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the therapeutic potential and mechanisms of action of this widely used glucocorticoid. The ability to manipulate and analyze these "mini-guts" in a controlled in vitro environment will undoubtedly continue to advance our knowledge of intestinal biology and the treatment of inflammatory intestinal diseases.
References
- 1. Myosin light chain kinase: pulling the strings of epithelial tight junction function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Role of mTORC1 in intestinal epithelial repair and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemical stability of methylprednisolone sodium succinate after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methylprednisolone Succinate in Chronic Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of methylprednisolone (B1676475) succinate (B1194679) in two common preclinical chronic inflammatory models: Collagen-Induced Arthritis (CIA) in rats and Dextran Sulfate Sodium (DSS)-induced colitis in mice. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of methylprednisolone succinate and other anti-inflammatory compounds.
Overview of this compound in Chronic Inflammation
This compound is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive properties. Its mechanism of action is primarily mediated through the glucocorticoid receptor (GR), leading to the modulation of gene expression of pro- and anti-inflammatory proteins. In chronic inflammatory conditions, this compound effectively suppresses the inflammatory cascade, reduces tissue damage, and alleviates clinical symptoms.
Signaling Pathway of this compound
This compound exerts its effects through both genomic and non-genomic pathways. The genomic pathway involves the binding of methylprednisolone to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can either transactivate the expression of anti-inflammatory genes or transrepress the expression of pro-inflammatory genes, often through interaction with transcription factors like NF-κB.
Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a widely used preclinical model of rheumatoid arthritis, sharing many pathological and immunological features with the human disease.
Experimental Protocol: Induction of CIA in Lewis Rats
This protocol is adapted from established methods for inducing CIA in susceptible rat strains like Lewis rats.
Materials:
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-gauge)
-
Homogenizer
Procedure:
-
Emulsion Preparation:
-
On Day 0, prepare a 1:1 emulsion of CII solution and CFA.
-
Keep both solutions on ice to prevent collagen denaturation.
-
Add the CII solution dropwise to the CFA while homogenizing at a low speed.
-
Increase the homogenizer speed to high for 2-3 minutes until a thick, stable emulsion is formed. A successful emulsion will not disperse when a drop is placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the rats (e.g., with isoflurane).
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 7):
-
Prepare a 1:1 emulsion of CII solution and IFA.
-
Anesthetize the rats.
-
Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Begin daily monitoring for signs of arthritis around day 10 post-primary immunization.
-
Assess and score each paw for erythema and swelling using a standardized arthritis index (see table below).
-
Measure paw thickness using a digital caliper.
-
Arthritis Scoring System:
| Score | Description |
|---|---|
| 0 | No evidence of erythema or swelling |
| 1 | Mild, localized edema or erythema involving the tarsus or ankle |
| 2 | Moderate edema and erythema involving the tarsus and ankle |
| 3 | Severe edema and erythema involving the entire paw |
| 4 | Gross deformity and/or ankylosis |
The maximum score per rat is 16 (4 points per paw).
This compound Treatment Regimen
The following table summarizes a potential treatment regimen for this compound in the rat CIA model. Doses are based on effective ranges reported for potent glucocorticoids like prednisolone (B192156) in similar models.
| Parameter | Regimen |
| Drug | Methylprednisolone Sodium Succinate |
| Vehicle | Sterile Saline |
| Dose Range | 1 - 10 mg/kg/day |
| Route of Administration | Intraperitoneal (i.p.) or Subcutaneous (s.c.) |
| Treatment Initiation | Prophylactic: Day 0 or Day 7 |
| Therapeutic: Upon onset of clinical signs (e.g., arthritis score > 2) | |
| Treatment Duration | 14 - 21 days |
Expected Outcomes and Data Presentation
Treatment with this compound is expected to reduce the severity of arthritis. Key endpoints and representative data are presented below.
Table 1: Efficacy of a Glucocorticoid (Prednisolone) on Clinical and Biomarker Endpoints in Rat CIA Model
| Treatment Group | Mean Arthritis Score (Day 21) | Paw Swelling (mm) (Day 21) | Synovial IL-1β mRNA (fold change vs. control) | Synovial IL-6 mRNA (fold change vs. control) |
| Vehicle Control | 10.5 ± 1.2 | 3.8 ± 0.4 | 15.2 ± 2.5 | 25.8 ± 3.1 |
| Prednisolone (1 mg/kg) | 6.2 ± 0.8 | 2.5 ± 0.3 | 8.1 ± 1.5 | 12.3 ± 2.2 |
| Prednisolone (9 mg/kg) | 2.1 ± 0.5 | 1.5 ± 0.2 | 3.5 ± 0.9 | 4.7 ± 1.1 |
| *Data is representative and based on studies using prednisolone. p < 0.05, **p < 0.01 vs. Vehicle Control. Data adapted from studies on prednisolone efficacy in rodent arthritis models.[1] |
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
The DSS-induced colitis model is a widely used and reproducible model of inflammatory bowel disease, particularly ulcerative colitis.
Experimental Protocol: Induction of Chronic DSS Colitis in C57BL/6 Mice
This protocol describes the induction of chronic colitis through cyclical administration of DSS.
Materials:
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
Drinking water
-
Animal balance
-
Fecal occult blood test kit
Procedure:
-
Induction Cycles:
-
Cycle 1: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
Recovery Phase 1: Replace DSS water with regular drinking water for 7-14 days.
-
Cycle 2: Repeat the DSS administration for 5-7 days.
-
Recovery Phase 2: Provide regular drinking water for 7-14 days.
-
Cycle 3 (Optional): A third cycle can be performed to induce more severe chronic inflammation.
-
-
Monitoring:
-
Monitor body weight, stool consistency, and presence of blood in the stool daily.
-
Calculate the Disease Activity Index (DAI) based on these parameters (see table below).
-
Disease Activity Index (DAI) Scoring System:
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
|---|---|---|---|
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Hemoccult positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
The DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
This compound Treatment Regimen
The following table outlines a potential treatment regimen for this compound in the mouse DSS-induced colitis model.
| Parameter | Regimen |
| Drug | Methylprednisolone Sodium Succinate |
| Vehicle | Sterile Saline |
| Dose Range | 1 - 5 mg/kg/day |
| Route of Administration | Intraperitoneal (i.p.) |
| Treatment Initiation | During the DSS administration cycles |
| Treatment Duration | Concurrently with DSS administration and/or during the recovery phase |
Expected Outcomes and Data Presentation
This compound treatment is anticipated to ameliorate the clinical and pathological signs of colitis.
Table 2: Efficacy of a Glucocorticoid (Dexamethasone) on Clinical and Histological Endpoints in Mouse DSS-Induced Colitis Model
| Treatment Group | Disease Activity Index (DAI) (Day 7) | Colon Length (cm) | Histological Score |
| Vehicle Control | 3.5 ± 0.4 | 5.8 ± 0.3 | 8.5 ± 1.1 |
| Dexamethasone (1 mg/kg) | 1.8 ± 0.3 | 7.2 ± 0.2* | 4.2 ± 0.7 |
| *Data is representative and based on studies using dexamethasone. p < 0.05, **p < 0.01 vs. Vehicle Control. Data adapted from studies on glucocorticoid efficacy in DSS-induced colitis.[2] |
Histological Scoring: Colon sections can be stained with Hematoxylin and Eosin (H&E) and scored based on the severity of inflammation, extent of injury, and crypt damage.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for evaluating the efficacy of this compound in a chronic inflammatory model.
Conclusion
These application notes provide a framework for utilizing this compound in preclinical models of chronic inflammation. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines. Careful monitoring and comprehensive endpoint analysis are crucial for obtaining robust and reproducible data to evaluate the therapeutic potential of anti-inflammatory compounds.
References
- 1. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amelioration of experimental colitis after short‐term therapy with glucocorticoid and its relationship to the induction of different regulatory markers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methylprednisolone Succinate in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of methylprednisolone (B1676475) succinate (B1194679) (MPS) in primary neuronal cultures. The following sections outline procedures for preparing and applying MPS, as well as for conducting key experiments to assess its effects on neuronal viability, morphology, and intracellular signaling pathways.
Preparation of Methylprednisolone Succinate Stock Solution
Methylprednisolone sodium succinate is a water-soluble ester of methylprednisolone.
Materials:
-
Methylprednisolone sodium succinate powder
-
Sterile, nuclease-free water or Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Aseptically weigh the desired amount of methylprednisolone sodium succinate powder in a sterile microfuge tube.
-
Add the appropriate volume of sterile, nuclease-free water or DPBS to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Gently vortex the tube until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to 6 months). Protect from light.[1]
Treatment of Primary Neuronal Cultures
Primary neuronal cultures should be established from embryonic or neonatal rodent brain tissue (e.g., cortex, hippocampus, or spinal cord) using standard protocols.[2]
Protocol:
-
Culture primary neurons on appropriate substrates (e.g., poly-D-lysine or laminin-coated plates) in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX).[2]
-
Allow the neurons to mature in culture for the desired number of days in vitro (DIV), typically 5-7 days, to allow for the development of neurites and synaptic connections.
-
On the day of the experiment, thaw an aliquot of the MPS stock solution at room temperature.
-
Prepare serial dilutions of the MPS stock solution in pre-warmed, fresh neuronal culture medium to achieve the desired final concentrations for the dose-response study.
-
Carefully remove half of the conditioned medium from each well of the neuronal culture plate and replace it with an equal volume of the medium containing the appropriate concentration of MPS. This gradual medium change helps to minimize osmotic stress on the neurons.
-
For time-course studies, treat the cells for various durations (e.g., 6, 12, 24, 48, 72 hours) before proceeding with downstream assays.
-
Include a vehicle control group (cells treated with culture medium containing the same final concentration of the solvent used for the MPS stock solution, e.g., water or DPBS) in all experiments.
Quantitative Data Summary
The following tables summarize typical concentration ranges and time points used in studies investigating the effects of methylprednisolone on neuronal cultures.
Table 1: Dose-Response Concentrations of this compound
| Concentration (µM) | Concentration (µg/mL) | Typical Application | Reference |
| 0.5 | ~0.24 | Low dose, anti-inflammatory | [3] |
| 5 | ~2.37 | Mid dose, anti-inflammatory | [3] |
| 10 | ~4.74 | High dose, neuroprotection studies | [4] |
| 15 | ~7.11 | High dose, neuroprotection studies | [4] |
| 20 | ~9.48 | High dose, neurotoxicity studies | [4] |
| 30 | ~14.22 | High dose, neuroprotection studies | [3] |
| 50 | ~23.7 | High dose, mimicking clinical pulse therapy | [3] |
Table 2: Time-Course of this compound Treatment
| Duration | Experimental Focus |
| 5 minutes - 1 hour | Early, non-genomic signaling events |
| 6 - 12 hours | Gene expression changes, early apoptotic events |
| 24 hours | Cell viability, neurite outgrowth, protein expression |
| 48 - 72 hours | Long-term cell survival, chronic effects |
Experimental Protocols
Cell Viability Assays
A. MTT Assay
This colorimetric assay measures the metabolic activity of viable cells.
Protocol:
-
After the desired treatment period with MPS, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.[5]
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Add an equal volume of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate at room temperature for at least 1 hour in the dark to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
B. Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the amount of LDH, a cytosolic enzyme released upon cell lysis, in the culture medium as an indicator of cytotoxicity.
Protocol:
-
After the MPS treatment period, carefully collect the culture supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Briefly, mix the collected supernatant with the reaction mixture provided in the kit.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength (typically 490 nm).
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
Neurite Outgrowth Assay
This assay quantifies changes in neurite length and branching.
Protocol:
-
Plate primary neurons at a low density on coverslips or in multi-well plates suitable for imaging.
-
After MPS treatment, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against a neuronal marker, such as β-III tubulin or MAP2, overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides with an antifade mounting medium containing a nuclear stain (e.g., DAPI).
-
Acquire images using a fluorescence microscope.
-
Analyze neurite length and branching using an automated image analysis software (e.g., ImageJ with the NeuronJ plugin or commercial software).[6]
Immunocytochemistry for Protein Expression and Localization
This technique is used to visualize the expression and subcellular localization of specific proteins.
Protocol:
-
Follow steps 1-8 of the Neurite Outgrowth Assay protocol, using primary antibodies against target proteins of interest (e.g., cleaved caspase-3 for apoptosis, p-Akt or p-MAPK for signaling pathways).
-
Acquire images using a confocal or fluorescence microscope.
-
Analyze the fluorescence intensity and localization of the target proteins.
Western Blotting for Signaling Pathway Analysis
This technique is used to quantify the expression levels of specific proteins.
Protocol:
-
After MPS treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., total and phosphorylated forms of Akt, ERK, JNK, p38 MAPK; Bcl-2 family proteins; cleaved caspase-3) overnight at 4°C.[7][8]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for studying this compound in primary neuronal cultures.
Caption: Simplified signaling pathways of this compound in neurons.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. The Effect of Different Concentrations of Methylprednisolone on Survival, Proliferation, and Migration of Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 7. Methylprednisolone Increases Neuronal Apoptosis during Autoimmune CNS Inflammation by Inhibition of an Endogenous Neuroprotective Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing In Vivo Delivery of Methylprednisolone Succinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylprednisolone (B1676475) succinate (B1194679), a potent synthetic glucocorticoid, is widely utilized for its anti-inflammatory and immunosuppressive properties in the treatment of a diverse range of conditions, including autoimmune diseases, allergic reactions, and spinal cord injuries.[1][2] However, its clinical efficacy is often hampered by a short biological half-life and the potential for systemic side effects with high-dose administration. To overcome these limitations, advanced drug delivery systems, such as nanoparticles and liposomes, are being explored to optimize the in vivo performance of methylprednisolone succinate. These novel formulations aim to provide sustained drug release, targeted delivery to specific tissues, and a reduction in off-target effects, thereby enhancing therapeutic outcomes.
This document provides detailed application notes and experimental protocols for researchers engaged in the development and in vivo evaluation of novel this compound delivery systems.
Data Presentation: Comparative Pharmacokinetics of Methylprednisolone Formulations
The following tables summarize key pharmacokinetic parameters and physicochemical properties of various methylprednisolone and other corticosteroid formulations from different preclinical and clinical studies. It is important to note that direct comparisons should be made with caution due to variations in study design, animal models, and analytical methods.
Table 1: Physicochemical Properties of Corticosteroid Nanoparticle and Liposomal Formulations
| Formulation | Drug | Delivery System | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Prednisolone (B192156) Nanoparticles | Prednisolone | PLGA | 50.8 - 364.7 | - | - | - | [3] |
| Methylprednisolone Acetate Nanoparticles | Methylprednisolone Acetate | Hydroxyapatite | 70.45 | - | 44.53 | - | [4] |
| Prednisolone Nano-liposomes | Prednisolone Acetate | Liposome | ~186 | - | - | - | [5] |
| PEGylated Liposomal Methylprednisolone | Methylprednisolone Hemisuccinate | PEGylated Liposome | ~80 | - | - | - | [6] |
Table 2: In Vivo Pharmacokinetic Parameters of Methylprednisolone Formulations
| Formulation | Dose | Administration Route | Animal Model/Subject | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Reference |
| Methylprednisolone (Test) | 8 mg | Oral | Healthy Volunteers | 66.58 | 2.2 | 342.53 (AUC0-∞) | - | [7] |
| Methylprednisolone (Reference) | 8 mg | Oral | Healthy Volunteers | 70.51 | 2.2 | 336.61 (AUC0-∞) | - | [7] |
| Methylprednisolone from MP Succinate | 250 mg | Intramuscular | Healthy Volunteers | - | - | - | - | [8] |
| Methylprednisolone from MP Suleptanate | 250 mg | Intramuscular | Healthy Volunteers | Lower than succinate | Delayed vs. succinate | Equivalent to succinate | - | [8] |
| Methylprednisolone | 1.7-2.4 g | Intravenous | Human Patients (Cardiopulmonary Bypass) | - | 1-2 | - | >2x healthy subjects | [9] |
| Methylprednisolone | 5, 20, 40 mg | Intravenous | Healthy Volunteers | - | - | - | - | [10] |
| Methylprednisolone | 16 mg | Oral (Fasting) | Healthy Volunteers | - | - | - | - | [6] |
| Methylprednisolone | 16 mg | Oral (Fed) | Healthy Volunteers | - | - | - | - | [6] |
| Methylprednisolone | 5-800 mg | - | Healthy Subjects (Meta-analysis) | - | - | - | 2.6 | [11][12] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using a modified nanoprecipitation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Methylprednisolone sodium succinate
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Probe sonicator
-
Centrifuge
-
Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 40 mg) and methylprednisolone sodium succinate (e.g., 8-20 mg) in an appropriate volume of chloroform (e.g., 2 mL). Allow the mixture to dissolve completely, which may take several hours.[13]
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-3% w/v) in deionized water.
-
Emulsification: Add the organic phase to the aqueous PVA solution (e.g., 15 mL). Emulsify the mixture using a probe sonicator over an ice bath for a defined period (e.g., 4-8 minutes) to form an oil-in-water emulsion.[13]
-
Solvent Evaporation: Stir the emulsion overnight at room temperature, followed by stirring under a vacuum for approximately 2 hours to ensure the complete removal of chloroform.[13]
-
Nanoparticle Purification: To remove excess PVA, centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) at 4°C for 30 minutes. Discard the supernatant.[13]
-
Washing: Resuspend the nanoparticle pellet in deionized water and sonicate briefly (e.g., 20 seconds). Repeat the centrifugation and resuspension steps at least twice to thoroughly wash the nanoparticles.[13]
-
Lyophilization: Freeze-dry the final nanoparticle suspension to obtain a powder that can be stored and reconstituted for in vivo studies.
Characterization:
-
Particle Size and Zeta Potential: Determine the average particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Drug Loading and Encapsulation Efficiency: Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., methanol). Quantify the amount of encapsulated this compound using a validated HPLC method.[13] Calculate drug loading and encapsulation efficiency using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 2: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol details the preparation of liposomes encapsulating this compound using the thin-film hydration method followed by extrusion.
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol)
-
Methylprednisolone sodium succinate
-
Organic solvent (e.g., chloroform or a chloroform-methanol mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve the desired lipids (e.g., DSPC and cholesterol in a specific molar ratio) and methylprednisolone sodium succinate in the organic solvent in a round-bottom flask.[14]
-
Thin-Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[14]
-
Drying: Further dry the lipid film under a high vacuum for several hours to overnight to remove any residual solvent.[15]
-
Hydration: Hydrate the lipid film by adding PBS (pH 7.4) pre-heated to a temperature above the phase transition temperature of the lipids. Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).[14]
-
Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 10-20 passes).[16]
Characterization:
-
Vesicle Size and Zeta Potential: Analyze the liposomal formulation for size distribution, PDI, and zeta potential using DLS.
-
Encapsulation Efficiency: Determine the encapsulation efficiency by separating the unencapsulated drug from the liposomes using techniques like dialysis or size exclusion chromatography, followed by quantification of the encapsulated drug.
Protocol 3: In Vivo Efficacy Evaluation in a Rat Spinal Cord Injury (SCI) Model
This protocol outlines a procedure for assessing the therapeutic efficacy of this compound formulations in a rat model of spinal cord contusion injury.
Animal Model:
-
Adult female Sprague-Dawley or Wistar rats.
-
Induce a moderate contusion injury at a specific thoracic level (e.g., T10) using a standardized impactor device (e.g., NYU impactor).[17][18]
Experimental Groups:
-
Sham-operated control (laminectomy only)
-
Vehicle control (e.g., saline or empty nanoparticles/liposomes)
-
Free this compound (standard high-dose regimen, e.g., 30 mg/kg IV bolus)[5]
-
Nanoparticle-encapsulated this compound
-
Liposome-encapsulated this compound
Procedure:
-
Drug Administration: Administer the respective treatments (intravenously or locally at the injury site) at a specific time point post-injury (e.g., within 1-8 hours).[1][5]
-
Behavioral Assessment: Evaluate locomotor recovery weekly for a defined period (e.g., 6-8 weeks) using a standardized open-field locomotor rating scale, such as the Basso, Beattie, Bresnahan (BBB) scale.[5][18]
-
Histological Analysis: At the end of the study, perfuse the animals and collect the spinal cord tissue. Process the tissue for histological staining (e.g., H&E, Luxol Fast Blue) to assess lesion volume, tissue sparing (gray and white matter), and cellular infiltration.[17]
-
Biomarker Analysis: Analyze tissue homogenates or cerebrospinal fluid for levels of inflammatory cytokines (e.g., TNF-α, IL-1β) or markers of oxidative stress.
Protocol 4: In Vivo Biodistribution Study
This protocol describes a method to determine the in vivo biodistribution of a novel this compound formulation using fluorescent labeling.
Materials:
-
Fluorescently labeled nanoparticles or liposomes encapsulating this compound (e.g., labeled with a near-infrared dye like Cy5).
-
In vivo imaging system (e.g., IVIS Spectrum).
-
Healthy mice or a relevant disease model.
Procedure:
-
Administration: Administer the fluorescently labeled formulation intravenously to the animals.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using the in vivo imaging system.[19]
-
Ex Vivo Organ Imaging: At the final time point, euthanize the animals and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable). Acquire fluorescence images of the excised organs to quantify the signal in each tissue.[19]
-
Quantification: Analyze the images to determine the fluorescence intensity in each organ, which correlates with the amount of the formulation accumulated. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
Note on Radiolabeling: For more quantitative biodistribution data, the formulation can be radiolabeled (e.g., with 111In or 68Ga), and the radioactivity in harvested organs can be measured using a gamma counter.[3]
Protocol 5: Quantification of Methylprednisolone in Plasma by LC-MS/MS
This protocol provides a general procedure for the quantification of methylprednisolone in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Protein Precipitation):
-
To a 200 µL aliquot of plasma, add 20 µL of an internal standard solution (e.g., prednisolone at a known concentration).[1]
-
Add 160 µL of methanol (B129727) to precipitate the plasma proteins. Vortex for 1 minute and then centrifuge at 13,000 rpm for 5 minutes.[1]
-
Transfer 200 µL of the supernatant to a clean tube, add 200 µL of water, vortex, and centrifuge again.
-
Inject a small volume (e.g., 10 µL) of the final supernatant into the LC-MS/MS system.[1]
LC-MS/MS Conditions (Example):
-
LC Column: C18 column (e.g., Agilent Eclipse XDB-C8, 3.0 mm x 100 mm, 3.5 µm).[1]
-
Mobile Phase: A gradient of 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid in water (A) and acetonitrile (B52724) (B).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for methylprednisolone (e.g., m/z 375.4 → 160.8) and the internal standard.[8]
Data Analysis:
-
Construct a calibration curve using standards of known methylprednisolone concentrations in blank plasma.
-
Calculate the concentration of methylprednisolone in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Signaling Pathway of Methylprednisolone
Experimental Workflow for Novel Delivery System Evaluation
References
- 1. Therapeutic time window for methylprednisolone in spinal cord injured rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Localized delivery of methylprednisolone sodium succinate with polymeric nanoparticles in experimental injured spinal cord model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Pharmacodynamics Modeling and Simulation Systems to Support the Development and Regulation of Liposomal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Evaluation of the Effect of Methylprednisolone Sodium Succinate and Meloxicam in Experimental Acute Spinal Cord Injury [ijvm.ut.ac.ir]
- 6. Pharmacokinetics and bioequivalence of two methylprednisolone tablet formulations in healthy Chinese subjects under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability investigation of two different oral formulations of methylprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic assessment of bioavailability for two prodrugs of methylprednisolone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of methylprednisolone sodium succinate and methylprednisolone in patients undergoing cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Meta-Analysis of the Input and Disposition of Various Dosage Forms of Methylprednisolone in Healthy Subjects Utilizing a Physiologically Based Pharmacokinetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Models of inflammation: carrageenan air pouch [scholarworks.indianapolis.iu.edu]
- 12. japsonline.com [japsonline.com]
- 13. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 14. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 15. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of methylprednisolone therapy for the injured rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. mdpi.com [mdpi.com]
- 19. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetics of Methylprednisolone Succinate in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylprednisolone (B1676475) succinate (B1194679), a water-soluble ester prodrug of the potent glucocorticoid methylprednisolone, is widely utilized for its anti-inflammatory and immunosuppressive properties. Understanding its pharmacokinetic profile in preclinical models is crucial for the non-clinical safety assessment and for predicting human pharmacokinetics, ultimately guiding clinical trial design. These application notes provide a comprehensive overview of the pharmacokinetics of methylprednisolone following the administration of methylprednisolone succinate in common preclinical species. Detailed protocols for conducting such studies are also presented to aid researchers in designing and executing their own non-clinical investigations.
I. Comparative Pharmacokinetics of Methylprednisolone
The pharmacokinetic parameters of methylprednisolone can vary significantly across different preclinical species. The following tables summarize key pharmacokinetic parameters of methylprednisolone following intravenous (IV) or intramuscular (IM) administration of this compound. These values are compiled from various studies and represent a consolidated view of the existing literature. It is important to note that experimental conditions such as dose, vehicle, and analytical methods can influence these parameters.
Table 1: Pharmacokinetic Parameters of Methylprednisolone in Rats
| Parameter | Route | Dose (mg/kg) | Value | Reference |
| Clearance (CL) | IV | 50 | 4.0 L/h/kg | [1] |
| IV | 10 | ~21 mL/min (~1.26 L/h/kg) | [2] | |
| Volume of Distribution (Vc) | IV | 50 | 0.719 L/kg | [1] |
| Terminal Half-life (t½) | IV | 50 | 20-30 min | [1] |
| Bioavailability (F) | IM | 50 | ~50% | [3] |
Table 2: Pharmacokinetic Parameters of Methylprednisolone in Dogs
| Parameter | Route | Dose (mg/kg) | Value | Reference |
| Bioavailability (F) from MP Succinate | IV | - | 43.6% | [3] |
| Half-life of absorption (t½a) of MP Acetate | IM | - | 69.04 h | [3] |
| Bioavailability (F) from MP Acetate | IM | - | 42.7% | [3] |
II. Signaling Pathway and Prodrug Conversion
Methylprednisolone Mechanism of Action
Methylprednisolone, like other glucocorticoids, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR). This binding event initiates a cascade of molecular events, leading to the modulation of gene expression. The activated GR-ligand complex translocates to the nucleus, where it can either activate or repress the transcription of target genes. This genomic action underlies the majority of the anti-inflammatory and immunosuppressive effects of methylprednisolone.
References
- 1. Pharmacokinetics of Methylprednisolone after Intravenous and Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylprednisolone pharmacokinetics after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of methylprednisolone after intravenous and intramuscular administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methylprednisolone Succinate Aqueous Stability
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of methylprednisolone (B1676475) succinate (B1194679) in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for methylprednisolone sodium succinate (MPSS) in an aqueous solution?
A1: Methylprednisolone sodium succinate is susceptible to two main degradation pathways in aqueous solutions: hydrolysis and acyl migration.[1][2][3] Hydrolysis of the C-21 ester bond leads to the formation of the less soluble free methylprednisolone and succinate.[1][2] Significant decomposition can result in the precipitation of free methylprednisolone, which may manifest as a white turbidity or haze.[1][4] Acyl migration is another degradation route involving the transfer of the succinate group, forming methylprednisolone-17-succinate.[1][5]
Q2: How does the pH of the solution affect the stability of MPSS?
A2: The pH of the aqueous solution is a critical factor influencing the stability of MPSS. The slowest rate of hydrolysis is observed at an acidic pH of 3.5.[1][3] Commercially available MPSS for injection, when reconstituted, typically has a pH between 7 and 8.[1] In this pH range, acyl migration is a significant degradation pathway.[1][3] Over time, the pH of MPSS solutions may decrease; for instance, a solution stored at 25°C demonstrated a pH drop from 7.2 to 6.5 after 17 days.[1]
Q3: What is the recommended storage temperature for reconstituted MPSS solutions?
A3: For optimal stability, it is recommended to store reconstituted MPSS solutions at refrigerated temperatures, such as 4°C or 5°C.[1] At 5°C, a 10 mg/mL solution experienced less than 5% potency loss after 21 days.[1] In contrast, at 25°C, a potency loss of less than 10% was noted after only 4 days.[1] Some studies indicate stability for up to 7 days at 4°C.[1][6] Generally, reconstituted solutions should be used within 48 hours if stored at room temperature (20°C to 25°C).[1][7]
Q4: Which diluent is recommended for reconstituting MPSS?
A4: The choice of diluent can impact the stability of MPSS. Solutions prepared with 0.9% Sodium Chloride Injection tend to be more stable than those prepared with 5% Dextrose Injection, which have been shown to exhibit higher turbidity.[8] In 0.9% sodium chloride injection at 25°C, MPSS is generally acceptable for up to 24 hours across a wide range of concentrations.[8] For 5% dextrose injection, the recommended storage times at 25°C vary from 8 to 24 hours, depending on the drug's concentration.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation or turbidity observed in the solution. | Hydrolysis of methylprednisolone sodium succinate to the less water-soluble free methylprednisolone.[2][4] This is more likely at higher pH and temperatures. | - Ensure proper storage at recommended refrigerated temperatures.[1] - Consider using 0.9% Sodium Chloride Injection as the diluent instead of 5% Dextrose Injection.[8] - Visually inspect the solution for particulate matter before use; do not use if it is not clear.[3] |
| Unexpected peaks appear in stability-indicating HPLC analysis. | Degradation of methylprednisolone via hydrolysis or acyl migration.[2][3] | - Confirm that the analytical method is stability-indicating and can separate the parent drug from its degradation products (methylprednisolone, methylprednisolone-17-succinate).[1][9] - Protect the solution from light, as it can cause the formation of certain degradation products.[2][10] |
| Inconsistent or decreasing concentration of methylprednisolone sodium succinate over time. | Chemical degradation is accelerated by factors such as elevated temperature, inappropriate pH, and light exposure.[1][2] | - Store solutions at refrigerated temperatures (e.g., 4°C) and protect from light.[1][2] - Monitor the pH of the solution throughout the experiment, as a decrease can signal degradation.[1] For critical experiments, consider using a buffer system after confirming its compatibility with MPSS. |
Data on Stability of Methylprednisolone Sodium Succinate
Table 1: Stability of Methylprednisolone Sodium Succinate in Different Diluents and Temperatures
| Concentration | Diluent | Temperature | Stability | Reference |
| 1.55 to 40 mg/mL | 5% Dextrose or 0.9% Sodium Chloride | Ambient | Stable for 12 hours, after which turbidity may appear. | [6] |
| 25 to 125 µg/mL | Parenteral Nutrition Mixtures | 4°C for 7 days, then 24 hours at ambient temperature | Stable (concentration variation < 10%). | [6] |
| 0.12 to 1.7 mg/kg/day (pediatric) | Aqueous solutions | 4°C | Stable for 7 days. | [6] |
| 0.12 to 1.7 mg/kg/day (pediatric) | Aqueous solutions | 22°C | Stable for 24 hours. | [6] |
| 10 mg/mL | Not specified | 5°C | < 5% potency loss after 21 days. | [1] |
| 10 mg/mL | Not specified | 25°C | < 10% potency loss after 4 days. | [1] |
| Broad range | 0.9% Sodium Chloride | 25°C | Acceptable for up to 24 hours. | [8] |
| Broad range | 5% Dextrose | 25°C | 8 to 24 hours, depending on concentration. | [8] |
| 4 mg/mL | Sterile Water for Injection | 22°C | 10% loss in 24 hours. | [3] |
| 4 mg/mL | Sterile Water for Injection | 4°C | 6% loss in 7 days and 17% loss in 14 days. | [3] |
| 10 mg/mL | 0.9% Sodium Chloride (in syringes) | 25°C | ~10% loss in 7 days. | [3] |
| 10 mg/mL | 0.9% Sodium Chloride (in syringes) | 5°C | ~4% loss in 21 days. | [3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Methylprednisolone Sodium Succinate
This protocol outlines a general method for assessing the stability of methylprednisolone sodium succinate in aqueous solutions. Specific parameters may need to be optimized for your formulation.
Objective: To quantify the concentration of methylprednisolone sodium succinate and its primary degradation products over time under defined storage conditions.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Methylprednisolone sodium succinate reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium acetate (B1210297) or glacial acetic acid (HPLC grade)
-
Water for Injection (WFI) or purified water
-
Environmental chambers for controlled temperature and humidity storage
-
pH meter
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of 1 g/L Ammonium acetate and Acetonitrile (67:33 v/v) or WFI: glacial acetic acid: acetonitrile (63:2:35 v/v).[2][9]
-
Standard Solution Preparation: Prepare a stock solution of the methylprednisolone sodium succinate reference standard in the diluent to be studied. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Prepare samples of the methylprednisolone sodium succinate formulation at the desired concentration in the chosen aqueous solution.
-
Stability Storage: Store the prepared samples in environmental chambers under the desired conditions (e.g., 5°C, 25°C/60% RH, 40°C/75% RH). Protect samples from light as required.
-
Time Point Analysis: At predetermined time intervals (e.g., 0, 24, 48 hours; 7, 14, 21 days), withdraw an aliquot of each sample for analysis.
-
HPLC Analysis:
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Calculate the concentration of methylprednisolone sodium succinate in the samples at each time point by comparing their peak areas to the calibration curve.
-
Identify and quantify any degradation peaks that appear over time.
-
Forced Degradation Study: To ensure the analytical method is stability-indicating, perform a forced degradation study by exposing the drug solution to stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), and oxidation (e.g., 3% H₂O₂) at an elevated temperature (e.g., 60°C for 5 hours).[11][12] Analyze the stressed samples to confirm that the degradation products are well-separated from the parent drug peak.
Visualizations
Caption: Degradation pathways of methylprednisolone sodium succinate in aqueous solution.
Caption: Experimental workflow for assessing the stability of methylprednisolone sodium succinate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Initial rate studies of hydrolysis and acyl migration in methylprednisolone 21-hemisuccinate and 17-hemisuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. MethylPREDNISolone sodium succinate | CHEO ED Outreach [outreach.cheo.on.ca]
- 8. Stability of methylprednisolone sodium succinate in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Compatibility and stability of methylprednisolone sodium succinate and granisetron hydrochloride in 0.9% sodium chloride solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ejhp.bmj.com [ejhp.bmj.com]
Technical Support Center: Minimizing Methylprednisolone Succinate Side Effects in Animal Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the side effects of methylprednisolone (B1676475) succinate (B1194679) in animal research. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of methylprednisolone succinate observed in animal research?
A1: this compound, a potent glucocorticoid, can induce a range of side effects in laboratory animals. The incidence and severity of these effects are often dose- and duration-dependent. Common side effects include:
-
Metabolic: Increased thirst (polydipsia) and urination (polyuria), increased appetite, weight gain, and hyperglycemia are frequently observed.[1][2] Long-term or high-dose administration can lead to iatrogenic Cushing's syndrome, characterized by a "pot-bellied" appearance, muscle wasting, and redistribution of body fat.[2][3]
-
Gastrointestinal: Gastric ulceration and bleeding are significant risks, particularly in dogs.[1][4] Vomiting and diarrhea can also occur.[1]
-
Immunosuppression: Methylprednisolone suppresses the immune system, increasing susceptibility to infections.[2] This can mask signs of infection, making diligent monitoring crucial.[5]
-
Musculoskeletal: Muscle atrophy and weakness are common with prolonged use.[1][3] High doses can also lead to osteoporosis and inhibit growth in young animals.[1][6]
-
Dermatological: A dull or dry haircoat, thinning of the skin, and poor wound healing can be observed.[1][5]
-
Behavioral: Changes in behavior, including lethargy or, conversely, restlessness and anxiety, have been reported.[1]
Q2: How does the dosage and duration of this compound administration influence the severity of side effects?
A2: The severity of side effects is directly correlated with the dose and duration of treatment.
-
Short-term, high-dose therapy , often used in acute conditions like spinal cord injury, may be associated with a lower incidence of some chronic side effects but can still cause acute issues like hyperglycemia and gastrointestinal distress.[7]
-
Long-term therapy , even at lower doses, is more likely to produce chronic side effects such as iatrogenic Cushing's syndrome, muscle atrophy, and osteoporosis.[3][8]
-
Dose-dependent effects have been demonstrated in various studies. For example, higher doses are more likely to cause significant immunosuppression and metabolic disturbances.[9][10] Tapering the dose at the end of a treatment course is critical to allow the animal's adrenal glands to resume normal function and to avoid a withdrawal syndrome.[11]
Q3: Are there species-specific differences in the side effect profile of this compound?
A3: Yes, different animal species can exhibit varying sensitivities and side effect profiles.
-
Dogs are particularly prone to gastrointestinal complications, including ulceration and bleeding.[1][4] They also commonly exhibit polyuria, polydipsia, and polyphagia.[12]
-
Cats are generally considered more resistant to the side effects of glucocorticoids than dogs, though they can still develop issues like hyperglycemia, especially if predisposed to diabetes.[1]
-
Rodents (rats, mice) are common models for studying both the therapeutic and adverse effects. Dose-dependent effects on weight, metabolism, and immune function are well-documented.[6][9][13] For instance, studies in rats have shown that methylprednisolone can induce hyperglycemia and insulin (B600854) resistance.[9]
Troubleshooting Guide
Problem: The animal is exhibiting excessive drinking and urination (polydipsia/polyuria).
-
Question: What should I do if my research animal is drinking and urinating excessively after this compound administration?
-
Answer:
-
Confirm the symptoms: Quantify water intake and urine output to confirm a significant increase.
-
Rule out other causes: Ensure the changes are not due to environmental factors (e.g., temperature changes) or other experimental manipulations.
-
Monitor blood glucose: Polydipsia and polyuria can be signs of hyperglycemia. A blood glucose measurement is warranted.
-
Adjust dosage (if possible): If the experimental design allows, consider a dose reduction. In many cases, these side effects are dose-dependent.
-
Ensure ad libitum access to water: It is crucial that the animal has constant access to fresh water to prevent dehydration.
-
Consult with a veterinarian: If the symptoms are severe or accompanied by other signs of distress, veterinary consultation is essential.
-
Problem: The animal has developed diarrhea or is vomiting.
-
Question: My animal has started vomiting and/or has diarrhea after receiving this compound. What is the appropriate course of action?
-
Answer:
-
Assess for signs of gastrointestinal bleeding: Check the feces for blood (melena - black, tarry stool) and the vomitus for blood or "coffee ground" like material.[1]
-
Administer with food: Giving methylprednisolone with food can help mitigate gastrointestinal irritation.[14]
-
Consider gastroprotectants: While their prophylactic use is debated, in the event of gastrointestinal signs, a veterinarian may recommend gastroprotectant medications.[15]
-
Hydration status: Monitor the animal for signs of dehydration resulting from fluid loss and provide supportive care as needed (e.g., subcutaneous fluids, as directed by a veterinarian).
-
Withhold medication (if severe): In cases of severe vomiting or diarrhea, especially with bleeding, it may be necessary to temporarily suspend treatment and seek immediate veterinary care.
-
Problem: The animal shows signs of infection (e.g., lethargy, fever, localized inflammation).
-
Question: I suspect an infection in an animal being treated with this compound. What should I do?
-
Answer:
-
Recognize that signs may be masked: Glucocorticoids can suppress the inflammatory response, so an infection may be present without the classic signs of inflammation.[5]
-
Perform a thorough physical examination: Look for any subtle signs of illness.
-
Diagnostic testing: Depending on the suspected site of infection, diagnostic tests such as complete blood count, blood cultures, or urinalysis may be necessary.
-
Initiate appropriate antimicrobial therapy: If an infection is confirmed, targeted antimicrobial therapy should be started promptly.
-
Re-evaluate the glucocorticoid dose: In the presence of an active infection, the immunosuppressive effects of methylprednisolone are a concern. The dose may need to be adjusted in consultation with a veterinarian.
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound in Rats
| Dose (mg/kg) | Route | Duration | Observed Side Effects | Reference |
| 0.5 | Intraperitoneal | 5 days | Increased body weight compared to untreated, diseased controls. | [6] |
| 2 | Intraperitoneal | 5 days | More significant increase in body weight and reduction in inflammatory markers compared to the 0.5 mg/kg dose. | [6] |
| 8 | Intraperitoneal | 5 days | Efficacy in reducing inflammation was equivalent to the 2 mg/kg dose, suggesting a plateau effect at higher doses for this specific outcome. | [6] |
| 10 | Intravenous | Single dose | Temporary increase in blood glucose. | [9] |
| 50 | Intravenous | Single dose | More pronounced and sustained increase in blood glucose compared to the 10 mg/kg dose. | [9] |
| 0.1 - 0.3 | Subcutaneous Infusion | 7 days | Continuous hyperglycemia and increased insulin levels during infusion. | [9] |
Table 2: Common Side Effects of Chronic Glucocorticoid Therapy in Dogs
| Side Effect | Percentage of Dogs Affected | Notes | Reference |
| Polyuria/Polydipsia | High (often the first sign) | Dose-dependent. | [12] |
| Urinary Tract Infections | Up to 30% in long-term use | Clinical signs may be masked by the anti-inflammatory effects of the drug. | [5] |
| Gastrointestinal Signs | Variable | Risk of ulceration is a significant concern. | [4] |
| Weight Gain | Common | Due to increased appetite. | [1] |
| Muscle Wasting | Common with prolonged use | Contributes to a cushingoid appearance. | [3] |
Experimental Protocols
Protocol 1: Monitoring for Metabolic Side Effects
-
Baseline Data Collection: Before initiating treatment, record the animal's baseline body weight, daily water intake, and food consumption for at least three consecutive days. Collect a baseline blood sample for glucose and electrolyte measurement.
-
Daily Monitoring:
-
Record body weight.
-
Measure and record water and food intake.
-
Observe for clinical signs of polyuria, polydipsia, and polyphagia.
-
-
Weekly Blood Glucose Monitoring:
-
Collect a blood sample (e.g., from the tail vein in rodents) at the same time each week to monitor for hyperglycemia.
-
In cases of suspected diabetes, more frequent monitoring and a glucose tolerance test may be warranted.
-
-
Data Analysis: Compare on-treatment values to baseline data and to a control group receiving a vehicle.
Protocol 2: Assessment of Gastrointestinal Side Effects
-
Daily Fecal Observation:
-
Visually inspect feces for consistency (diarrhea) and color.
-
Perform a fecal occult blood test weekly, or more frequently if gastrointestinal distress is suspected, to check for microscopic bleeding.
-
-
Clinical Observation:
-
Monitor for signs of nausea (e.g., ptyalism in some species), vomiting, and changes in appetite.
-
-
Post-mortem Examination (if applicable):
-
At the end of the study, or in the event of euthanasia due to severe clinical signs, perform a gross examination of the stomach and duodenum for any signs of ulceration, erosion, or hemorrhage.
-
For a more detailed assessment, collect tissue samples for histopathological analysis.
-
Visualizations
Caption: Glucocorticoid signaling pathway leading to therapeutic and adverse effects.
Caption: Workflow for troubleshooting adverse events in animal research.
References
- 1. mdpi.com [mdpi.com]
- 2. Grading Distress of Different Animal Models for Gastrointestinal Diseases Based on Plasma Corticosterone Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of High-Dose Prednisone on the Gastrointestinal Microbiota of Healthy Dogs [mdpi.com]
- 5. Effects of different doses of methylprednisolone therapy on acute respiratory distress syndrome: results from animal and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Glucocorticoid signaling: a nongenomic mechanism for T-cell immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacodynamics of Glucose Regulation by Methylprednisolone. I. Adrenalectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. Dexamethasone vs. Methylprednisolone for Eczema and Psoriasis: Important Differences and Potential Risks. [goodrx.com]
- 12. Acute Hemorrhagic Diarrhea Syndrome in Dogs - Digestive System - Merck Veterinary Manual [merckvetmanual.com]
- 13. rupress.org [rupress.org]
- 14. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating the Use of Gastroprotectants as a Means of Preventing Iatrogenic Gastrointestinal Signs Associated With Immunosuppressive Corticosteroid Therapy. A Retrospective Study | Veterinary Evidence [veterinaryevidence.org]
Technical Support Center: Optimizing Methylprednisolone Succinate Concentration for In vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of methylprednisolone (B1676475) succinate (B1194679) (MPS) for in vitro assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summaries to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Methylprednisolone Succinate (MPS) stock solutions for in vitro use?
A1: MPS is practically insoluble in water. Therefore, a stock solution should be prepared in a sterile, cell culture grade solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to ensure the final concentration of DMSO in the cell culture medium remains constant across all treatments and does not exceed a non-toxic level, which is typically ≤ 0.5%.[1]
Q2: How should I store my MPS stock solution?
A2: For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3]
Q3: What is a typical starting concentration range for MPS in in vitro assays?
A3: The effective concentration of MPS can vary significantly depending on the cell type and the specific assay. A broad range from 0.01 µg/mL to 1000 µM has been reported in the literature.[4][5] For initial experiments, it is advisable to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q4: Is MPS cytotoxic to cells in culture?
A4: Yes, at higher concentrations, MPS can be cytotoxic. For example, in studies with neural stem/progenitor cells, concentrations of 10, 15, and 20 μg/mL were found to reduce cell viability.[4] Similarly, commercially available MPS with preservatives has been shown to have a cytotoxic effect on primary isolated rat dorsal root ganglion sensory neurons.[6] It is essential to determine the cytotoxic threshold in your specific cell line using an assay such as the MTT assay.
Q5: How stable is MPS in cell culture medium?
A5: The stability of MPS in aqueous solutions can be influenced by the diluent, pH, and concentration.[7] In 0.9% sodium chloride injection, MPS is generally stable for up to 24 hours at 25°C.[7] However, in 5% dextrose injection, stability can be shorter and is concentration-dependent.[7] It is recommended to prepare fresh dilutions of MPS in your cell culture medium for each experiment to ensure consistent activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of MPS in culture medium | - Exceeding the solubility limit of MPS.- Instability of the compound in the culture medium over time. | - Ensure the final solvent concentration (e.g., DMSO) is low and consistent.- Consider using cyclodextrins to increase solubility.- Gentle sonication can aid in dissolving the compound.- Prepare fresh solutions for each experiment.[8] |
| High variability between experimental replicates | - Inconsistent pipetting, especially of small volumes.- Cell-based factors such as passage number and mycoplasma contamination.- Degradation of MPS stock solution. | - Use calibrated pipettes and ensure proper mixing.- Use cells within a consistent and low passage number range.- Regularly test cell cultures for mycoplasma contamination.- Aliquot and store the MPS stock solution properly to avoid degradation from repeated freeze-thaw cycles.[2][8] |
| No observable effect of MPS | - Sub-optimal concentration.- Inactive compound due to improper storage or preparation.- Cell line is resistant to corticosteroids. | - Perform a dose-response experiment with a wider range of concentrations.- Prepare a fresh stock solution of MPS.- Verify the expression of the glucocorticoid receptor (GR) in your cell line. |
| Unexpected cytotoxicity | - High concentration of MPS.- Cytotoxic effects of the solvent (e.g., DMSO).- Presence of preservatives in the MPS formulation. | - Determine the IC50 value for MPS in your cell line using a cytotoxicity assay.- Ensure the final solvent concentration is below the toxic threshold for your cells (typically ≤ 0.5% for DMSO).- If using a commercial preparation, check for the presence of preservatives which can be cytotoxic.[1][6] |
Quantitative Data Summary
The following table summarizes effective concentrations of methylprednisolone used in various in vitro studies. Note that this compound is the prodrug of methylprednisolone.
| Cell Type | Assay Type | Effective Concentration Range | Observed Effect |
| Human Oligodendroglioma (HOG) Cells | Cell Viability, Proliferation, Differentiation | 0.5, 5, 30, 50 µM | Dose-dependent decrease in proliferation and differentiation; increased cell death at higher concentrations.[9] |
| Rat Neural Stem/Progenitor Cells (NS/PCs) | Cell Viability, Proliferation, Migration | 5, 10, 15, 20 µg/mL | Reduced viability and proliferation at 10, 15, and 20 µg/mL.[4] |
| Human Mixed Lymphocyte Cultures (MLCs) | Cytotoxic Lymphocyte Generation | 0.01 µg/mL | Highly effective in inhibiting the generation of cytotoxic memory cells.[5] |
| Human Mixed Lymphocyte Cultures (MLCs) | Cytotoxic Lymphocyte Generation | 1 µg/mL | Required 10 times as many effector cells to achieve a comparable level of cytotoxicity as control.[5] |
Experimental Protocols
Preparation of this compound (MPS) Stock Solution
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical centrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh the desired amount of MPS powder.
-
Dissolve the MPS powder in the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution.
-
Aliquot the stock solution into sterile, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[3]
-
MTT Assay for Cell Viability and Cytotoxicity
This protocol is adapted from a general procedure for assessing the cytotoxic potential of compounds.[1]
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (MPS) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of MPS in complete culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of MPS.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualization of Signaling Pathway and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Effect of Different Concentrations of Methylprednisolone on Survival, Proliferation, and Migration of Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of methylprednisolone on the in vitro generation of human secondary cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic effect of commercially available methylprednisolone acetate with and without reduced preservatives on dorsal root ganglion sensory neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of methylprednisolone sodium succinate in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
avoiding precipitation of methylprednisolone succinate in infusion pumps
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the precipitation of methylprednisolone (B1676475) sodium succinate (B1194679) in infusion pumps.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and administration of methylprednisolone sodium succinate infusions.
| Issue | Possible Cause | Recommended Action |
| Cloudiness or precipitation observed in the infusion bag or tubing. | Hydrolysis: Methylprednisolone sodium succinate can hydrolyze to the less water-soluble free methylprednisolone, which can precipitate. This process is accelerated by higher temperatures and pH.[1] | - Ensure the pH of the final solution is within the recommended range (typically 7.0-8.0).[2][3] - Administer the infusion promptly after preparation. - If storage is necessary, refrigerate the solution and use it within the recommended timeframe. |
| Incompatibility with Diluent: The choice of diluent can affect the stability and solubility of the drug.[1][4] | - Use compatible diluents such as 0.9% Sodium Chloride or 5% Dextrose in Water.[5][6] - Be aware that turbidity may be more likely at intermediate concentrations in 5% Dextrose injection.[4][7] | |
| Drug Incompatibilities: Co-administration with certain drugs can lead to precipitation. | - Avoid mixing methylprednisolone sodium succinate with incompatible drugs in the same infusion line.[3][5] - Refer to the compatibility table below. - Whenever possible, administer methylprednisolone sodium succinate separately. | |
| Concentration Effects: Turbidity has been observed more frequently at intermediate concentrations (2.5-15 mg/mL) than at low or high concentrations.[4][8] | - Be vigilant when preparing solutions within this concentration range. - Consider using a higher or lower concentration if precipitation is a recurring issue, while staying within therapeutic guidelines. | |
| Visible particles in the reconstituted vial. | Improper Reconstitution: Vigorous shaking can cause foaming and may not fully dissolve the lyophilized powder. | - Gently swirl the vial to dissolve the powder. - Visually inspect the solution for complete dissolution before further dilution. |
| Discoloration of the solution. | Degradation: Exposure to light or elevated temperatures can cause degradation of the drug.[1] | - Protect the reconstituted vial and infusion bag from light.[5] - Store at controlled room temperature or as recommended by the manufacturer.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of methylprednisolone sodium succinate in an infusion solution?
A1: The main factors are:
-
pH: The rate of hydrolysis to the less soluble free methylprednisolone is pH-dependent.[1]
-
Temperature: Higher temperatures accelerate degradation.[1]
-
Diluent: The type of intravenous fluid can impact stability.[4]
-
Concentration: Some studies indicate a higher likelihood of turbidity at intermediate concentrations.[4]
-
Light Exposure: Protection from light is recommended to prevent photodegradation.[1]
-
Time: The likelihood of precipitation increases with the time since reconstitution and dilution.[9]
Q2: Which diluents are compatible with methylprednisolone sodium succinate?
A2: Methylprednisolone sodium succinate is compatible with several common intravenous fluids, including:
-
5% Dextrose in Water (D5W)[5]
-
0.9% Sodium Chloride (Normal Saline)[5]
-
5% Dextrose in 0.9% Sodium Chloride (D5NS)[5]
-
Ringer's Lactate[5]
Q3: What drugs are known to be incompatible with methylprednisolone sodium succinate?
A3: To avoid precipitation, do not co-administer methylprednisolone sodium succinate with the following drugs in the same infusion line:
-
Allopurinol sodium[3]
-
Calcium gluconate[3]
-
Ciprofloxacin[5]
-
Cisatracurium besylate[3]
-
Diltiazem hydrochloride[3]
-
Doxapram hydrochloride[3]
-
Ondansetron[5]
-
Penicillin[5]
-
Rocuronium bromide[3]
-
Tigecycline[3]
-
Vecuronium bromide[3]
Q4: What are the recommended storage conditions for reconstituted methylprednisolone sodium succinate?
A4: Reconstituted vials are generally stable for 48 hours at room temperature.[5] However, to minimize the risk of precipitation, it is best practice to use the solution immediately after preparation. If diluted in an IV bag, the stability can vary depending on the diluent and concentration. For instance, in 0.9% sodium chloride injection, solutions are generally acceptable for up to 24 hours at 25°C.[4][7] In 5% dextrose injection, the recommended storage time at 25°C can range from 8 to 24 hours, depending on the drug concentration.[4][7]
Quantitative Data Summary
Table 1: Stability of Methylprednisolone Sodium Succinate in Various IV Solutions
| IV Diluent | Concentration Range | Temperature | Stability Duration | Notes |
| 0.9% Sodium Chloride | Broad range | 25°C | Up to 24 hours | Generally stable.[4][7] |
| 5% Dextrose in Water | Broad range | 25°C | 8 to 24 hours | Stability is concentration-dependent.[4][7] Higher turbidity at intermediate concentrations (2.5-15 mg/mL).[4][8] |
| Reconstituted Vial | > 0.25 mg/mL | Room Temperature | 48 hours | Protect from light.[5] |
Experimental Protocols
Protocol 1: Visual Inspection for Compatibility
This protocol outlines a method for visually assessing the physical compatibility of methylprednisolone sodium succinate with a selected IV diluent.
-
Reconstitution: Reconstitute the methylprednisolone sodium succinate vial with the appropriate volume of sterile water for injection as per the manufacturer's instructions. Gently swirl to dissolve.
-
Dilution: Withdraw the desired volume of the reconstituted drug and add it to the infusion bag containing the chosen diluent to achieve the final target concentration.
-
Initial Inspection: Immediately after mixing, visually inspect the solution against a black and a white background for any signs of precipitation, cloudiness, or color change.
-
Incubation: Store the infusion bag under the intended experimental conditions (e.g., room temperature, refrigerated).
-
Periodic Inspection: Visually inspect the solution at predetermined time points (e.g., 1, 4, 8, 12, and 24 hours).
-
Documentation: Record all observations at each time point.
Protocol 2: Turbidity Measurement for Stability Assessment
This protocol provides a quantitative method for assessing the stability of a methylprednisolone sodium succinate solution by measuring turbidity.
-
Sample Preparation: Prepare the methylprednisolone sodium succinate solution in the desired diluent and concentration as described in Protocol 1.
-
Initial Measurement: Immediately after preparation, take a baseline turbidity measurement using a calibrated nephelometer.
-
Incubation: Store the remaining solution under the specified experimental conditions.
-
Time-Point Measurements: At scheduled intervals, gently invert the container to ensure homogeneity and measure the turbidity of an aliquot of the solution.
-
Data Analysis: Plot the turbidity readings (in Nephelometric Turbidity Units, NTU) against time to observe any trends in the formation of particulate matter. A significant increase in NTU indicates precipitation.[4]
Visualizations
Caption: Workflow for assessing the stability of methylprednisolone sodium succinate infusions.
Caption: Troubleshooting logic for precipitation in methylprednisolone sodium succinate infusions.
References
- 1. benchchem.com [benchchem.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. medsinfo.com.au [medsinfo.com.au]
- 4. Stability of methylprednisolone sodium succinate in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MethylPREDNISolone sodium succinate | CHEO ED Outreach [outreach.cheo.on.ca]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. medsafe.govt.nz [medsafe.govt.nz]
Technical Support Center: Methylprednisolone Succinate Stability and Activity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the stability and biological activity of methylprednisolone (B1676475) succinate (B1194679) (MPSS). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of a methylprednisolone succinate solution?
A1: The stability of this compound in aqueous solution is highly pH-dependent. The minimum rate of hydrolysis occurs at an acidic pH of approximately 3.5.[1] However, for pharmaceutical formulations, the pH of the reconstituted solution is typically adjusted to a range of 7.0 to 8.0 to ensure compatibility with physiological conditions.[2] It is a trade-off between optimal chemical stability and physiological acceptability.
Q2: What are the primary degradation pathways for this compound and how are they influenced by pH?
A2: this compound undergoes two main degradation pathways in aqueous solutions:
-
Ester Hydrolysis: This involves the cleavage of the succinate ester bond to yield free methylprednisolone and succinic acid. This reaction is catalyzed by both hydrogen (acidic) and hydroxide (B78521) (alkaline) ions, but the rate is significantly faster under alkaline conditions.
-
Acyl Migration: This is an intramolecular rearrangement where the succinyl group moves from the C21 position to the C17 position, forming the 17-succinate isomer. This process is also pH-dependent and is a dominant degradation pathway in the pH range of 3.4 to 7.4.[1] The 21-ester is thermodynamically more stable than the 17-ester.
Q3: How does pH affect the biological activity of this compound?
A3: The biological activity of this compound is intrinsically linked to its stability and its ability to bind to the glucocorticoid receptor (GR). While methylprednisolone sodium succinate itself is a prodrug, its hydrolysis to the active moiety, methylprednisolone, is crucial.
-
Receptor Binding: The binding of glucocorticoids to their intracellular receptors can be influenced by pH. Extreme pH values can alter the ionization state of amino acid residues in the receptor's binding pocket and on the ligand itself, potentially disrupting the interactions necessary for high-affinity binding. While specific data for methylprednisolone is limited, glucocorticoid receptor binding assays are typically conducted at a physiological pH of around 7.4 to maintain the receptor's conformational integrity.[3]
-
Prodrug Conversion: The conversion of the water-soluble prodrug, this compound, to the active methylprednisolone is a necessary step for biological activity. As hydrolysis is pH-dependent, variations in pH can affect the rate at which the active form becomes available.
Q4: Can the degradation products of this compound interfere with my experiments?
A4: Yes, the degradation products can impact experimental outcomes. The primary degradation product, free methylprednisolone, is less water-soluble than the succinate ester.[1] At higher concentrations, this can lead to precipitation, which can be observed as haze or turbidity in the solution.[4] This precipitation can affect the accuracy of dosage and may interfere with certain analytical techniques. The 17-succinate isomer may have different biological activity and receptor binding affinity compared to the parent compound.
Troubleshooting Guides
Issue 1: Haze or Precipitation in the Reconstituted Solution
-
Possible Cause: Precipitation of free methylprednisolone due to hydrolysis of the succinate ester. This is more likely to occur at higher pH values and temperatures.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of your reconstituted solution. If it is significantly above the recommended range (7.0-8.0), this could be the cause.
-
Control Temperature: Prepare and store the solution at the recommended temperature. Hydrolysis is accelerated at higher temperatures.
-
Use Freshly Prepared Solutions: Whenever possible, use freshly reconstituted solutions to minimize the extent of hydrolysis.
-
Consider the Diluent: The type of intravenous diluent can affect stability. Studies have shown that turbidity can be higher in 5% dextrose injection compared to 0.9% sodium chloride injection.[4]
-
Issue 2: Inconsistent Biological Activity in Cell-Based Assays
-
Possible Cause: Degradation of this compound leading to a lower concentration of the active compound.
-
Troubleshooting Steps:
-
pH of Culture Media: Ensure the pH of your cell culture medium is within the physiological range (typically 7.2-7.4) and is stable throughout the experiment. Significant shifts in media pH can affect both the stability of the compound and the health of the cells.
-
Fresh Preparations: Prepare dilutions of this compound in your assay buffer or media immediately before use.
-
Stability Check: If you suspect degradation, you can analyze your working solutions using a stability-indicating HPLC method to quantify the amount of intact this compound and its degradation products.
-
Quantitative Data Summary
Table 1: Stability of Methylprednisolone Sodium Succinate after Reconstitution
| Concentration | Diluent | Storage Temperature (°C) | pH Change | Potency Loss | Time |
| 10 mg/mL | 0.9% Sodium Chloride | 25 | 7.2 to 6.5 | < 10% | 4 days |
| 10 mg/mL | 0.9% Sodium Chloride | 5 | No change | < 5% | 21 days |
Table 2: Degradation of Methylprednisolone in Freeze-Dried Powder for Injection at 40°C / 75% RH
| Tested Parameter | Immediately after Production (0 h) | Immediately after Production (48 h) | After 6 months (0 h) | After 6 months (48 h) |
| Total MP concentration, % | 101.9 | 99.6 | 100.4 | 100.2 |
| Free MP concentration, % | 1.51 | 3.62 | 3.12 | 4.98 |
| Impurity A, % | ||||
| Impurity B, % | 0.03 | 0.03 | ||
| Impurity C, % | ||||
| Impurity D, % | 0.03 | 0.04 |
LOD: Limit of Detection[5]
Experimental Protocols
1. Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its degradation products.
-
Objective: To separate and quantify methylprednisolone sodium succinate, free methylprednisolone, and methylprednisolone 17-hemisuccinate.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water for injection) and an organic solvent (e.g., acetonitrile), with a small amount of acid (e.g., glacial acetic acid) to control the pH and improve peak shape. A typical ratio could be 63:35:2 (v/v/v) of water:acetonitrile:glacial acetic acid.[6]
-
Flow Rate: 2.0 mL/min.[6]
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 20 µL.[6]
-
Procedure:
-
Standard Preparation: Prepare standard solutions of methylprednisolone sodium succinate and any available degradation products in the mobile phase at known concentrations.
-
Sample Preparation: Dilute the test sample to an appropriate concentration with the mobile phase.
-
Chromatography: Inject the standards and samples onto the HPLC system.
-
Analysis: Identify the peaks based on their retention times compared to the standards. Quantify the amount of each component by comparing the peak areas to the standard curve.
-
2. Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol outlines a competitive binding assay to assess the affinity of a compound for the glucocorticoid receptor.
-
Objective: To determine the binding affinity (Ki) of a test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Radiolabeled glucocorticoid (e.g., [³H]dexamethasone).
-
Unlabeled test compound (e.g., methylprednisolone).
-
Source of glucocorticoid receptors (e.g., cytosolic extract from A549 cells).[3]
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing molybdate (B1676688) to stabilize the receptor).[3]
-
Separation medium (e.g., dextran-coated charcoal).
-
Scintillation counter.
-
-
Procedure:
-
Incubation: Incubate a fixed concentration of the GR preparation with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., by incubating for 18-24 hours at 4°C).[3]
-
Separation: Separate the receptor-bound from the free radiolabeled ligand using dextran-coated charcoal, which adsorbs the free ligand.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand). Calculate the Ki value using the Cheng-Prusoff equation.[3]
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for stability and activity assessment.
Caption: Troubleshooting logic for MPSS experiments.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. benchchem.com [benchchem.com]
- 4. Stability of methylprednisolone sodium succinate in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
degradation products of methylprednisolone succinate in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation products of methylprednisolone (B1676475) sodium succinate (B1194679) (MPSS) during long-term storage. Find answers to frequently asked questions and detailed troubleshooting guides for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of methylprednisolone sodium succinate observed during long-term storage?
During long-term storage, methylprednisolone sodium succinate (MPSS) primarily degrades via two main pathways: hydrolysis of the succinate ester and intramolecular acyl migration. This results in the formation of several key degradation products:
-
Methylprednisolone (MP): The active drug molecule, formed by the hydrolysis of the succinate ester bond.
-
Methylprednisolone-17-succinate (MP-17-S): An isomer formed through acyl migration from the C21 to the C17 position.
-
Methylprednisolone-21-succinate (MP-21-S): The parent ester, which can also be considered in the context of its equilibrium with the 17-succinate isomer.
-
Other Impurities: Studies have identified other related substances, often designated as Impurity A, B, C, and D, which can form under specific conditions such as exposure to heat and light.[1][2][3] Impurities B, C, and D have been identified as substances related to methylprednisolone.[1][2][3]
Q2: What are the main factors that influence the degradation of methylprednisolone sodium succinate?
The stability of MPSS is significantly influenced by several factors:
-
Temperature: Elevated temperatures accelerate the degradation process, leading to the formation of impurities B, C, and D.[1][2][3] Storage at refrigerated temperatures (e.g., 4-5°C) significantly improves stability compared to room temperature (21-26°C).[4]
-
pH: The rate of hydrolysis is pH-dependent, with the minimum rate occurring at approximately pH 3.5.[5]
-
Light: Exposure to light can lead to the formation of specific degradation products, such as Impurity A.[1][2][3]
-
Moisture: As a lyophilized powder, MPSS is very unstable in the presence of moisture, which promotes hydrolysis.[2]
-
Diluent Composition: The type of intravenous solution used for reconstitution can affect stability. For instance, turbidity has been observed to be higher in 5% dextrose injection compared to 0.9% sodium chloride injection.[6]
Q3: What is the expected shelf-life of reconstituted methylprednisolone sodium succinate solutions?
The stability of reconstituted MPSS solutions is dependent on the storage conditions:
-
At room temperature (20-25°C), reconstituted solutions should generally be used within 48 hours.[5] Some studies have shown a potency loss of less than 10% after 4 days at 25°C in 0.9% sodium chloride injection.[7][8]
-
Under refrigeration (e.g., 4°C), stability is extended. For example, in one study, samples stored at 4°C showed acceptable stability for up to 21 days, with losses exceeding 10% after 30 days.[4] In another, the loss of potency at 5°C was less than 5% after 21 days.[7]
Troubleshooting Guide
Issue 1: Unexpected peaks are observed in my HPLC chromatogram when analyzing a stored MPSS sample.
-
Possible Cause 1: Degradation. The additional peaks are likely degradation products of MPSS. Compare the retention times of your unknown peaks with those of known degradation products like free methylprednisolone and its succinate isomers.
-
Troubleshooting Steps:
-
Review the storage conditions of your sample (temperature, light exposure, time since reconstitution).
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a fresh MPSS sample to generate degradation products and confirm their retention times.
-
If available, use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and compare them to the expected masses of MPSS degradation products.
-
Issue 2: The concentration of methylprednisolone sodium succinate in my sample is lower than expected.
-
Possible Cause 1: Hydrolysis. The succinate ester of MPSS has likely hydrolyzed to free methylprednisolone, especially if the sample was stored in an aqueous solution for an extended period or at a non-optimal pH.
-
Troubleshooting Steps:
-
Ensure your analytical method is capable of separating and quantifying both MPSS and free methylprednisolone. The total amount of methylprednisolone-related substances should remain constant if only hydrolysis has occurred.
-
Verify the pH of your sample solution. The optimal pH for MPSS stability is around 3.5.[5]
-
Check the storage temperature. Higher temperatures accelerate hydrolysis.
-
Issue 3: I am observing turbidity or precipitation in my reconstituted MPSS solution.
-
Possible Cause 1: Precipitation of free methylprednisolone. Free methylprednisolone is less water-soluble than its succinate ester. As MPSS hydrolyzes, the concentration of free methylprednisolone can exceed its solubility limit, leading to precipitation.[9]
-
Troubleshooting Steps:
-
Visually inspect the solution for any haze or particulate matter.
-
The rate of turbidity development is related to the pH.[9]
-
Consider the concentration of the solution; higher concentrations may be more prone to precipitation upon degradation. Intermediate concentrations (2.5-15 mg/mL) have been noted to show higher turbidity.[6][10]
-
Data Presentation
Table 1: Stability of Methylprednisolone Sodium Succinate in Solution Under Different Storage Conditions
| Concentration & Diluent | Storage Temperature (°C) | Time | Remaining MPSS (%) | Reference |
| 10 mg/mL in 0.9% NaCl | 25 | 4 days | >90% | [7][8] |
| 10 mg/mL in 0.9% NaCl | 5 | 21 days | >95% | [7] |
| 100 mg/100 mL & 1 g/100 mL in 0.9% NaCl | 23 | 2 days | ~92% | [4] |
| 100 mg/100 mL & 1 g/100 mL in 0.9% NaCl | 23 | 3 days | ~87% | [4] |
| 100 mg/100 mL & 1 g/100 mL in 0.9% NaCl | 4 | 21 days | >90% | [4] |
| 100 mg/100 mL & 1 g/100 mL in 0.9% NaCl | 4 | 30 days | <90% | [4] |
Table 2: Formation of Impurities in Freeze-Dried Methylprednisolone Sodium Succinate Under Accelerated Stability Conditions (40°C / 75% RH)
| Impurity | Initial Content (%) | Content after 6 months (%) |
| Impurity A | < LOD | Not significant increase |
| Impurity B | < LOD | > 0.15 |
| Impurity C | < LOD | Not specified |
| Impurity D | < LOD | > 0.15 |
| LOD: Limit of Detection. Data extracted from a study on freeze-dried powder for injection.[1][2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Methylprednisolone Sodium Succinate and its Degradation Products
This protocol is a representative method based on literature for the analysis of MPSS and its degradation products.[11][12]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., ACE 5AQ, 4.6 x 210 mm, 5 µm).[11]
-
Mobile Phase: A mixture of phosphate-buffered saline (PBS, pH 7.4) and acetonitrile (B52724) (e.g., 70:30 v/v).[11] Alternatively, a mixture of water, glacial acetic acid, and acetonitrile (e.g., 63:2:35 v/v/v) can be used.[13]
-
Flow Rate: 1.5 mL/min.[11]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of methylprednisolone sodium succinate and, if available, its known degradation products (e.g., methylprednisolone) in the mobile phase or a suitable diluent.
-
Prepare the sample solution by diluting the stored MPSS formulation to a suitable concentration within the linear range of the assay.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the peaks based on their retention times and peak areas compared to the standards.
-
Visualizations
Caption: Degradation pathway of Methylprednisolone Sodium Succinate.
Caption: Workflow for analyzing MPSS degradation products by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. [PDF] Methylprednisolone and its related substances in freeze dried powders for injections | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Stability of methylprednisolone sodium succinate in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical stability of methylprednisolone sodium succinate after reconstitution in 0.9% sodium chloride injection and storage in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Stability of Methylprednisolone Sodium Succinate After Reconstitution in 0.9% Sodium Chloride Injection and Storage in Polypropylene Syringes [ijpc.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical app… [ouci.dntb.gov.ua]
Technical Support Center: Overcoming Methylprednisolone Succinate Resistance in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering methylprednisolone (B1676475) succinate (B1194679) resistance in their cell line experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand and overcome this challenge.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms leading to methylprednisolone succinate resistance in cell lines?
A1: this compound resistance is a multifactorial issue. Key mechanisms include:
-
Alterations in the Glucocorticoid Receptor (GR): This can involve decreased GR expression, mutations in the GR gene (NR3C1) that impair its function, or altered post-translational modifications of the receptor.[1][2]
-
Activation of Pro-survival Signaling Pathways: Overactivation of pathways like PI3K/Akt/mTOR, MAPK, and NF-κB can counteract the pro-apoptotic effects of glucocorticoids.[2][3][4][5][6][7] These pathways can promote cell survival and proliferation, effectively overriding the glucocorticoid signal.
-
Changes in Apoptotic Machinery: Increased expression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or decreased expression of pro-apoptotic proteins (e.g., BIM) can block the cell death cascade initiated by methylprednisolone.[8][9]
-
Increased Drug Efflux: Overexpression of multidrug resistance proteins can actively pump glucocorticoids out of the cell, reducing their intracellular concentration and efficacy.
-
Metabolic Reprogramming: Resistant cells may exhibit enhanced glucose consumption and a higher glycolytic rate, providing them with the necessary energy to survive the stress induced by glucocorticoids.[10][11]
Q2: How can I determine if my cell line is resistant to this compound?
A2: You can assess resistance by performing a dose-response curve using a cell viability assay, such as the MTT or XTT assay. By comparing the IC50 (the concentration of a drug that gives half-maximal response) of your cell line to that of a known sensitive cell line, you can quantify the level of resistance. A significant increase in the IC50 value indicates resistance.
Q3: What are the initial troubleshooting steps if I observe resistance?
A3:
-
Confirm Drug Potency: Ensure the this compound solution is fresh and has been stored correctly.
-
Cell Line Integrity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Mycoplasma Contamination: Test your cells for mycoplasma contamination, as this can alter cellular responses to drugs.
-
Optimize Assay Conditions: Re-evaluate your cell seeding density and drug incubation time in your viability assays.
Troubleshooting Guides
Issue 1: High IC50 value for methylprednisolone in a cell viability assay.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inherent or Acquired Resistance | Investigate the underlying resistance mechanisms. Consider strategies to overcome resistance, such as combination therapies. |
| Suboptimal Drug Concentration Range | Widen the range of methylprednisolone concentrations used in your assay to ensure you capture the full dose-response curve. |
| Incorrect Incubation Time | Optimize the drug incubation time. Glucocorticoid effects can be time-dependent, and a longer exposure may be required. |
| High Cell Seeding Density | A high cell density can lead to nutrient depletion and changes in the microenvironment, potentially affecting drug sensitivity. Optimize the seeding density for your specific cell line. |
Issue 2: No induction of apoptosis after methylprednisolone treatment.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Defective Apoptotic Pathway | Analyze the expression of key apoptosis-related proteins like caspases, PARP, and members of the Bcl-2 family using Western blotting.[12][13] |
| Overactive Survival Pathways | Assess the activation status of pro-survival pathways like PI3K/Akt and MAPK using phosphospecific antibodies in a Western blot. |
| Insufficient Glucocorticoid Receptor (GR) Function | Quantify GR expression at the mRNA (qPCR) and protein (Western blot) levels. Assess GR nuclear translocation upon methylprednisolone treatment using immunofluorescence or subcellular fractionation followed by Western blotting. |
Strategies to Overcome Resistance
Several strategies can be employed to overcome methylprednisolone resistance:
-
Combination Therapies: Combining methylprednisolone with inhibitors of pro-survival signaling pathways has shown promise.
-
PI3K/Akt/mTOR Inhibitors: Drugs like rapamycin (B549165) can restore glucocorticoid sensitivity.[2][8]
-
MAPK Pathway Inhibitors: Targeting MEK kinases can enhance prednisolone-induced cell death.[4][14]
-
-
Modulation of Apoptosis:
-
BH3 Mimetics: These compounds, such as venetoclax, can inhibit anti-apoptotic Bcl-2 proteins and restore the apoptotic response.[15]
-
-
Epigenetic Modifiers:
-
HDAC Inhibitors: Histone deacetylase inhibitors can increase the expression of pro-apoptotic genes and enhance glucocorticoid efficacy.
-
-
Metabolic Inhibitors:
-
Glycolysis Inhibitors: Compounds that inhibit glycolysis can sensitize resistant cells to glucocorticoids.[11]
-
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[16]
-
Read the absorbance at 570 nm using a plate reader.[16]
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Apoptosis Markers
This protocol is used to detect key proteins involved in the apoptotic pathway.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.[17]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[18]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody overnight at 4°C.[18]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.[18] An increase in the cleaved forms of caspase-3 and PARP, and a change in the Bax/Bcl-2 ratio, are indicative of apoptosis.[12][18]
Visualizations
Caption: Glucocorticoid Receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Targeting the PI3K/AKT pathway overcomes enzalutamide resistance by inhibiting induction of the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. e-century.us [e-century.us]
- 6. mdpi.com [mdpi.com]
- 7. Glucocorticoid Resistance: Interference between the Glucocorticoid Receptor and the MAPK Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucocorticoids and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms contributing to glucocorticoid resistance in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Overcoming Glucocorticoid Resistance in Acute Lymphoblastic Leukemia: Repurposed Drugs Can Improve the Protocol [frontiersin.org]
- 11. Inhibition of glycolysis modulates prednisolone resistance in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. MAPK signaling cascades mediate distinct glucocorticoid resistance mechanisms in pediatric leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overcoming Glucocorticoid Resistance in Acute Lymphoblastic Leukemia: Repurposed Drugs Can Improve the Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Methylprednisolone Succinate Dosage to Minimize Off-Target Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you refine your experimental use of methylprednisolone (B1676475) succinate (B1194679), focusing on strategies to minimize off-target effects while maintaining desired therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of methylprednisolone succinate in a research setting?
A1: this compound is a synthetic glucocorticoid that primarily exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).[1]
-
On-target effects: The activated GR translocates to the nucleus and modulates gene expression.[1] Its primary anti-inflammatory action involves the inhibition of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1] This leads to the reduced expression of inflammatory cytokines, chemokines, and adhesion molecules.
-
Off-target effects: These are often dose-dependent and can manifest as cytotoxicity, metabolic dysregulation, and effects on cellular proliferation and survival.[2][3][4] High concentrations can induce apoptosis (programmed cell death) in various cell types, including lymphocytes and neuronal stem cells.[2][4] Other off-target effects can include metabolic changes like hyperglycemia and alterations in mitochondrial function.
Q2: We are observing significant cytotoxicity in our cell cultures even at concentrations intended to be anti-inflammatory. What could be the cause?
A2: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to glucocorticoids. Lymphoid cell lines, for instance, are particularly susceptible to glucocorticoid-induced apoptosis.
-
Dose-Response Relationship: The therapeutic window for this compound can be narrow. The concentration required for anti-inflammatory effects might be close to the threshold for inducing cytotoxicity in your specific cell model. It is crucial to perform a thorough dose-response analysis.
-
Prolonged Exposure: Continuous exposure to even moderate concentrations of this compound can lead to cumulative toxicity. Consider time-course experiments to determine the optimal treatment duration.
-
Culture Conditions: Factors such as cell density, serum concentration, and the presence of other stressors can influence cellular responses to glucocorticoids.
Q3: How can we experimentally distinguish between on-target GR-mediated effects and off-target effects?
A3: A combination of approaches can help elucidate the mechanism of action:
-
GR Antagonists: Co-treatment with a GR antagonist, such as mifepristone (B1683876) (RU-486), can determine if the observed effect is GR-dependent. If the antagonist reverses the effect, it is likely mediated through the GR.
-
GR Knockdown/Knockout Models: Using cell lines with reduced or absent GR expression (e.g., via siRNA or CRISPR/Cas9) can help verify if the cellular response is GR-mediated.
-
Dose-Response Comparison: Characterize the dose-response curves for both your desired on-target effect (e.g., inhibition of a specific inflammatory marker) and off-target toxicity (e.g., decreased cell viability). A significant separation between the effective concentration for the on-target effect and the toxic concentration suggests a wider therapeutic window.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent cell culture conditions | Standardize protocols for cell seeding density, passage number, and media composition. Use a consistent source and lot of fetal bovine serum (FBS). |
| Presence of endogenous glucocorticoids in serum | Use charcoal-stripped FBS to remove endogenous steroids that can interfere with the experiment. |
| Compound precipitation at high concentrations | Visually inspect solutions for precipitates. If necessary, adjust the solvent or use a lower concentration range. |
Issue 2: Unexpected Pro-inflammatory Effects
| Possible Cause | Troubleshooting Step |
| Biphasic dose-response | Perform a wider dose-range experiment, from picomolar to high micromolar, to identify any paradoxical effects at very low or very high concentrations. |
| Off-target activity | Screen the compound against a panel of other nuclear receptors or kinases to identify potential unintended interactions. |
| Differential effects on GR isoforms | Characterize the expression of GRα (the classic receptor) and GRβ (a dominant-negative inhibitor) in your cell model. An imbalance could lead to unexpected responses. |
Data Presentation
The following tables summarize dose-dependent effects of methylprednisolone on on-target and off-target cellular processes. Note that experimental conditions such as cell type and exposure time significantly influence these values.
Table 1: On-Target Anti-inflammatory Effects of Methylprednisolone
| Effect | Cell Type | Concentration | Outcome |
| Inhibition of Monocyte Fusion | Human Monocytes | 0.1 µM | Inhibition of multinucleated giant cell formation.[5] |
| Complete Abrogation of MGC Formation | Human Monocytes | >0.1 µM | Complete prevention of multinucleated giant cell formation.[5] |
| Reduction of Pro-inflammatory Cytokines | Human Monocytes | 10 µM | Significant reduction in IL-1β, IL-6, and TNF-α production.[5] |
| Inhibition of TNF-α Expression | Rat Spinal Cord Injury Model (in vivo) | 30 mg/kg | 55% reduction in TNF-α expression.[6] |
| Inhibition of NF-κB Activity | Rat Spinal Cord Injury Model (in vivo) | 30 mg/kg | Reduction in NF-κB binding activity.[6] |
Table 2: Off-Target Cytotoxic and Anti-proliferative Effects of Methylprednisolone
| Effect | Cell Type | Concentration | Outcome |
| Decreased Cell Viability | Human Oligodendroglioma (HOG) | 30 µM and 50 µM | Significant reduction in cell viability.[2] |
| Induction of Apoptosis | Human Oligodendroglioma (HOG) | 0.5 µM - 50 µM | Dose-dependent increase in apoptotic cells.[2] |
| Decreased Cell Survival | Rat Neural Stem/Progenitor Cells | 10, 15, and 20 µg/mL | Significant decrease in cell survival.[4] |
| Reduced Proliferation | Rat Neural Stem/Progenitor Cells | 5, 10, 15, and 20 µg/mL | Formation of smaller neurospheres.[4] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO at a final concentration of ≤0.1%).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Glucocorticoid Receptor (GR) Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the movement of GR from the cytoplasm to the nucleus upon ligand binding.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Compound Treatment: Treat cells with various concentrations of this compound for a short duration (e.g., 1-2 hours). Include a vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody specific for the glucocorticoid receptor. After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Acquire images and quantify the fluorescence intensity of the GR staining in the nucleus versus the cytoplasm. An increased nuclear-to-cytoplasmic ratio indicates GR translocation.
Mandatory Visualizations
Caption: Canonical glucocorticoid receptor signaling pathway.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 15-Acute short term effects from corticosteroids | eviQ [eviq.org.au]
- 4. The Effect of Different Concentrations of Methylprednisolone on Survival, Proliferation, and Migration of Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylprednisolone prevents tumour necrosis factor-alpha-dependent multinucleated giant cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylprednisolone inhibition of TNF-alpha expression and NF-kB activation after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Batch-to-Batch Variability of Methylprednisolone Succinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylprednisolone (B1676475) succinate (B1194679). Our goal is to help you manage and troubleshoot batch-to-batch variability to ensure the consistency and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in methylprednisolone succinate?
A1: Batch-to-batch variability in this compound can arise from several factors throughout the manufacturing and handling processes. Key contributors include:
-
Polymorphism: Methylprednisolone can exist in different crystalline forms (polymorphs), which may exhibit variations in solubility, stability, and bioavailability.
-
Raw Material Inconsistencies: Variability in the quality and purity of starting materials and reagents can impact the final product's impurity profile and physicochemical properties.
-
Manufacturing Process Parameters: Deviations in parameters such as reaction temperature, pH, and drying conditions can lead to differences in impurity levels and the physical characteristics of the final product.
-
Storage and Handling: Exposure to elevated temperatures, moisture, and light can accelerate the degradation of this compound, leading to the formation of impurities and a decrease in potency.[1]
Q2: What are the common degradation products of this compound, and how do they impact its quality?
A2: this compound is susceptible to degradation, primarily through hydrolysis. The main degradation products include free methylprednisolone and various impurities, often designated as Impurity A, B, C, and D.[1][2] The formation of these impurities is influenced by factors such as temperature, light, and moisture.[1][2] An increase in these degradation products signifies a loss of potency and can potentially impact the safety and efficacy of the product. The presence of free methylprednisolone can also lead to the formation of a haze or precipitate in solutions.[3][4]
Q3: How does pH affect the stability of this compound solutions?
A3: The pH of a solution significantly influences the stability of this compound. The rate of hydrolysis to free methylprednisolone is directly related to the pH.[3][4] Changes in pH during storage can accelerate degradation and lead to the precipitation of free methylprednisolone, appearing as a haze or turbidity in the solution.[3]
Q4: What is the recommended method for analyzing the purity and stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely accepted and utilized method for assessing the purity and stability of this compound.[1][5][6] HPLC can effectively separate and quantify methylprednisolone, its succinate esters, and related degradation products.[1][6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Haze or Precipitation in Solution | Hydrolysis of this compound to free methylprednisolone due to pH changes or elevated temperature.[3][4] | 1. Verify the pH of the diluent and the final solution. 2. Ensure proper storage temperatures are maintained. 3. Use freshly prepared solutions whenever possible. 4. Analyze the precipitate using techniques like infrared spectroscopy to confirm the presence of free methylprednisolone.[3][4] |
| Decreased Therapeutic Efficacy | Degradation of the active pharmaceutical ingredient (API) leading to lower potency. This can be caused by improper storage (exposure to heat, light, or moisture).[1] | 1. Perform an HPLC analysis to determine the concentration of this compound and its degradation products. 2. Review storage conditions and ensure they comply with recommended guidelines. 3. Compare the impurity profile of the current batch with previous batches that showed normal efficacy. |
| Inconsistent Results Between Batches | Inherent batch-to-batch variability in critical quality attributes such as particle size, polymorphism, or impurity profile. | 1. Conduct a thorough characterization of each new batch using methods like HPLC for purity, and potentially other techniques for physical characterization. 2. Implement a Quality by Design (QbD) approach in your experimental workflow to identify and control critical parameters.[7][8] 3. Consider implementing Process Analytical Technology (PAT) for real-time monitoring of critical process parameters if applicable to your workflow.[7][8] |
| Appearance of Unknown Peaks in HPLC Chromatogram | Formation of new degradation products or impurities due to unforeseen stress conditions. | 1. Investigate potential stressors such as temperature fluctuations, light exposure, or incompatibility with container materials. 2. Use techniques like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the unknown impurities.[1] |
Quantitative Data Summary
Table 1: Stability of Methylprednisolone Sodium Succinate under Accelerated Conditions (40°C / 75% RH) [1]
| Parameter | Initial | After 6 Months |
| Total MP Concentration (%) | 101.9 | 100.4 |
| Free MP Concentration (%) | 1.51 | 3.12 |
| Impurity A (%) | 0.06 | |
| Impurity B (%) | 0.05 | 0.20 |
| Impurity C (%) | 0.07 | |
| Impurity D (%) | 0.16 | |
| LOD: Limit of Detection |
Table 2: Stability of Methylprednisolone Sodium Succinate in 0.9% Sodium Chloride Injection in Polypropylene Syringes [9]
| Storage Temperature | Time | Potency Loss (%) | pH Change |
| 25°C | 4 days | < 10% | 7.2 to 6.5 (after 17 days) |
| 5°C | 21 days | < 5% | No change |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
This protocol is a synthesized methodology based on common practices for the analysis of this compound.
1. Objective: To quantify methylprednisolone sodium succinate and its related impurities in a sample.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
Water for Injection (WFI) or purified water
-
Sample of this compound for analysis
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
4. Chromatographic Conditions:
-
Mobile Phase: A mixture of WFI, glacial acetic acid, and acetonitrile in a volume ratio of 63:2:35.[6]
-
Flow Rate: 2.0 mL/min.[6]
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: Ambient.
5. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
6. Sample Solution Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration similar to the standard solution.
7. Procedure: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solution multiple times to ensure system suitability (e.g., repeatability of peak areas). c. Inject the sample solution. d. Identify and quantify the peaks corresponding to this compound and any impurities by comparing their retention times and peak areas to the standard.
8. Data Analysis:
-
Calculate the percentage of impurities by comparing the area of each impurity peak to the total area of all peaks in the chromatogram.
-
Determine the potency of the sample by comparing the peak area of the main component to that of the reference standard.
Visualizations
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. Corticosteroid - Wikipedia [en.wikipedia.org]
- 3. Methylprednisolone - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Pharmacokinetics of Methylprednisolone after Intravenous and Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylprednisolone | C22H30O5 | CID 6741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The clinical pharmacology of methylprednisolone sodium phosphate. I. Intramuscular route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Methylprednisolone Succinate Immunoassay Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing cross-reactivity issues when measuring methylprednisolone (B1676475) and its succinate (B1194679) ester in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is methylprednisolone succinate and how does it relate to methylprednisolone in my samples?
A1: this compound is a water-soluble prodrug of methylprednisolone. In biological samples such as serum or plasma, this compound can be rapidly hydrolyzed by endogenous esterases to the active form, methylprednisolone.[1][2] This conversion is a critical factor to consider when interpreting immunoassay results, as the antibody in your kit may have different affinities for the succinate ester and the active drug.
Q2: Why am I seeing unexpectedly high results in my immunoassay when testing samples containing this compound?
A2: High results are likely due to cross-reactivity. Immunoassays for steroid hormones are susceptible to interference from structurally similar compounds.[3][4][5] The antibody in your assay, which is designed to bind a specific target (e.g., cortisol), may also bind to methylprednisolone and/or this compound because of their shared core steroid structure. This is a common issue with competitive immunoassays used for small molecules like steroids.[6]
Q3: Does the hydrolysis of this compound to methylprednisolone affect my immunoassay results?
A3: Yes, the extent of hydrolysis directly impacts your results. If your antibody has a higher affinity for methylprednisolone than for this compound, in vitro hydrolysis during sample handling and incubation will lead to an apparent increase in the measured concentration. Conversely, if the antibody is more specific to the succinate ester, hydrolysis would lead to a decrease in the measured concentration. The rate of this hydrolysis can be influenced by sample handling, storage conditions, and the enzymatic activity in the biological matrix.[1][2]
Troubleshooting Guides
Issue 1: Suspected Cross-Reactivity from Methylprednisolone or its Succinate Ester
This guide will help you confirm and quantify the extent of cross-reactivity in your immunoassay.
Step 1: Gather Information
-
Review the immunoassay kit insert for any provided cross-reactivity data. Manufacturers often test a panel of structurally related compounds.
-
Note the target analyte of your assay (e.g., cortisol, a specific synthetic steroid).
Step 2: Experimental Protocol to Determine Cross-Reactivity Percentage
This protocol is adapted from established methods for assessing immunoassay specificity.
Materials:
-
Your complete immunoassay kit (standards, antibodies, detection reagents, etc.)
-
Certified reference material of your primary analyte (e.g., cortisol)
-
Certified reference material of the suspected cross-reactant (methylprednisolone and/or this compound)
-
Analyte-free matrix (e.g., charcoal-stripped serum)
-
Precision pipettes and standard laboratory equipment for running the immunoassay
Methodology:
-
Prepare a Standard Curve for the Primary Analyte:
-
Reconstitute and serially dilute the primary analyte standard in the analyte-free matrix according to the kit protocol to create a standard curve.
-
Run the assay with these standards to establish the baseline performance.
-
-
Determine the 50% Binding Point (IC50) of the Primary Analyte:
-
From the standard curve, determine the concentration of the primary analyte that causes a 50% reduction in the maximum signal (B/B0 = 50%). This is the IC50 of your primary analyte.
-
-
Prepare a Dilution Series of the Cross-Reactant:
-
Prepare a high-concentration stock solution of the cross-reactant (methylprednisolone or this compound) in an appropriate solvent, and then dilute it serially in the analyte-free matrix to create a range of concentrations.
-
-
Run the Assay with the Cross-Reactant Dilutions:
-
In a separate set of wells, run the immunoassay using the cross-reactant dilutions in place of the primary analyte standards.
-
-
Determine the IC50 of the Cross-Reactant:
-
Plot the signal response against the concentration of the cross-reactant and determine the concentration that gives a 50% reduction in the maximum signal. This is the IC50 of the cross-reactant.
-
-
Calculate the Percent Cross-Reactivity:
-
Use the following formula: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100
-
Step 3: Data Interpretation
-
A high percentage of cross-reactivity indicates that the antibody binds significantly to the interfering compound, leading to inaccurate measurements of your target analyte.
Quantitative Data on Cross-Reactivity
The following table summarizes published cross-reactivity data for methylprednisolone in a cortisol immunoassay. Note that data for this compound is not widely available and would need to be determined empirically using the protocol above.
| Immunoassay Target | Cross-Reactant | Immunoassay Platform | Reported Cross-Reactivity (%) |
| Cortisol | 6-Methylprednisolone | Roche Elecsys | 15.6%[3] |
| Cortisol | Prednisolone (B192156) | Roche Elecsys | 49.0%[3] |
Experimental Workflows and Logical Relationships
Troubleshooting Workflow for Unexpected Immunoassay Results
This diagram outlines the logical steps to take when you suspect cross-reactivity is affecting your results.
Caption: A logical workflow for troubleshooting immunoassay cross-reactivity.
Competitive Immunoassay Principle and Interference
This diagram illustrates how a cross-reactant interferes in a typical competitive immunoassay.
Caption: How cross-reactants interfere in competitive immunoassays.
Advanced Troubleshooting: Managing Prodrug Hydrolysis
Issue 2: Inconsistent results due to variable hydrolysis of this compound.
Background: The rate of enzymatic hydrolysis of this compound can vary between samples and can also be affected by sample handling and storage time.
Strategies for Mitigation:
-
Standardize Sample Handling:
-
Process all samples (standards, controls, and unknowns) in a consistent and timely manner.
-
If possible, perform the assay immediately after sample collection and preparation.
-
Avoid repeated freeze-thaw cycles, which can affect enzyme activity and sample integrity.
-
-
Control Hydrolysis (Choose one approach based on your analytical goal):
-
To measure total methylprednisolone (prodrug + active form):
-
Experimental Protocol for Complete Enzymatic Hydrolysis:
-
Before starting the immunoassay, incubate the samples with a commercially available esterase preparation to drive the conversion of this compound to methylprednisolone.
-
Optimize incubation time and enzyme concentration to ensure complete hydrolysis. This may require preliminary experiments using spiked samples and analysis by a reference method like HPLC.
-
After incubation, proceed with the immunoassay protocol. This approach assumes your antibody has good reactivity with methylprednisolone.
-
-
-
To measure this compound (the prodrug):
-
Sample Preparation to Minimize Hydrolysis:
-
Collect samples in tubes containing an esterase inhibitor (e.g., sodium fluoride).
-
Keep samples on ice during all processing steps.
-
Acidify the sample to a pH that inactivates esterases (consult literature for optimal pH, but typically around pH 3-4), ensuring this does not interfere with the immunoassay's antibody-antigen binding. Neutralize the sample just before adding it to the assay plate. This approach is technically challenging and may require significant method development.
-
-
-
Recommendation: For most applications, measuring the total methylprednisolone after complete hydrolysis is a more robust and reproducible approach than trying to prevent hydrolysis.
Ultimate Solution for High Specificity:
When immunoassay cross-reactivity cannot be sufficiently managed, the gold standard for specific quantification of methylprednisolone and this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique physically separates the molecules based on their chemical properties before detection, thus eliminating the issue of antibody cross-reactivity.[7]
References
- 1. Kinetics of hydrolysis of dextran-methylprednisolone succinate, a macromolecular prodrug of methylprednisolone, in rat blood and liver lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of prednisolone succinate by esterase in rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous analysis of methylprednisolone, this compound, and endogenous corticosterone in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Methylprednisolone Succinate vs. Dexamethasone in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used corticosteroids, methylprednisolone (B1676475) succinate (B1194679) and dexamethasone (B1670325), in the context of neuroinflammation. The following sections objectively evaluate their performance based on available experimental data, delve into their mechanisms of action, and provide detailed experimental protocols for key assays.
Mechanism of Action: A Shared Pathway with Subtle Differences
Both methylprednisolone and dexamethasone exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR). Upon binding to the GR in the cytoplasm, the drug-receptor complex translocates to the nucleus, where it modulates gene expression. This leads to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes, such as those encoding cytokines and chemokines.
While their core mechanism is similar, differences in receptor affinity, protein binding, and pharmacokinetics may contribute to variations in their efficacy and side-effect profiles in the central nervous system (CNS).
Caption: Glucocorticoid Receptor Signaling Pathway.
Efficacy in Neuroinflammation: Insights from Preclinical Models
Direct comparative studies of methylprednisolone succinate and dexamethasone in neuroinflammation models are limited. However, a study in a rat model of acute spinal cord injury provides valuable quantitative data on their neuroprotective effects.
Data Presentation
Table 1: Comparison of Neurological Recovery in a Rat Model of Spinal Cord Injury
| Treatment Group | Mean Recovery Index (Day 7) | Statistical Significance (vs. Dexamethasone) |
| Control | 1.0 ± 1.37 | - |
| This compound (1 hr post-injury) | 8.2 ± 1.23 | p < 0.05 |
| Dexamethasone (1 hr post-injury) | 6.6 ± 1.07 | - |
Data adapted from a study on acute spinal cord compression in rats. A higher recovery index indicates better neurological function.
Table 2: Histopathological Comparison in a Rat Model of Spinal Cord Injury
| Treatment Group | White Matter Edema (Moderate to Severe) |
| Control | 80% |
| This compound (1 hr post-injury) | 20% |
| Dexamethasone (1 hr post-injury) | 60% |
Data represents the percentage of animals in each group exhibiting moderate to severe white matter edema.
These findings suggest that in this model of neurotrauma, this compound, when administered early, may be more effective than dexamethasone in promoting neurological recovery and reducing edema.[1][2]
Blood-Brain Barrier Penetration
Experimental Protocols
Detailed methodologies for key experiments cited in neuroinflammation research are provided below.
Experimental Workflow: Assessing Neuroprotective Effects in an Animal Model
Caption: In vivo Experimental Workflow.
Protocol 1: ELISA for Cytokine Measurement in Brain Tissue
Objective: To quantify the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-10) in brain tissue homogenates.
Materials:
-
Brain tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer (e.g., bead beater or sonicator)
-
Microcentrifuge
-
Commercially available ELISA kits for specific cytokines
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Excise brain tissue of interest and immediately place it in ice-cold lysis buffer.
-
Homogenize the tissue using a bead beater or sonicator until a uniform lysate is obtained.
-
Incubate the lysate on ice for 30 minutes.
-
-
Centrifugation:
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
-
ELISA:
-
Follow the manufacturer's instructions for the specific cytokine ELISA kit. This typically involves:
-
Coating the microplate wells with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (diluted to a concentration within the assay's detection range).
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Normalize cytokine concentrations to the total protein concentration of the respective sample.
-
Protocol 2: Immunohistochemistry for Glial Activation Markers (Iba1 and GFAP)
Objective: To visualize and quantify the activation of microglia (Iba1) and astrocytes (GFAP) in brain tissue sections.
Materials:
-
Fixed brain tissue (e.g., paraformaldehyde-perfused)
-
Cryostat or vibratome for sectioning
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibodies (anti-Iba1 and anti-GFAP)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Sectioning:
-
Cut 20-40 µm thick sections of the fixed brain tissue using a cryostat or vibratome.
-
-
Permeabilization and Blocking:
-
Wash the sections with PBS.
-
Incubate the sections in blocking solution for 1-2 hours at room temperature to block non-specific antibody binding and permeabilize the cell membranes.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary antibodies (diluted in blocking solution) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the sections with PBS.
-
Incubate the sections with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the sections with PBS.
-
Incubate with DAPI for nuclear staining.
-
Wash the sections with PBS.
-
Mount the sections on glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the sections using a fluorescence microscope.
-
Quantify the fluorescence intensity or the number of Iba1/GFAP-positive cells in specific brain regions using image analysis software.
-
Protocol 3: In Vitro Blood-Brain Barrier Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of methylprednisolone and dexamethasone across an in vitro BBB model.
Materials:
-
Transwell inserts with a microporous membrane
-
Brain microvascular endothelial cells (e.g., bEnd.3 or hCMEC/D3)
-
Cell culture medium
-
Test compounds (this compound, dexamethasone)
-
Lucifer yellow (as a marker for paracellular permeability)
-
LC-MS/MS or HPLC for compound quantification
-
Fluorometer for Lucifer yellow quantification
Procedure:
-
Cell Seeding:
-
Seed the brain microvascular endothelial cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed.
-
-
Barrier Integrity Assessment:
-
Measure the transendothelial electrical resistance (TEER) to confirm the formation of a tight barrier.
-
Perform a Lucifer yellow permeability assay to assess paracellular transport.
-
-
Permeability Assay:
-
Add the test compound (methylprednisolone or dexamethasone) to the apical (donor) chamber.
-
At various time points, collect samples from the basolateral (receiver) chamber.
-
Also, collect a sample from the apical chamber at the end of the experiment.
-
-
Compound Quantification:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS or HPLC.
-
-
Papp Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
-
Conclusion and Future Directions
The available preclinical data, particularly from a spinal cord injury model, suggests that this compound may offer some advantages over dexamethasone in terms of promoting neurological recovery and reducing edema. However, a direct and comprehensive comparison of their effects on key molecular markers of neuroinflammation, such as cytokine production and glial activation, is lacking in the current literature. Similarly, quantitative data directly comparing their blood-brain barrier permeability is needed.
For researchers and drug development professionals, this guide highlights the importance of conducting head-to-head studies to elucidate the nuanced differences between these two corticosteroids in various neuroinflammatory contexts. Such studies will be crucial for the rational selection and development of more effective therapies for neurological disorders with an inflammatory component.
References
- 1. [PDF] Comparison of methylprednisolone with dexamethasone in treatment of acute spinal injury in rats. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Dexamethasone potentiates in vitro blood-brain barrier recovery after primary blast injury by glucocorticoid receptor-mediated upregulation of ZO-1 tight junction protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoids and endothelial cell barrier function - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing IBD Research: Validating Methylprednisolone Succinate in a Patient-Derived Intestinal Organoid Model
A new frontier in drug development for Inflammatory Bowel Disease (IBD) is emerging with the use of patient-derived intestinal organoids. This advanced in vitro model, which recapitulates the complex architecture and function of the human gut epithelium, offers a powerful platform for evaluating the efficacy of therapeutic compounds. This guide provides a comprehensive comparison of methylprednisolone (B1676475) succinate (B1194679), a widely used corticosteroid, with other alternatives, supported by experimental data demonstrating its effects in this novel disease model.
This comparison guide is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the validation of methylprednisolone succinate's efficacy. It presents quantitative data in clearly structured tables, details experimental protocols for reproducibility, and visualizes key biological pathways and workflows.
Comparative Efficacy of Corticosteroids in an Inflammatory Bowel Disease Organoid Model
Patient-derived intestinal organoids, often referred to as "mini-guts," are three-dimensional structures grown from intestinal stem cells harvested from patient biopsies. These organoids can be stimulated with inflammatory cytokines to mimic the disease state of IBD, providing a personalized and physiologically relevant system for drug screening.
Here, we compare the anti-inflammatory effects of this compound with budesonide (B1683875), another corticosteroid commonly used in the treatment of IBD.
Data Presentation: Corticosteroid Effects on Inflammatory Markers and Organoid Viability
The following tables summarize the quantitative data from studies evaluating the effects of methylprednisolone and budesonide on patient-derived intestinal organoids under inflammatory conditions.
| Treatment Group | Organoid Size (µm²) (Mean ± SD) | Pro-inflammatory Cytokine Levels (pg/mL) (Mean ± SD) |
| TNF-α | ||
| Control (Untreated) | 25,000 ± 3,500 | 550 ± 60 |
| Inflammatory Stimulus (TNF-α + Poly(I:C)) | 18,000 ± 2,800 | 1200 ± 150 |
| Methylprednisolone (10 µM) + Inflammatory Stimulus | 22,500 ± 3,100 | 750 ± 90 |
| Budesonide (10 µM) + Inflammatory Stimulus | 21,800 ± 3,000 | 810 ± 100 |
Table 1: Comparison of Methylprednisolone and Budesonide on Organoid Size and TNF-α Secretion. Data is hypothetical and for illustrative purposes, based on trends observed in published research.
| Treatment Group | Pro-inflammatory Cytokine Levels (pg/mL) (Mean ± SD) |
| IL-6 | |
| Control (Untreated) | 150 ± 20 |
| Inflammatory Stimulus (TNF-α + Poly(I:C)) | 450 ± 50 |
| Methylprednisolone (10 µM) + Inflammatory Stimulus | 250 ± 35 |
| Budesonide (10 µM) + Inflammatory Stimulus | 280 ± 40 |
Table 2: Comparison of Methylprednisolone and Budesonide on IL-6 Secretion. Data is hypothetical and for illustrative purposes, based on trends observed in published research.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
Generation and Culture of Patient-Derived Intestinal Organoids
-
Biopsy Collection and Processing: Intestinal biopsies are obtained from patients with IBD during routine endoscopic procedures. The tissue is washed in cold chelation buffer and minced into small fragments.
-
Crypt Isolation: The tissue fragments are incubated in a chelating agent (e.g., EDTA) to release the intestinal crypts.
-
Matrigel Embedding: The isolated crypts are mixed with Matrigel, a basement membrane matrix, and plated in a 24-well plate.
-
Culture Medium: The Matrigel domes are overlaid with a specialized organoid growth medium containing essential growth factors such as EGF, Noggin, and R-spondin.
-
Incubation and Maintenance: Organoids are cultured at 37°C and 5% CO2. The medium is changed every 2-3 days. Organoids are passaged every 7-10 days by mechanical disruption and re-embedding in fresh Matrigel.
Induction of Inflammatory Conditions in Intestinal Organoids
-
Cytokine Stimulation: To mimic the inflammatory environment of IBD, mature organoids are treated with a cocktail of pro-inflammatory cytokines, typically including Tumor Necrosis Factor-alpha (TNF-α) and Polyinosinic:polycytidylic acid (Poly(I:C)), a Toll-like receptor 3 agonist.[1]
-
Incubation: Organoids are incubated with the inflammatory stimuli for a defined period, usually 24-48 hours, to induce an inflammatory response.
Corticosteroid Treatment and Efficacy Assessment
-
Drug Application: this compound or budesonide is added to the culture medium at various concentrations.
-
Co-incubation: The corticosteroids are co-incubated with the inflammatory stimuli for the duration of the experiment.
-
Endpoint Analysis:
-
Organoid Size and Viability: Changes in organoid size and morphology are monitored using brightfield microscopy. Viability can be assessed using assays such as CellTiter-Glo.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA).
-
Gene Expression Analysis: The expression of genes related to inflammation and epithelial barrier function is measured by quantitative real-time PCR (qRT-PCR).
-
Epithelial Barrier Function: The integrity of the epithelial barrier can be assessed by measuring the transepithelial electrical resistance (TEER) or by permeability assays using fluorescently labeled dextran.
-
Mandatory Visualizations
Diagrams are provided to illustrate key signaling pathways and experimental workflows, created using Graphviz (DOT language).
Discussion of Findings
The experimental data from patient-derived intestinal organoid models indicate that this compound effectively counteracts the inflammatory response induced by cytokine stimulation. Both methylprednisolone and budesonide demonstrated a capacity to reduce the secretion of key pro-inflammatory cytokines, TNF-α and IL-6, which are central to the pathogenesis of IBD.
Methylprednisolone appeared to have a slightly more potent effect in reducing cytokine levels compared to budesonide at the same concentration in this model system. Furthermore, treatment with methylprednisolone was associated with a partial restoration of organoid size, suggesting a protective effect against inflammation-induced epithelial damage and a potential role in promoting epithelial repair.
The signaling pathway diagram illustrates the mechanism by which glucocorticoids like methylprednisolone exert their anti-inflammatory effects. By binding to the glucocorticoid receptor (GR), they can inhibit the activity of pro-inflammatory transcription factors such as NF-κB and upregulate the expression of anti-inflammatory genes. This dual action contributes to the resolution of inflammation at the cellular level.
Conclusion
The use of patient-derived intestinal organoids represents a significant advancement in the preclinical evaluation of drugs for Inflammatory Bowel Disease. This model provides a more physiologically relevant and personalized approach to drug screening compared to traditional cell lines and animal models.
The validation of this compound in this new disease model confirms its potent anti-inflammatory properties and supports its continued use in the clinical management of IBD. The comparative data suggests that while both methylprednisolone and budesonide are effective, methylprednisolone may offer a slight advantage in its ability to suppress key inflammatory mediators.
Future research utilizing this innovative organoid platform will undoubtedly accelerate the development of more effective and targeted therapies for patients suffering from IBD, paving the way for a new era of personalized medicine.
References
A Comparative Guide to the Genomic Effects of Methylprednisolone Succinate and Hydrocortisone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylprednisolone (B1676475) succinate (B1194679) and hydrocortisone (B1673445) are both synthetic glucocorticoids widely used for their potent anti-inflammatory and immunosuppressive properties. While both drugs exert their effects primarily through the glucocorticoid receptor (GR), leading to broad changes in gene expression, subtle differences in their chemical structure can lead to distinct pharmacodynamic profiles and potentially different genomic signatures. This guide provides an objective comparison of their effects on gene expression, supported by available experimental data, to aid researchers in selecting the appropriate agent for their studies and in understanding the nuances of glucocorticoid action.
Glucocorticoids, upon entering the cell, bind to the cytoplasmic glucocorticoid receptor, which then translocates to the nucleus.[1] This complex can then modulate gene expression in two primary ways:
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[1]
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of inflammatory genes.[2][3]
Comparative Molecular and Pharmacokinetic Properties
While both methylprednisolone and hydrocortisone are agonists of the glucocorticoid receptor, their potency and metabolic stability differ, which can influence the magnitude and duration of their effects on gene expression.
| Feature | Methylprednisolone | Hydrocortisone | Reference(s) |
| Relative Anti-inflammatory Potency | ~5 | 1 | [4] |
| Relative Mineralocorticoid Potency | ~0.5 | 1 | [4] |
| Biological Half-life | 18-36 hours | 8-12 hours | [4] |
Effects on Gene Expression: A Comparative Overview
Direct head-to-head transcriptomic studies comparing methylprednisolone succinate and hydrocortisone are limited. However, by examining individual studies on each compound, we can infer their differential effects on gene expression.
A study on the effects of methylprednisolone, prednisolone (B192156), and hydrocortisone in the context of COVID-19 suggested that methylprednisolone and prednisolone were predicted to be more effective in reversing the gene expression changes triggered by the virus compared to prednisone (B1679067) or dexamethasone.[5] This suggests that even closely related glucocorticoids can have distinct impacts on the transcriptome.
Illustrative Examples of Regulated Genes
The following tables provide examples of genes reported to be regulated by methylprednisolone and hydrocortisone in different experimental settings. It is important to note that these are not from a direct comparative study and the experimental conditions vary.
Table 1: Examples of Genes Regulated by Methylprednisolone
| Gene | Regulation | Cell Type/Condition | Experimental Method | Reference(s) |
| TNF-α | Down | Rat Spinal Cord Injury | Western Blot | [6] |
| NF-κB | Down (activity) | Rat Spinal Cord Injury | Electrophoretic Mobility Shift Assay | [6] |
| IL-6 | Down | Mouse Pre-osteoblasts (MC3T3-E1) | RT-qPCR | [7] |
| Runx2 | Up | Mouse Pre-osteoblasts (MC3T3-E1) | RT-qPCR | [7] |
| Col1a1 | Down | Mouse Pre-osteoblasts (MC3T3-E1) | RT-qPCR | [7] |
Table 2: Examples of Genes Regulated by Hydrocortisone
| Gene | Regulation | Cell Type/Condition | Experimental Method | Reference(s) |
| NF-κB regulated genes | Down | Human Whole Blood (in vivo) | Microarray | [8] |
| Apoptosis-related genes | Down | Human Whole Blood (in vivo) | Microarray | [8] |
| Glucocorticoid Receptor Signaling Genes | Up | Human Whole Blood (in vivo) | Microarray | [8] |
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway for glucocorticoids, which is shared by both methylprednisolone and hydrocortisone.
Caption: Glucocorticoid receptor signaling pathway.
General Experimental Workflow for Gene Expression Analysis
This diagram outlines a typical workflow for studying the effects of glucocorticoids on gene expression using microarray or RNA-sequencing.
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for analyzing the effects of glucocorticoids on gene expression.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines can be used depending on the research question, such as A549 (human lung adenocarcinoma), HeLa (human cervical cancer), or primary cells like peripheral blood mononuclear cells (PBMCs).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a specific density and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either the vehicle control (e.g., DMSO or ethanol) or the specified concentration of this compound or hydrocortisone. Treatment duration can range from a few hours to several days depending on the experimental goals.
RNA Isolation and Quality Control
-
Isolation: Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method according to the manufacturer's instructions.
-
Quality Control: The quantity and purity of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is evaluated using an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN), with a RIN value of >8 generally considered suitable for downstream applications.
Microarray Analysis
-
Labeling and Hybridization: A specific amount of total RNA (e.g., 100 ng) is used to synthesize biotin-labeled cRNA using a commercial kit (e.g., Affymetrix WT Plus Reagent Kit). The labeled cRNA is then hybridized to a microarray chip (e.g., Affymetrix Human Gene 2.0 ST Array) overnight in a hybridization oven.
-
Scanning and Data Extraction: The microarray chips are washed and stained using a fluidics station and then scanned with a high-resolution scanner. The signal intensities for each probe are extracted using the manufacturer's software.
RNA-Sequencing (RNA-Seq) Analysis
-
Library Preparation: A specific amount of total RNA (e.g., 1 µg) is used for library preparation. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are first assessed for quality. They are then aligned to a reference genome, and the number of reads mapping to each gene is counted.
Differential Gene Expression and Pathway Analysis
-
Statistical Analysis: Statistical software packages (e.g., R with Bioconductor packages like limma for microarrays or DESeq2/edgeR for RNA-Seq) are used to identify differentially expressed genes between the treatment and control groups. A fold change and a p-value (often adjusted for multiple testing) are calculated for each gene.
-
Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., using tools like DAVID, GSEA, or Ingenuity Pathway Analysis) are performed on the list of differentially expressed genes to identify the biological pathways and processes that are significantly affected by the glucocorticoid treatment.
Conclusion
While both this compound and hydrocortisone function through the glucocorticoid receptor to modulate gene expression, their differing potencies and pharmacokinetic profiles likely result in distinct transcriptomic signatures. The available data suggests that methylprednisolone may have a more pronounced effect on the expression of certain genes compared to hydrocortisone. However, without direct comparative transcriptomic studies under identical experimental conditions, a definitive quantitative comparison remains elusive. Future research employing high-throughput sequencing to directly compare the genomic effects of these two widely used glucocorticoids in various cell types and disease models is warranted to further elucidate their differential mechanisms of action and to guide their clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. Methylprednisolone inhibition of TNF-alpha expression and NF-kB activation after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of low-dose hydrocortisone on gene expression profiles after severe burn injury - PMC [pmc.ncbi.nlm.nih.gov]
Interference of Methylprednisolone Succinate in Cortisol Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of cortisol is crucial in various research and clinical settings. However, the structural similarity of synthetic glucocorticoids, such as methylprednisolone (B1676475) succinate (B1194679), to endogenous cortisol can lead to significant cross-reactivity in competitive immunoassays, potentially yielding falsely elevated results. This guide provides a comparative analysis of the cross-reactivity of methylprednisolone in different cortisol immunoassays, supported by experimental data and detailed protocols to aid researchers in selecting appropriate assays and interpreting their results.
Quantitative Analysis of Cross-Reactivity
The degree of interference from methylprednisolone and its active metabolite, 6-methylprednisolone (B1263380), varies across different immunoassay platforms. The following table summarizes the reported cross-reactivity percentages.
| Immunoassay Platform | Compound | Cross-Reactivity (%) | Reference |
| Roche Elecsys Cortisol Assay | 6-Methylprednisolone | >5% (Strong) | [1][2][3] |
| Roche Diagnostics Cortisol II | 6-Methylprednisolone | Low, but can be significant at high doses | [4] |
| R&D Systems Cortisol ELISA | Prednisolone | 4.4% | [5] |
| Demeditec Cortisol ELISA | Prednisolone | 21.6% | [6] |
| Demeditec Cortisol ELISA | Prednisone | 16.3% | [6] |
Note: Data for methylprednisolone succinate was not specifically available in the reviewed literature; however, as the succinate ester is rapidly hydrolyzed in vivo to the active form, 6-methylprednisolone, the data for the latter is highly relevant for assessing in vivo interference.[7]
Understanding the Mechanism of Interference
The interference of methylprednisolone in cortisol immunoassays is a direct consequence of its structural similarity to cortisol. In a competitive immunoassay, an antibody specific to cortisol is used. Both cortisol in the sample and a labeled form of cortisol (the tracer) compete for a limited number of antibody binding sites. The amount of tracer bound is inversely proportional to the amount of cortisol in the sample. When a structurally similar molecule like 6-methylprednisolone is present, it can also bind to the anti-cortisol antibody, displacing the tracer and leading to a falsely elevated measurement of cortisol.
Figure 1. Mechanism of methylprednisolone interference in a competitive cortisol immunoassay.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies from key studies that have investigated this cross-reactivity.
Protocol 1: Cross-Reactivity Assessment in the Roche Elecsys Cortisol Assay
This protocol is based on the methodology described by Ohlson et al. (2014) for determining the cross-reactivity of a diverse set of compounds, including 6-methylprednisolone.[1][3]
Objective: To quantify the percentage of cross-reactivity of 6-methylprednisolone in an automated electrochemiluminescence immunoassay.
Materials:
-
Roche Elecsys Cortisol assay reagents and calibrators
-
Roche Cobas e601 analyzer (or similar)
-
Pooled human serum
-
6-Methylprednisolone standard
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Spiked Samples:
-
A stock solution of 6-methylprednisolone is prepared in a suitable solvent and then diluted in pooled human serum to achieve a high concentration (e.g., 1,000 ng/mL).
-
The pooled serum should have a known baseline cortisol concentration.
-
-
Measurement:
-
The baseline cortisol concentration of the unspiked pooled serum is measured using the Roche Elecsys Cortisol assay.
-
The apparent cortisol concentration of the serum sample spiked with 6-methylprednisolone is measured.
-
-
Calculation of Cross-Reactivity:
-
The percentage of cross-reactivity is calculated using the following formula: % Cross-reactivity = [(Apparent Cortisol Concentration - Baseline Cortisol Concentration) / Concentration of Spiked Compound] x 100
-
Figure 2. Experimental workflow for determining cross-reactivity in a cortisol immunoassay.
Protocol 2: Comparative Analysis of Multiple Immunoassays
This protocol is a generalized approach based on the study design of Wouters et al., which compared a radioimmunoassay (RIA) with two different automated platforms.[8]
Objective: To compare the degree of interference of methylprednisolone across different cortisol immunoassay platforms.
Materials:
-
Multiple cortisol immunoassay platforms to be compared (e.g., Roche Cobas, manual RIA).
-
Pooled human serum samples at two different baseline cortisol concentrations (e.g., 5 µg/dL and 15 µg/dL).
-
Methylprednisolone standard.
Procedure:
-
Preparation of Spiked Serum Pools:
-
Two separate pools of patient serum are prepared to represent a low and a normal cortisol concentration.
-
Aliquots of each pool are spiked with varying concentrations of methylprednisolone to simulate different therapeutic doses.
-
-
Analysis on Multiple Platforms:
-
The unspiked and spiked aliquots from both pools are analyzed for cortisol concentration on each of the selected immunoassay platforms.
-
-
Data Comparison:
-
The apparent cortisol concentrations are plotted against the concentration of added methylprednisolone for each assay.
-
The percentage of cross-reactivity is calculated for each concentration and each assay to allow for a direct comparison of their susceptibility to interference.
-
Conclusions and Recommendations
The available data clearly indicate that 6-methylprednisolone exhibits significant cross-reactivity in certain cortisol immunoassays, particularly the Roche Elecsys platform.[1][3] This can lead to clinically misleading, falsely elevated cortisol levels in patients being treated with methylprednisolone.[4][7]
For researchers and drug development professionals, the following recommendations are crucial:
-
Assay Selection: When studying subjects who may be receiving methylprednisolone or other synthetic steroids, it is imperative to choose an analytical method with minimal cross-reactivity. Methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer higher specificity and are less prone to this type of interference.[9]
-
Data Interpretation: If using an immunoassay, the potential for cross-reactivity must be considered when interpreting cortisol results from subjects treated with methylprednisolone. It is advisable to consult the package insert of the specific assay being used for any available cross-reactivity data.
-
Method Validation: For preclinical and clinical studies where cortisol is a key biomarker, it is essential to validate the chosen assay for potential interference from the investigational drug and its metabolites. This may involve conducting spiking experiments as described in the protocols above.
By carefully considering the limitations of cortisol immunoassays and validating their performance, researchers can ensure the accuracy and reliability of their data in the presence of potentially interfering compounds like this compound.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cortisol [healthcare.uiowa.edu]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. demeditec.com [demeditec.com]
- 7. droracle.ai [droracle.ai]
- 8. longdom.org [longdom.org]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
A Comparative Analysis of Methylprednisolone Succinate and Novel Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, methylprednisolone (B1676475) succinate (B1194679), a potent corticosteroid, has long been a cornerstone of treatment for a wide array of inflammatory and autoimmune diseases. Its broad-spectrum efficacy, however, is often accompanied by a significant side effect profile, particularly with long-term use. This has spurred the development of novel anti-inflammatory compounds with more targeted mechanisms of action, aiming to provide similar or enhanced efficacy with an improved safety profile. This guide provides a comparative analysis of methylprednisolone succinate and key classes of these emerging therapies, supported by available experimental data.
Overview of Compared Anti-Inflammatory Agents
This comparison focuses on this compound and three major classes of novel anti-inflammatory compounds: Janus kinase (JAK) inhibitors, Tumor Necrosis Factor-alpha (TNF-α) inhibitors, and Inflammasome inhibitors.
This compound: A synthetic glucocorticoid that exerts its effects by binding to the glucocorticoid receptor (GR). This interaction leads to the transactivation and transrepression of various genes, resulting in broad anti-inflammatory and immunosuppressive effects.[1] It is known to inhibit the synthesis of pro-inflammatory cytokines like TNF-α and IL-1β and suppress the activation of transcription factors such as NF-κB.[2][3]
Janus Kinase (JAK) Inhibitors (e.g., Tofacitinib (B832), Baricitinib): Small molecule inhibitors that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immunity. By blocking the JAK-STAT signaling pathway, these inhibitors can modulate the immune response.[4]
TNF-α Inhibitors (e.g., Infliximab, Adalimumab, Etanercept): Biologic agents that specifically neutralize the activity of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in the pathogenesis of many autoimmune diseases.
Inflammasome Inhibitors (e.g., MCC950, VX-765): A newer class of small molecule inhibitors that target the activation of inflammasomes, multi-protein complexes that play a critical role in the innate immune system by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18.
Comparative Efficacy and Safety Data
The following tables summarize available quantitative data from preclinical and clinical studies, comparing the performance of this compound with novel anti-inflammatory compounds. It is important to note that direct head-to-head trials are not always available, and data is often derived from studies in different disease models.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound/Class | Target | Assay | Model | IC50 / Potency | Reference |
| Methylprednisolone | Glucocorticoid Receptor | Cytokine Inhibition (IL-6, IL-1β, IFN-γ) | Co-culture of RA synoviocytes and PBMC | Dose-dependent inhibition, significant at 0.001 µg/mL | [5] |
| Tofacitinib | JAK1/JAK3 | pSTAT Inhibition (IL-2, IL-4, IL-15, IL-21) | Human PBMCs | Low nM IC50 values | [1] |
| Baricitinib | JAK1/JAK2 | pSTAT Inhibition (IL-6, IFN-γ) | Human PBMCs | Low nM IC50 values | [1] |
| Infliximab | TNF-α | IL-6 and IL-1β Inhibition | Co-culture of RA synoviocytes and PBMC | Significant inhibition of IL-6 and IL-1β at 10 µg/mL | [5] |
| Etanercept | TNF-α | IL-1β Inhibition | Co-culture of RA synoviocytes and PBMC | Significant inhibition of IL-1β at 10 µg/mL | [5] |
| Adalimumab | TNF-α | IL-1β Inhibition | Co-culture of RA synoviocytes and PBMC | Significant inhibition of IL-1β at 10 µg/mL | [5] |
| MCC950 | NLRP3 Inflammasome | IL-1β Release | Human PBMCs | IC50 of ~8 nM for IL-1β release | [6] |
| VX-765 | Caspase-1 | IL-1β Secretion | LPS-stimulated human PBMCs | Potent inhibition of IL-1β secretion | [7] |
Table 2: Preclinical In Vivo Efficacy
| Compound/Class | Disease Model | Key Findings | Reference |
| Methylprednisolone | Rat Spinal Cord Injury | Reduced TNF-α expression by 55% and NF-κB binding activity. | [2] |
| MCC950 | Mouse Spinal Cord Injury | Improved motor function, reduced spinal cord edema, and decreased serum levels of TNF-α, IL-1β, and IL-18. | [8] |
| VX-765 | Mouse Model of Multiple Sclerosis | Prevents glial inflammasome activation and pyroptosis. | [9] |
Table 3: Clinical Efficacy and Safety Comparison
| Compound/Class | Disease | Key Efficacy Outcomes | Key Safety Observations | Reference |
| Systemic Steroids (Dexamethasone) | Severe Alopecia Areata | Superior efficacy in improving hair regrowth compared to JAK inhibitors. | Higher incidence of adverse events compared to placebo and ritlecitinib (B609998). | [10] |
| JAK Inhibitors (Ritlecitinib, Baricitinib) | Severe Alopecia Areata | Less effective than dexamethasone (B1670325) but safer. | Oral ritlecitinib had a better safety profile than dexamethasone. | [10] |
| JAK Inhibitors (Upadacitinib, Abrocitinib) | Atopic Dermatitis | Comparable or lower incidence of malignancy, MACE, and VTE compared to traditional systemic therapies (including corticosteroids). | Higher rates of non-melanoma skin cancer compared to baseline. | [11] |
| TNF-α Inhibitors | Rheumatoid Arthritis | Not associated with an increased risk of serious bacterial infection compared to methotrexate. | [[“]] | |
| Corticosteroids | Rheumatoid Arthritis | Associated with an increased risk of serious bacterial infection in a dose-dependent manner. | [[“]] | |
| Infliximab | Crohn's Disease | Reported to be more effective than this compound in some patient experiences. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
In Vitro Anti-Inflammatory Co-Culture Assay
Objective: To evaluate the anti-inflammatory effects of various compounds on cytokine production in a model mimicking the rheumatoid arthritis synovial environment.
Methodology:
-
Cell Culture: Rheumatoid arthritis synoviocytes are cultured to confluence. Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Co-culture: Synoviocytes and activated PBMCs are co-cultured at a specific ratio (e.g., 1:5) in a 96-well plate.
-
Treatment: The co-cultures are treated with different concentrations of methylprednisolone or the novel anti-inflammatory compounds.
-
Cytokine Measurement: After a defined incubation period (e.g., 48 hours), the supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., IL-6, IL-1β, IFN-γ) and anti-inflammatory cytokines (e.g., IL-10) are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of cytokine inhibition by each compound is calculated relative to the untreated control.[5]
NLRP3 Inflammasome Inhibition Assay
Objective: To assess the inhibitory effect of compounds on the activation of the NLRP3 inflammasome.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.
-
Priming: Cells are primed with a TLR agonist, such as lipopolysaccharide (LPS), to induce the expression of NLRP3 and pro-IL-1β.
-
Treatment: The primed cells are pre-incubated with various concentrations of the inflammasome inhibitor (e.g., MCC950).
-
Activation: The NLRP3 inflammasome is activated using a secondary stimulus, such as nigericin (B1684572) or ATP.
-
IL-1β Measurement: The release of mature IL-1β into the cell culture supernatant is quantified by ELISA.
-
Data Analysis: The IC50 value for the inhibition of IL-1β release is determined.[6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Signaling Pathways
Caption: Methylprednisolone's mechanism via NF-κB pathway inhibition.
Caption: JAK-STAT signaling pathway and the action of JAK inhibitors.
Caption: Inflammasome activation pathway and points of inhibition.
Experimental Workflows
References
- 1. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methylprednisolone inhibition of TNF-alpha expression and NF-kB activation after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdlinx.com [mdlinx.com]
- 5. Overall and comparative safety of biologic and immunosuppressive therapy in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 7. IL-converting enzyme/caspase-1 inhibitor VX-765 blocks the hypersensitive response to an inflammatory stimulus in monocytes from familial cold autoinflammatory syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. Anakinra combined with methylprednisolone in patients with severe COVID-19 pneumonia and hyperinflammation: An observational cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Effects of Methylprednisolone over Oligodendroglial Cells: Foresight to Future Cell Therapies [mdpi.com]
- 12. consensus.app [consensus.app]
- 13. Stuff That Works [stuffthatworks.health]
Validating the Neuroprotective Effects of Methylprednisolone Succinate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of methylprednisolone (B1676475) succinate (B1194679) (MPSS) against alternative therapies in the context of acute neuronal injury. The information presented is collated from a range of preclinical and clinical studies to support independent validation and further investigation.
The use of high-dose methylprednisolone succinate as a neuroprotective agent, particularly in acute spinal cord injury (SCI), has been a subject of extensive research and debate for decades. While preclinical studies have often demonstrated its beneficial effects in reducing secondary injury cascades, clinical evidence remains controversial. This guide summarizes key experimental data, outlines detailed methodologies, and visually represents the underlying signaling pathways to offer a comprehensive resource for evaluating MPSS and its alternatives.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize quantitative data from various studies, comparing the efficacy of this compound with alternative neuroprotective agents in preclinical models of spinal cord injury (SCI) and traumatic brain injury (TBI).
Spinal Cord Injury (SCI)
| Treatment Group | Animal Model | Primary Outcome Measure | Result | Reference |
| Methylprednisolone | Rat, contusion | BBB Score Improvement | Significant improvement compared to vehicle | [1] |
| Rat, contusion | Lesion Volume | Marginally reduced over time vs. controls | ||
| Rat, compression | Spinal Cord Water Content | Significant reduction compared to control | [2] | |
| Riluzole (B1680632) | Rat, contusion | BBB Score Improvement | Significant improvement compared to vehicle | [3] |
| Rat, contusion | Lesion Volume | 32% decrease compared to saline-treated group | [3] | |
| Rat, contusion | Cavitation Area | Significantly less cavitation compared to control and MPSS | [4] | |
| Minocycline (B592863) | Mouse, compression | Hindlimb Function (BBB Score) | Superior behavioral recovery compared to MPSS | |
| Rat, compression | Neuronal and Glial Cell Death | Decreased compared to control | [5] | |
| Rat, compression | TNF-α and IL-6 Expression | Significant decrease with combined MPSS treatment | [5] |
Traumatic Brain Injury (TBI)
| Treatment Group | Animal Model | Primary Outcome Measure | Result | Reference |
| Methylprednisolone | Human (CRASH trial) | Mortality at 2 weeks | Increased risk of death compared to placebo | [6] |
| Progesterone | Rat | Cerebral Edema | Reduced neuronal loss and cerebral edema | [7] |
| Rat | Spatial Learning | Significantly better performance than placebo | [7] | |
| Human (Phase II trial) | 30-day Mortality | 50% reduction compared to controls | [7] | |
| Citicoline | Rat | Brain Edema & BBB Breakdown | Dose-dependent reduction | [8] |
| Human (COBRIT trial) | Functional and Cognitive Status | No significant improvement compared to placebo | [9] | |
| Minocycline | Mouse | Hippocampal Neuronal Loss | Reduced at 1 week post-injury | [10] |
| Rat | Memory Impairment & Anxiety | Performance identical to control animals | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of commonly employed experimental protocols for inducing neuronal injury and assessing the efficacy of neuroprotective agents.
Spinal Cord Injury (SCI) Model: Contusion/Compression in Rats
-
Animal Preparation: Adult female Wistar or Sprague-Dawley rats are commonly used. Animals are anesthetized, and a laminectomy is performed at the desired thoracic level (e.g., T8-T10) to expose the spinal cord.[2][3]
-
Injury Induction:
-
Weight-Drop Method (NYU Impactor): A standardized weight is dropped from a specific height onto the exposed dura mater to create a contusion injury.[1]
-
Clip Compression: An aneurysm clip with a defined closing force is applied extradurally for a specific duration (e.g., 1 minute) to induce a compression injury.[2]
-
-
Drug Administration:
-
Methylprednisolone: Typically administered intravenously (IV) with an initial bolus of 30 mg/kg, followed by a continuous infusion. The timing of administration post-injury is a critical variable, with studies often initiating treatment within a few hours.[1]
-
Riluzole: Administered intraperitoneally (IP) at doses ranging from 2.5 to 8 mg/kg, often with an initial dose given 1-3 hours post-injury, followed by subsequent doses over several days.[3][12]
-
Minocycline: Administered IP, with dosing schedules varying between studies. A common regimen involves an initial high dose (e.g., 90 mg/kg) followed by lower maintenance doses.[11]
-
-
Outcome Assessment:
-
Functional Recovery: The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale is a 21-point scale used to assess hindlimb motor function in an open field.[7][13]
-
Histological Analysis: Spinal cord tissue is harvested at a defined time point post-injury. Sections are stained to assess lesion volume, spared white and gray matter, and neuronal survival.
-
Apoptosis Quantification: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to identify and quantify apoptotic cells within the injured spinal cord tissue.[4]
-
Traumatic Brain Injury (TBI) Model: Controlled Cortical Impact (CCI) in Mice
-
Animal Preparation: Adult male C57BL/6 mice are anesthetized and placed in a stereotaxic frame. A craniotomy is performed over the desired cortical region.
-
Injury Induction: A pneumatic or electromagnetic impactor with a specific tip diameter, velocity, and deformation depth is used to induce a focal brain injury.[14]
-
Drug Administration:
-
Outcome Assessment:
-
Neurological Deficit Scoring: Various scoring systems are used to assess motor and sensory deficits.
-
Cognitive Function: Behavioral tests such as the Morris water maze or Barnes maze are used to evaluate learning and memory.[11]
-
Histological Analysis: Brain tissue is processed to determine lesion volume, neuronal loss in specific regions like the hippocampus, and markers of inflammation.[10]
-
Signaling Pathways in Neuroprotection
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the neuroprotective effects of this compound and its alternatives.
This compound: Glucocorticoid Receptor-Mediated Neuroprotection
References
- 1. Riluzole and methylprednisolone combined treatment improves functional recovery in traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minocycline inhibits rosacea-like inflammation through the TLR4-mediated NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining neuroprotective agents: effect of riluzole and magnesium in a rat model of thoracic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Riluzole is Effective on Spinal Decompression for Treating Acute Spinal Injury When Compared With Methylprednisolone and the Combination of Two Drugs: In Vivo Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. archtrauma.kaums.ac.ir [archtrauma.kaums.ac.ir]
- 7. The Role of Progesterone in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Citicoline in the Management of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study: Citicoline No Help for TBI | Harvard Medical School [hms.harvard.edu]
- 10. Acute minocycline administration reduces brain injury and improves long-term functional outcomes after delayed hypoxemia following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Acute Minocycline Treatment Mitigates the Symptoms of Mild Blast-Induced Traumatic Brain Injury [frontiersin.org]
- 12. Delayed Post-Injury Administration of Riluzole Is Neuroprotective in a Preclinical Rodent Model of Cervical Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Minocycline improves the functional recovery after traumatic brain injury via inhibition of aquaporin-4 - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different methylprednisolone succinate formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different methylprednisolone (B1676475) succinate (B1194679) formulations, focusing on key performance attributes and supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and evaluation of these critical drug products.
Executive Summary
Methylprednisolone sodium succinate is a water-soluble ester of methylprednisolone, a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive effects. It is available as a lyophilized powder for reconstitution for intravenous or intramuscular administration. Formulations from different manufacturers, including branded and generic products, are expected to be therapeutically equivalent. However, variations in formulation composition and manufacturing processes can potentially lead to differences in performance characteristics such as dissolution, stability, and impurity profiles. This guide delves into these aspects, providing a framework for their comparative evaluation.
Data Presentation: A Comparative Overview
Direct head-to-head comparative studies of different commercial methylprednisolone succinate formulations are not always publicly available. However, based on regulatory submissions and scientific literature, we can construct a representative comparison of key quality attributes. The following tables summarize typical data for a reference (branded) formulation and a generic equivalent.
Table 1: Comparative Dissolution Profile
| Time (minutes) | Reference Formulation (% Dissolved) | Generic Formulation (% Dissolved) |
| 5 | 88 | 85 |
| 10 | 95 | 92 |
| 15 | 98 | 97 |
| 30 | >99 | >99 |
This data is illustrative and based on the expectation that a generic product meets bioequivalence standards, which often rely on dissolution profiling as a surrogate marker for in-vivo performance.[1][2]
Table 2: Comparative Impurity Profile (Forced Degradation)
| Stress Condition | Impurity | Reference Formulation (% Degradation) | Generic Formulation (% Degradation) |
| Acid Hydrolysis (0.1N HCl, 60°C, 24h) | Impurity A | 1.2 | 1.3 |
| Impurity B | 0.8 | 0.9 | |
| Alkaline Hydrolysis (0.1N NaOH, 25°C, 1h) | Impurity C | 2.5 | 2.7 |
| Oxidative (3% H₂O₂, 25°C, 24h) | Impurity D | 1.5 | 1.6 |
| Thermal (80°C, 48h) | Total Degradants | < 2.0 | < 2.0 |
| Photostability (ICH Q1B) | Total Degradants | < 1.0 | < 1.0 |
This table presents a hypothetical comparison based on typical forced degradation results. Actual values may vary between manufacturers. The United States Pharmacopeia (USP) specifies limits for related compounds.[3][4]
Table 3: Bioequivalence Data Summary
| Pharmacokinetic Parameter | Reference Formulation (Mean ± SD) | Generic Formulation (Mean ± SD) | 90% Confidence Interval for Ratio (Test/Reference) |
| Cmax (ng/mL) | 1500 ± 350 | 1450 ± 320 | 90.5% - 105.2% |
| AUC₀-t (ng·h/mL) | 4500 ± 900 | 4400 ± 850 | 92.0% - 104.5% |
| AUC₀-∞ (ng·h/mL) | 4600 ± 920 | 4500 ± 870 | 91.5% - 104.0% |
This table illustrates typical pharmacokinetic data from a bioequivalence study. The 90% confidence intervals for the geometric mean ratios of Cmax, AUC₀-t, and AUC₀-∞ for the test and reference products must fall within the regulatory acceptance range, which is typically 80% to 125%, to establish bioequivalence.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different formulations. Below are representative protocols for key analytical tests.
Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddle).
-
Medium: 900 mL of water.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure: A sample of the this compound formulation is placed in the dissolution vessel. Aliquots of the dissolution medium are withdrawn at specified time points (e.g., 5, 10, 15, and 30 minutes) and analyzed by a validated UV-Vis spectrophotometric or HPLC method.[6]
-
Acceptance Criteria: Typically, not less than 80% (Q) of the labeled amount of this compound should be dissolved in 30 minutes.
Stability-Indicating HPLC Method for Assay and Impurity Determination
-
Chromatographic System:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer, pH 3.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
-
Forced Degradation Study: To ensure the method is stability-indicating, the drug product is subjected to stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at room temperature for 1 hour.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photodegradation: Exposure to light according to ICH Q1B guidelines.
-
-
Procedure: The samples from the forced degradation study are analyzed by the HPLC method to demonstrate that the degradation products are well-resolved from the main peak and from each other. The method is then used to quantify the amount of this compound and its impurities in stability samples.[3][4]
Bioequivalence Study Protocol
-
Study Design: A randomized, single-dose, two-period, two-sequence, crossover study in healthy adult volunteers under fasting conditions.
-
Subjects: A sufficient number of healthy male and/or female subjects (typically 24-36) are enrolled after obtaining informed consent.
-
Procedure:
-
Subjects are randomly assigned to receive a single intravenous dose of either the test or the reference formulation.
-
Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours).
-
A washout period of at least 7 half-lives of the drug separates the two treatment periods.
-
After the washout period, subjects receive the alternate formulation.
-
Plasma concentrations of methylprednisolone are determined using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: The primary pharmacokinetic parameters (Cmax, AUC₀-t, and AUC₀-∞) are calculated from the plasma concentration-time data. Statistical analysis is performed on the log-transformed data to determine the 90% confidence intervals for the ratio of the geometric means of the test and reference products.[6]
Mandatory Visualizations
Signaling Pathway
Methylprednisolone exerts its effects through genomic and non-genomic pathways by interacting with the glucocorticoid receptor (GR).
Caption: Methylprednisolone's genomic and non-genomic signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of this compound formulations.
Caption: Workflow for comparing this compound formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Dissolution Variability: Comparison of Commercial Dosage Forms with US Pharmacopeia Lot P Prednisone Reference Standard Tablets—A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Assessing the Equivalence of Generic vs. Brand-Name Methylprednisolone Succinate: A Guide for Researchers
For drug development professionals, researchers, and scientists, the interchangeability of generic and brand-name drugs is a critical consideration. This guide provides an objective comparison of generic and brand-name methylprednisolone (B1676475) succinate (B1194679), focusing on bioequivalence and physicochemical properties, supported by experimental data and detailed methodologies.
Methylprednisolone succinate, a synthetic glucocorticoid, is widely used for its potent anti-inflammatory and immunosuppressive effects. The brand-name product, Solu-Medrol®, has been the standard for decades. With the advent of generic alternatives, a thorough assessment of their equivalence is essential to ensure comparable safety and efficacy. This guide delves into the key parameters that define equivalence, presenting data in a clear, comparative format.
Bioequivalence: Pharmacokinetic Equivalence
Bioequivalence is established when the rate and extent of absorption of the active ingredient from a generic drug are not significantly different from those of the brand-name drug. These studies are typically performed in healthy volunteers, and key pharmacokinetic parameters are measured.
A study comparing a generic methylprednisolone 40 mg tablet (Tablet B) with the brand-name product Medrol® (Tablet A) in 18 healthy male volunteers demonstrated bioequivalence. The results of this single-dose, randomized, two-way crossover study are summarized below.[1]
Table 1: Pharmacokinetic Parameters of Generic vs. Brand-Name Methylprednisolone Tablets [1]
| Parameter | Generic (Tablet B) (Mean ± SD) | Brand-Name (Medrol® - Tablet A) (Mean ± SD) |
| Cmax (ng/mL) | 597.6 ± 119.8 | 572.6 ± 121.7 |
| tmax (h) | 1.9 ± 0.5 | 2.1 ± 0.5 |
| t1/2 (h) | 2.2 ± 0.4 | 2.3 ± 0.4 |
| AUC0-∞ (h·ng/mL) | 2528.4 ± 558.8 | 2571.2 ± 647.4 |
Physicochemical Equivalence: In Vitro Performance
Beyond bioequivalence, the physicochemical properties of the dosage form are crucial for ensuring product quality and consistency. These tests are performed in a laboratory setting and assess characteristics such as dissolution, hardness, and disintegration.
An FDA bioequivalence review of a generic 4 mg methylprednisolone tablet provides comparative dissolution data against the brand-name Medrol® tablet.
Table 2: Comparative Dissolution Profile of Generic vs. Brand-Name Methylprednisolone 4 mg Tablets [2]
| Time (minutes) | Generic (% Dissolved, Mean) | Brand-Name (Medrol®) (% Dissolved, Mean) |
| 5 | 85 | 80 |
| 10 | 95 | 92 |
| 20 | 98 | 97 |
| 30 | 99 | 98 |
The dissolution profiles of the generic and brand-name tablets were found to be similar, with both releasing the majority of the active ingredient within the first 10 minutes.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and verification of experimental findings. Below are the protocols for the key experiments cited in this guide.
Bioequivalence Study Protocol
A typical bioequivalence study for this compound involves a single-dose, randomized, two-treatment, two-period crossover design in healthy subjects.[1][2]
Workflow for a Bioequivalence Study
Caption: Workflow of a typical two-way crossover bioequivalence study.
Detailed Methodology:
-
Subject Selection: Healthy male and non-pregnant, non-lactating female volunteers between the ages of 18 and 44 are typically enrolled.[2] Inclusion criteria include a normal physical examination, medical history, and body weight within ±15% of the ideal body weight.[2]
-
Study Design: A single-dose, two-treatment, two-period, two-sequence crossover design is employed.[2] Subjects are randomized to receive either the generic or brand-name product in the first period. After a washout period, they receive the alternate product in the second period.
-
Dosing and Sample Collection: Subjects fast for at least 10 hours before dosing. A single oral dose of this compound is administered with water. Blood samples are collected at specified intervals (e.g., pre-dose, and at 0.33, 0.67, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 12, 15, and 18 hours post-dose).[2] Plasma is separated and stored frozen until analysis.
-
Analytical Method (RP-HPLC): Plasma concentrations of methylprednisolone are determined using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[1][4]
-
Chromatographic System: An RP-HPLC system with a BDS column (250 mm × 4.6 mm, 5 µm) is used.[4]
-
Mobile Phase: A mixture of water for injection (WFI), glacial acetic acid, and acetonitrile (B52724) in a volume ratio of 63:2:35 is commonly used.[4]
-
Flow Rate: The flow rate is maintained at 2.0 mL/min.[4]
-
Detection: UV detection is performed at a wavelength of 254 nm.[4]
-
Injection Volume: 20 µL.[4]
-
-
Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters (Cmax, AUC, tmax, t1/2) are calculated from the plasma concentration-time data. Statistical analysis, including Analysis of Variance (ANOVA), is performed to compare the parameters between the generic and brand-name products.[1][2] The 90% confidence intervals for the ratio of the geometric means of Cmax and AUC are calculated to determine bioequivalence.[5]
Physicochemical Test Protocols
1. Dissolution Test (USP <711>)
This test measures the rate and extent to which the active pharmaceutical ingredient dissolves from the tablet.
Workflow for Dissolution Testing
Caption: General workflow for USP dissolution testing of tablets.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of water.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place one tablet in each of the six dissolution vessels.
-
Start the apparatus and withdraw aliquots of the dissolution medium at specified time points (e.g., 5, 10, 20, 30 minutes).
-
Filter the samples.
-
Determine the concentration of dissolved methylprednisolone using a suitable analytical method, such as UV-Vis spectrophotometry at 246 nm.
-
-
Acceptance Criteria: For immediate-release tablets, typically not less than 80% (Q) of the labeled amount of methylprednisolone should be dissolved in 30 minutes.[6]
2. Tablet Hardness (Breaking Force) Test
This test measures the force required to fracture a tablet.
Detailed Methodology: [8]
-
Apparatus: A calibrated tablet hardness tester.
-
Procedure:
-
Place a single tablet between the platens of the tester.
-
Apply a diametrical compressive force to the tablet at a constant rate.
-
Record the force required to break the tablet.
-
Repeat the test for a specified number of tablets (e.g., 10) to determine the average hardness.
-
-
Units: The hardness is typically reported in Newtons (N) or kiloponds (kp).
3. Disintegration Test
This test determines the time it takes for a tablet to break down into smaller particles when immersed in a liquid medium.
Detailed Methodology:
-
Apparatus: A USP-compliant disintegration tester with a basket-rack assembly.
-
Medium: Water or other specified medium maintained at 37 ± 2°C.
-
Procedure:
-
Place one tablet in each of the six tubes of the basket.
-
Immerse the basket in the medium and operate the apparatus.
-
Observe the tablets and record the time required for complete disintegration.
-
-
Acceptance Criteria: For uncoated tablets, disintegration should occur within a specified time, often within 15 to 30 minutes.
Mechanism of Action: Signaling Pathway
Methylprednisolone exerts its effects by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm. This binding triggers a cascade of events that ultimately leads to the modulation of gene expression.
Methylprednisolone Signaling Pathway
Caption: Simplified signaling pathway of methylprednisolone.
Conclusion
The evidence from bioequivalence studies and physicochemical tests indicates that generic this compound products that have met regulatory approval are equivalent to their brand-name counterparts in terms of their pharmacokinetic profiles and in vitro performance. The stringent standards set by regulatory agencies such as the FDA ensure that generic drugs provide the same therapeutic benefits as the innovator products. For researchers and drug development professionals, this equivalence allows for confident substitution, potentially reducing costs in clinical trials and other research settings without compromising data integrity. The detailed experimental protocols provided in this guide offer a framework for conducting independent assessments of this compound products.
References
- 1. Study on bioequivalence of domestic methylprednisolone tablets [journal11.magtechjournal.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. uspnf.com [uspnf.com]
- 7. uspnf.com [uspnf.com]
- 8. Hardness Testing: Basic Principles and Methods | Teledyne LABS [teledynelabs.com]
Validating a New Biomarker for Predicting Response to Methylprednisolone Succinate
A Comparative Guide for Researchers and Drug Development Professionals
In the pursuit of personalized medicine, the identification and validation of robust biomarkers are paramount for predicting patient response to therapeutic interventions. This guide provides a comparative analysis of a novel biomarker, "NewBiomarker," against established biomarkers for predicting the clinical response to methylprednisolone (B1676475) succinate (B1194679), a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive effects. This document is intended for researchers, scientists, and drug development professionals engaged in biomarker discovery and validation.
Comparative Analysis of Biomarker Performance
The predictive power of a biomarker is a critical determinant of its clinical utility. The following table summarizes the quantitative performance of "NewBiomarker" in comparison to existing biomarkers in predicting response to corticosteroid therapy. It is important to note that the data presented is synthesized from various studies and may not represent a direct head-to-head comparison under identical conditions.
| Biomarker Category | Specific Biomarker | Method of Measurement | Performance Metric | Value | Patient Population/Condition | Corticosteroid Studied |
| Novel Transcriptomic Biomarker | NewBiomarker (e.g., VNN1 mRNA) | Real-Time Quantitative PCR (RT-qPCR) | Association with good response | Significantly higher expression in responders | Pediatric acute asthma | Systemic corticosteroids |
| Novel Protein Biomarker Panel | TNS1, ABCC4, TNFRSF21 | Enzyme-Linked Immunosorbent Assay (ELISA) | Area Under the Curve (AUC) for predicting resistance | 0.718 (for the 3-marker combination) | Corticosteroid-resistant asthma | Corticosteroids |
| Established Cellular Biomarker | Sputum Eosinophils | Microscopic cell count | Predictive threshold for positive response | ≥ 3% of total inflammatory cells | Severe obstructive bronchitis in smokers | Prednisone |
| Established Cellular Biomarker | Blood Eosinophils | Automated cell count | Predictive threshold for positive response | > 2% of total white blood cells | Chronic Obstructive Pulmonary Disease (COPD) | Inhaled corticosteroids |
| Established Protein Biomarker | C-Reactive Protein (CRP) | Immunoassay | Marker of systemic inflammation and poor response | Lower baseline levels associated with better response | SARS-CoV-2 infection | Methylprednisolone pulses[1] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the process of validation, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway.
Caption: Experimental workflow for biomarker validation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible validation of biomarkers.
Protocol 1: Quantification of "NewBiomarker" (VNN1 mRNA) by Real-Time Quantitative PCR (RT-qPCR)
This protocol outlines the steps for measuring the expression level of Vanin-1 (VNN1) mRNA from patient samples, such as nasal epithelial cells.
1. RNA Extraction:
-
Isolate total RNA from collected patient samples (e.g., nasal epithelial cells) using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
2. Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
The reaction typically includes RNA template, reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Incubate the reaction mixture according to the manufacturer's protocol (e.g., 25°C for 10 min, 42°C for 50 min, 70°C for 15 min).
3. Real-Time Quantitative PCR (RT-qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for VNN1, and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).
-
Use a validated housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction using a thermal cycler with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 min.
-
40 cycles of:
-
Denaturation: 95°C for 15 sec.
-
Annealing/Extension: 60°C for 60 sec.
-
-
-
A melting curve analysis should be performed at the end of the run to verify the specificity of the amplified product.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for both VNN1 and the housekeeping gene.
-
Calculate the relative expression of VNN1 mRNA using the ΔΔCt method.
-
Compare the normalized expression levels between responder and non-responder groups.
Protocol 2: Quantification of "NewBiomarker" (TNS1 Protein) by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the quantification of Tensin-1 (TNS1) protein in serum or plasma samples using a sandwich ELISA.
1. Sample Preparation:
-
Collect blood samples from patients and process to obtain serum or plasma.
-
If necessary, dilute the samples with the assay diluent provided in the ELISA kit to fall within the standard curve range.
2. ELISA Procedure (based on a typical commercial kit):
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of standards, controls, and prepared samples to the appropriate wells of the TNS1 antibody-coated microplate.
-
Incubate for the time specified in the kit manual (e.g., 2 hours at room temperature).
-
Aspirate and wash the wells four times with the provided wash buffer.
-
Add 100 µL of the biotin-conjugated anti-TNS1 antibody to each well.
-
Incubate as recommended (e.g., 1 hour at room temperature).
-
Aspirate and wash the wells four times.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate as recommended (e.g., 45 minutes at room temperature).
-
Aspirate and wash the wells four times.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of TNS1 in the patient samples by interpolating their absorbance values from the standard curve.
-
Compare the TNS1 concentrations between responder and non-responder groups.
Conclusion
The validation of a new biomarker for predicting response to this compound requires a rigorous, multi-faceted approach. "NewBiomarker," exemplified by transcriptomic and proteomic candidates like VNN1 and TNS1, shows promise in identifying patient subpopulations with differential responses to corticosteroid therapy. The provided comparative data, signaling pathway diagrams, and experimental protocols offer a foundational framework for researchers to design and execute robust validation studies. Further head-to-head comparative studies in well-defined patient cohorts are necessary to definitively establish the clinical utility of these novel biomarkers over existing ones.
References
A Comparative Statistical Analysis of Methylprednisolone Succinate in Clinical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methylprednisolone (B1676475) succinate's performance against other therapeutic alternatives, supported by experimental data from key clinical trials. The following sections detail the statistical analysis of its efficacy and safety, experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies of methylprednisolone succinate (B1194679) in various clinical settings.
Table 1: Efficacy of Methylprednisolone Succinate in Acute Spinal Cord Injury (ASCIS)
| Outcome Measure | This compound Group | Placebo/No Treatment Group | Statistical Significance | Source |
| Motor Recovery (points) | Additional 3.2 points (when administered within 8 hours of injury) | - | p = 0.04 (95% CI = 0.10 to 6.33) | [1] |
| Long-term Neurological Recovery | No significant impact | - | Not Statistically Significant | [1] |
Table 2: Comparison of Methylprednisolone Suleptanate and Methylprednisolone Sodium Succinate in Acute Asthma
| Outcome Measure (at 48 hours) | Methylprednisolone Suleptanate | Methylprednisolone Sodium Succinate | Statistical Significance (Between Groups) |
| Mean % Predicted FEV1 | 64% | 67% | Not Statistically Significant[2] |
| Mean % Change from Baseline FEV1 | 13% (p < 0.0001 within group) | 17% (p < 0.0001 within group) | Not Statistically Significant[2] |
| Mean PEFR (L/s) | 5.77 | 5.78 | Not Statistically Significant[2] |
| Mean FEV1/FVC Ratio (%) | 73% | 76% | Not Statistically Significant[2] |
Table 3: Methylprednisolone vs. Dexamethasone (B1670325) in Hospitalized COVID-19 Patients
| Outcome Measure | Methylprednisolone Group | Dexamethasone Group | Statistical Significance | Source |
| Mortality Rate | 19.2% | 34.03% | OR 0.60 (95% CI 0.41-0.86), p = 0.01 | [3] |
| Need for Mechanical Ventilation | 24.7% | 39.5% | OR 0.48 (95% CI 0.24-0.96), p = 0.04 | [3] |
| Hospital Length of Stay (days) | -1.82 days (difference) | - | Not Statistically Significant (p = 0.07) | [3] |
| Adverse Events | - | - | No significant difference (p = 0.06) | [3] |
| 30-day Survival (separate study) | 92.6% | 63.1% | - | [4] |
| Recovery Time (days, separate study) | 3 (median) | 6 (median) | p < 0.0001 | [4] |
Experimental Protocols
Detailed methodologies for key comparative studies are outlined below.
National Acute Spinal Cord Injury Study (NASCIS II) Protocol
The NASCIS II trial was a double-blind, randomized, controlled trial that evaluated the efficacy of high-dose methylprednisolone in patients with acute spinal cord injury.[1]
Patient Population: Adults with acute, non-penetrating spinal cord injury.
Treatment Arms:
-
Methylprednisolone Group:
-
An initial intravenous (IV) bolus of 30 mg/kg of methylprednisolone administered over 15 minutes.
-
This was followed by a 45-minute pause.
-
A continuous IV infusion of 5.4 mg/kg/hour for the next 23 hours.
-
-
Naloxone Group: (Results not detailed in this guide)
-
Placebo Group: Received a placebo equivalent in volume and administration schedule to the methylprednisolone group.
Primary Outcome Measures: Change in motor and sensory function scores at 6 weeks, 6 months, and 1 year post-injury.
Acute Asthma Comparative Study Protocol
This multicentre, randomized, double-blind, double-dummy parallel study compared the efficacy and safety of methylprednisolone suleptanate and methylprednisolone sodium succinate in patients hospitalized with acute asthma.[2]
Patient Population: 88 hospitalized patients with a diagnosis of acute asthma.
Treatment Protocol (72-hour study period):
-
Initial 48 hours:
-
Bolus intravenous injection of 40mg methylprednisolone equivalents of either methylprednisolone suleptanate or methylprednisolone sodium succinate every 6 hours.
-
-
After 48 hours:
-
A single oral dose of 32mg methylprednisolone was administered 6 hours after the last intravenous dose.
-
Primary and Secondary Outcome Measures:
-
Primary: Percent predicted Forced Expiratory Volume in one second (FEV1) at 48 hours.[2]
-
Secondary: Peak Expiratory Flow Rate (PEFR) and FEV1/Forced Vital Capacity (FVC) ratio.[2]
COVID-19 Comparative Study Protocol (Methylprednisolone vs. Dexamethasone)
This meta-analysis included data from randomized controlled trials comparing methylprednisolone and dexamethasone in hospitalized patients with COVID-19.[3][5] One representative protocol involved the following:
Patient Population: Hospitalized patients with severe COVID-19 pneumonia requiring oxygen.[4]
Treatment Arms:
-
High-Dose Methylprednisolone Group:
-
250 to 500 mg of intravenous methylprednisolone daily for three days.
-
Followed by 50 mg of oral prednisone (B1679067) daily for 14 days.[4]
-
-
Dexamethasone Group:
-
6 mg of intravenous dexamethasone daily for seven to ten days.[4]
-
Primary Outcome Measures: In-hospital mortality, need for mechanical ventilation, and length of hospital stay.
Visualizations
Signaling Pathway of Methylprednisolone
Methylprednisolone, a synthetic glucocorticoid, exerts its anti-inflammatory and immunosuppressive effects by modulating gene expression.[6][7] It passively diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA to either activate or repress gene transcription.[7] Key mechanisms include the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1, and the increased expression of anti-inflammatory proteins such as lipocortin-1.[8]
Caption: Glucocorticoid signaling pathway of methylprednisolone.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized, controlled clinical trial comparing two drug regimens, such as those described in the protocols above.
Caption: Generalized experimental workflow for a comparative clinical trial.
References
- 1. jdc.jefferson.edu [jdc.jefferson.edu]
- 2. Seventy-two hour comparison of methylprednisolone suleptanate and methylprednisolone sodium succinate in patients with acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. Dexamethasone vs methylprednisolone high dose for Covid-19 pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone Vs methylprednisolone In treating Covid-19 pneumonia: A meta-analysis of randomized trials [bmfj.journals.ekb.eg]
- 6. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Methylprednisolone? [synapse.patsnap.com]
- 8. What is the mechanism of Methylprednisolone aceponate? [synapse.patsnap.com]
A Comparative Guide to the Cellular Effects of Methylprednisolone Succinate and Hydrocortisone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocorticoids are a cornerstone of anti-inflammatory and immunosuppressive therapy. Among the most frequently utilized are methylprednisolone (B1676475) succinate (B1194679) and hydrocortisone (B1673445). While both are potent corticosteroids, their distinct molecular structures lead to differences in their cellular and clinical effects. This guide provides a detailed comparison of their cellular mechanisms, supported by experimental data, to aid in the informed selection of these agents for research and therapeutic development.
Data Presentation
The following tables summarize the quantitative comparison of methylprednisolone and hydrocortisone based on available in vitro data. It is important to note that direct head-to-head comparative studies for all parameters are not always available in the literature. Relative potencies are often used to describe their differences.
Table 1: Glucocorticoid Receptor Binding and In Vitro Immunosuppressive Potency
| Parameter | Methylprednisolone | Hydrocortisone | Reference |
| Relative Anti-inflammatory Potency | 5 | 1 | [1][2] |
| In Vitro Immunosuppressive Potency (IC50, Lymphocyte Proliferation Assay) | More Potent | Less Potent | [3][4] |
Note: A lower IC50 value indicates higher potency.
Table 2: Effects on Pro-inflammatory Cytokines and Transcription Factors
| Cellular Effect | Methylprednisolone | Hydrocortisone | Reference |
| Inhibition of TNF-α Production | Effective Inhibitor | Effective Inhibitor | [[“]][6][7] |
| Inhibition of IL-6 Production | Effective Inhibitor | Effective Inhibitor | [[“]][6][7] |
| Transrepression of NF-κB | Yes | Yes | [[“]] |
| Transrepression of AP-1 | Yes | Yes | [8] |
Note: Specific IC50 values for a direct in vitro comparison of methylprednisolone and hydrocortisone on cytokine production and transcription factor transrepression are not consistently available in the literature. The potency generally correlates with the relative anti-inflammatory potency.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Figure 1. Genomic signaling pathways of glucocorticoids.
Figure 2. Workflow for an NF-κB luciferase reporter assay.
Figure 3. Decision tree for glucocorticoid selection based on cellular effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell types and experimental conditions.
Competitive Glucocorticoid Receptor (GR) Binding Assay
Objective: To determine the binding affinity (Ki) of methylprednisolone succinate and hydrocortisone to the glucocorticoid receptor.
Materials:
-
Purified recombinant human GR or cell lysates containing GR.
-
Radiolabeled dexamethasone (B1670325) (e.g., [³H]dexamethasone) as the tracer.
-
Unlabeled this compound and hydrocortisone.
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.6).
-
Dextran-coated charcoal suspension.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound and hydrocortisone in the assay buffer.
-
In microcentrifuge tubes, add a fixed concentration of radiolabeled dexamethasone (typically at its Kd) and the GR preparation.
-
Add varying concentrations of the unlabeled competitor (methylprednisolone or hydrocortisone) to the tubes. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled dexamethasone (non-specific binding).
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Add dextran-coated charcoal to each tube to adsorb unbound steroids.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes at 4°C to pellet the charcoal.
-
Transfer the supernatant (containing bound radiolabeled dexamethasone) to scintillation vials.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each competitor concentration and determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
NF-κB and AP-1 Luciferase Reporter Gene Assay
Objective: To quantify the inhibitory effect of this compound and hydrocortisone on NF-κB and AP-1 signaling pathways.
Materials:
-
A suitable cell line (e.g., HEK293T, A549) transiently or stably transfected with a luciferase reporter plasmid containing NF-κB or AP-1 response elements.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Cell culture medium and supplements.
-
This compound and hydrocortisone.
-
A stimulating agent (e.g., TNF-α for NF-κB, PMA for AP-1).
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System).
-
Luminometer.
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or hydrocortisone for 1-2 hours.
-
Stimulate the cells with the appropriate agent (e.g., TNF-α or PMA) for a defined period (e.g., 6-8 hours).
-
Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Measure the firefly luciferase activity (driven by NF-κB or AP-1) and Renilla luciferase activity (for normalization) using a luminometer.
-
Normalize the firefly luciferase readings to the Renilla luciferase readings.
-
Calculate the percentage of inhibition of NF-κB or AP-1 activity at each drug concentration compared to the stimulated control.
-
Determine the IC50 values for methylprednisolone and hydrocortisone.
Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition Assay
Objective: To measure the dose-dependent inhibition of TNF-α and IL-6 production by this compound and hydrocortisone in immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line (e.g., THP-1).
-
Cell culture medium.
-
Lipopolysaccharide (LPS) to stimulate cytokine production.
-
This compound and hydrocortisone.
-
ELISA kits for human TNF-α and IL-6.
-
Microplate reader.
Procedure:
-
Seed the immune cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound or hydrocortisone for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a suitable incubation period (e.g., 18-24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Generate a standard curve for each cytokine.
-
Calculate the percentage of inhibition of TNF-α and IL-6 production at each drug concentration compared to the LPS-stimulated control.
-
Determine the IC50 values for methylprednisolone and hydrocortisone for the inhibition of each cytokine.
Discussion of Findings
The compiled data indicates that methylprednisolone is a more potent anti-inflammatory agent than hydrocortisone on a molar basis. This is reflected in its higher relative anti-inflammatory potency and its greater efficacy in in vitro immunosuppressive assays, such as the inhibition of lymphocyte proliferation[1][2][3][4]. This enhanced potency is likely attributable to a higher binding affinity for the glucocorticoid receptor, a common characteristic of synthetic glucocorticoids with modifications to the steroid backbone.
Both methylprednisolone and hydrocortisone exert their anti-inflammatory effects through the canonical glucocorticoid signaling pathways. These include the transactivation of genes encoding anti-inflammatory proteins and the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1[[“]][8]. The inhibition of these transcription factors leads to a downstream reduction in the expression of key pro-inflammatory cytokines such as TNF-α and IL-6[6][7]. While direct comparative IC50 values for these specific cellular actions are not always available, the general consensus is that the potency of these effects mirrors the overall anti-inflammatory potency of the glucocorticoid.
A key differentiator between the two is their mineralocorticoid activity. Hydrocortisone has significant mineralocorticoid effects, which can lead to sodium and water retention. In contrast, methylprednisolone has considerably less mineralocorticoid activity, making it a more suitable choice when potent anti-inflammatory effects are required without the concomitant effects on electrolyte balance.
Conclusion
References
- 1. e-jnc.org [e-jnc.org]
- 2. gpnotebook.com [gpnotebook.com]
- 3. Relative immunosuppressive potency of various corticosteroids measured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro sensitivity to methyl-prednisolone is associated with clinical response in pediatric idiopathic nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Corticosteroids reduce IL-6 in ASM cells via up-regulation of MKP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methylprednisolone Succinate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of methylprednisolone (B1676475) succinate (B1194679) is paramount for laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to established protocols to mitigate risks associated with pharmaceutical waste. This guide provides essential, step-by-step information for the proper handling and disposal of methylprednisolone succinate in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the material safety data sheet (MSDS) for this compound.[1] Personnel handling the substance should be equipped with appropriate personal protective equipment (PPE) to avoid exposure.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye or face protection, and protective clothing. In case of dust, use a NIOSH-approved respirator. |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood to minimize dust generation and accumulation.[2] |
| General Handling | Avoid contact with eyes, skin, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[2] |
| Spill Response | For dry spills, avoid dry sweeping. Use a damp cloth or a vacuum fitted with a HEPA filter.[2] Place spilled material into a closed, labeled waste container for disposal. |
| Storage of Waste | Store waste in a cool, dry, well-ventilated area in a securely sealed and appropriately labeled container away from incompatible materials. |
Step-by-Step Disposal Protocol for a Laboratory Setting
The disposal of this compound from a laboratory setting must comply with all local, regional, national, and international regulations.[3] Improper disposal, such as sewering, is prohibited for hazardous pharmaceutical waste under EPA regulations.[4]
-
Waste Identification and Segregation :
-
Determine if the this compound waste is classified as hazardous waste according to the Resource Conservation and Recovery Act (RCRA). While not always classified as RCRA hazardous, it's crucial to check state and local regulations.[5]
-
Segregate this compound waste from other chemical and general laboratory waste streams.
-
-
Containerization :
-
Collection and Storage :
-
Store the sealed waste container in a designated and secure area within the laboratory, away from general traffic.
-
Maintain a log of the accumulated waste.
-
-
Arranging for Disposal :
-
Documentation :
-
Ensure all necessary documentation, such as a hazardous waste manifest, is completed accurately for transportation and disposal.
-
Disposal Workflow
Caption: Laboratory Disposal Workflow for this compound.
Regulatory Considerations
The U.S. Environmental Protection Agency (EPA) has specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities and research laboratories under 40 CFR part 266 subpart P.[7][8] Key provisions include a ban on flushing hazardous waste pharmaceuticals down the drain and specific container labeling requirements.[4] It is imperative for all laboratory personnel to be trained on these regulations to ensure compliance.[9]
For non-laboratory settings, such as household disposal of unused medication, the FDA recommends utilizing drug take-back programs.[10][11] If a take-back program is not available, the medication should be mixed with an unappealing substance like dirt or coffee grounds, placed in a sealed container, and then discarded in the household trash.[12]
By adhering to these procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.
References
- 1. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. drexel.edu [drexel.edu]
- 7. epa.gov [epa.gov]
- 8. wiggin.com [wiggin.com]
- 9. Pharmaceutical Drug Waste | Office of Clinical and Research Safety [vumc.org]
- 10. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 11. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 12. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Personal protective equipment for handling Methylprednisolone Succinate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methylprednisolone Succinate. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, especially in powder form, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.[1][2] This compound is suspected of causing cancer and may damage fertility or the unborn child.[1][3]
Summary of Required Personal Protective Equipment
| Protection Type | PPE Specification | Rationale and Citation |
| Eye Protection | Safety goggles with side-shields. | To prevent eye contact with dust or splashes.[1] |
| Hand Protection | Protective, impervious gloves. | To avoid skin contact and absorption.[1][4] |
| Body Protection | Impervious clothing, such as a lab coat or disposable coveralls. | To protect skin from exposure.[1][4] |
| Respiratory Protection | A suitable respirator should be used, especially when dust may be generated. | To prevent inhalation of the powdered compound.[1][5] Engineering controls like local exhaust ventilation are the primary means of controlling exposure.[5][6] |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is critical to minimize risk. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Procedural Guidance:
-
Preparation :
-
Handling :
-
Accidental Release :
-
In case of a spill, evacuate non-essential personnel from the area.[1][2]
-
Wearing full PPE, prevent the spill from spreading or entering drains.[1][2][9]
-
For dry spills, gently cover with a damp cloth or use a vacuum cleaner fitted with a HEPA filter.[5][7] Avoid creating dust.[5][9]
-
For liquid spills, absorb with an inert material like diatomite or universal binders.[1][2]
-
Collect the spilled material into a suitable, sealed container for disposal.[5][7][9]
-
Decontaminate the spill area, potentially with alcohol.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Disposal Workflow for this compound Waste
Caption: Logical flow for the compliant disposal of chemical waste.
Detailed Disposal Guidance:
-
Waste Segregation :
-
All materials that have come into contact with this compound, including unused product, contaminated PPE, and empty containers, should be treated as chemical waste.
-
-
Packaging :
-
Disposal Method :
-
The disposal of contents and containers must be in accordance with all local, state, and federal regulations.[1][2][8]
-
It is recommended that waste minimization be practiced.[7]
-
For households with unused medicine, the FDA recommends mixing the drug with an undesirable substance like dirt or cat litter, placing it in a sealed bag, and throwing it in the trash if a drug take-back program is not available.[10][11] Do not flush this medication down the toilet.[11]
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. zoetisus.com [zoetisus.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. punchout.medline.com [punchout.medline.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. Methylprednisolone sodium succinate|MSDS [dcchemicals.com]
- 9. biocrick.com [biocrick.com]
- 10. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 11. Medicine: Proper Disposal [nationwidechildrens.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
